molecular formula C6H15NO B106069 dl-2-Amino-1-hexanol CAS No. 16397-19-6

dl-2-Amino-1-hexanol

Cat. No.: B106069
CAS No.: 16397-19-6
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Description

Dl-2-Amino-1-hexanol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
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Record name NSC66899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-2-Amino-1-hexanol
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Record name DL-2-Amino-1-hexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

dl-2-Amino-1-hexanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of DL-2-amino-1-hexanol, a key chiral building block in modern organic synthesis and pharmaceutical development. We will explore its chemical structure, physicochemical properties, synthesis, chiral resolution, and diverse applications, offering expert insights and detailed methodologies for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

This compound is a primary amino alcohol with the chemical formula C6H15NO.[1][2] Its structure consists of a six-carbon chain with an amino group (-NH2) at the second carbon position and a hydroxyl group (-OH) at the first carbon position. The IUPAC name for this compound is 2-aminohexan-1-ol.[2][3]

A critical feature of this molecule is the presence of a chiral center at the C2 carbon, which gives rise to two non-superimposable mirror images, or enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol.[4][5] The "DL" prefix in this compound signifies that it is a racemic mixture, containing equal amounts of both enantiomers.[6] This stereochemistry is fundamental to its application in asymmetric synthesis.

Caption: The asterisk indicates the chiral center at the C2 position.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in synthetic protocols. It is described as a colorless or pale yellow solid with a characteristic amino alcohol odor.[1] It is soluble in water and organic solvents like alcohols and ethers.[1]

PropertyValue
Molecular Formula C6H15NO[1][2]
Molecular Weight 117.19 g/mol [2]
Boiling Point 190-192 °C at 740 mm Hg[7]
Density 0.912 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.4522[7]
CAS Number 5665-74-7[2]

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes in organic chemistry. One common laboratory method involves the reduction of the corresponding α-amino acid, DL-norleucine, or its ester derivatives.

Experimental Protocol: Reduction of DL-Norleucine Methyl Ester

This protocol details a robust method for the synthesis of this compound using lithium aluminum hydride (LAH) as the reducing agent.

Materials:

  • DL-Norleucine methyl ester hydrochloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Standard laboratory glassware and purification apparatus

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with a suspension of LAH (2.0 equivalents) in anhydrous THF.

  • Addition of Ester: The DL-norleucine methyl ester hydrochloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the LAH suspension at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours to ensure complete reduction.

  • Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium potassium tartrate solution at 0 °C. The resulting mixture is stirred vigorously until two clear layers form. The aqueous layer is then extracted multiple times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the final product in high purity.

synthesis_workflow cluster_synthesis Synthesis Workflow DL-Norleucine Methyl Ester DL-Norleucine Methyl Ester LAH Reduction in THF LAH Reduction in THF DL-Norleucine Methyl Ester->LAH Reduction in THF 1. Add ester to LAH Reflux Reflux LAH Reduction in THF->Reflux 2. Heat Quench with Rochelle's Salt Quench with Rochelle's Salt Reflux->Quench with Rochelle's Salt 3. Cool and add tartrate solution Extraction with CH2Cl2 Extraction with CH2Cl2 Quench with Rochelle's Salt->Extraction with CH2Cl2 4. Separate layers Drying and Concentration Drying and Concentration Extraction with CH2Cl2->Drying and Concentration 5. Remove water and solvent Vacuum Distillation Vacuum Distillation Drying and Concentration->Vacuum Distillation 6. Purify Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Sources

physicochemical properties of 2-aminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminohexan-1-ol

Introduction

2-Aminohexan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] As with any molecule destined for use in high-stakes applications like drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for predictable behavior in reaction vessels, formulation matrices, and biological systems. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the underlying chemical principles and the experimental methodologies required for their accurate determination. The focus is on providing researchers, scientists, and drug development professionals with a self-validating framework for utilizing 2-aminohexan-1-ol with confidence.

Molecular and Chemical Identity

2-Aminohexan-1-ol, also known as norleucinol, is a six-carbon chain containing a primary amine at position 2 and a primary alcohol at position 1.[1] This bifunctional nature dictates its chemical reactivity and physical properties. The presence of a chiral center at the C2 position means it exists as two enantiomers, (S)- and (R)-2-aminohexan-1-ol, as well as a racemic mixture (DL).[3][4]

Caption: 2D structure of 2-aminohexan-1-ol (* denotes chiral center).

Table 1: Chemical Identity of 2-Aminohexan-1-ol

Identifier Value Source(s)
IUPAC Name 2-aminohexan-1-ol [5]
Synonyms DL-Norleucinol, (±)-Norleucinol [1]
CAS Number 5665-74-7 (DL-form) [1][5]
80696-29-3 ((S)-form) [3]
80696-28-2 ((R)-form) [4]
Molecular Formula C₆H₁₅NO [1][5]
Molecular Weight 117.19 g/mol [1][3][5]
InChIKey DPEOTCPCYHSVTC-UHFFFAOYSA-N (racemic) [5]

| Canonical SMILES | CCCCC(CO)N |[5] |

Core Physicochemical Properties

The physical state and behavior of 2-aminohexan-1-ol are governed by a combination of hydrogen bonding (from -OH and -NH₂ groups) and van der Waals forces (from the butyl chain). These intermolecular forces directly influence properties like melting point, boiling point, and density. It is crucial to distinguish between the properties of the racemic mixture and the pure enantiomers, as the crystal lattice packing can differ significantly, leading to different melting points.

Table 2: Summary of Physicochemical Properties

Property DL-2-aminohexan-1-ol (S)-2-aminohexan-1-ol Source(s)
Appearance - Powder [6]
Melting Point (°C) 28.94 (estimate) 35 - 40 [1][3][6][7][8]
Boiling Point (°C) 190 - 192 (at 740 mmHg) 216 - 218 [1][3][6][7]
Density (g/mL) 0.912 (at 25 °C) - [1]
Refractive Index (n20/D) 1.4522 - [1][8]
Flash Point (°C) 100 99 [6][8]

| LogP (predicted) | 1.19650 | 0.5 |[4][8] |

Note: Some properties for the (R)-enantiomer are also available and are comparable to the (S)-enantiomer.[4]

Solubility Profile

The solubility of 2-aminohexan-1-ol is a direct consequence of its amphiphilic structure.

  • Organic Solvent Solubility : The four-carbon alkyl chain (butyl group) imparts significant nonpolar character. This allows for solubility in various organic solvents. The related compound 6-aminohexan-1-ol is slightly soluble in DMSO, chloroform, and methanol.[9] A similar profile can be anticipated for 2-aminohexan-1-ol.

Causality : The balance between the hydrophilic (-OH, -NH₂) head and the hydrophobic (C₄H₉) tail determines its behavior. In drug development, this amphiphilicity can be advantageous for formulating compounds that need to traverse both aqueous and lipid environments.

Spectroscopic and Structural Analysis

Confirming the identity and purity of 2-aminohexan-1-ol requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh ~10 mg of 2-aminohexan-1-ol Solv Dissolve in appropriate deuterated solvent (e.g., CDCl₃) or prepare for ATR/MS Prep->Solv NMR ¹H & ¹³C NMR Solv->NMR IR FTIR (ATR) Solv->IR MS GC-MS (EI) Solv->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Vibrational Frequencies (O-H, N-H, C-H) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Final Structure Confirmation & Purity Assessment

Caption: General workflow for the spectroscopic characterization of 2-aminohexan-1-ol.

  • ¹H NMR Spectroscopy : A proton NMR spectrum provides a map of the hydrogen environments. For 2-aminohexan-1-ol, one would expect distinct signals for the -CH₃, the three -CH₂- groups in the alkyl chain, the -CH(N)- proton, the -CH₂(O)- protons, and broad, exchangeable signals for the -OH and -NH₂ protons. A ¹H NMR spectrum has been reported as being available in CDCl₃.[8]

  • ¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum should reveal six distinct carbon signals, corresponding to each unique carbon atom in the molecule. A ¹³C NMR spectrum in CDCl₃ has also been reported.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying functional groups. Key expected absorptions include:

    • ~3400-3200 cm⁻¹: Broad signals corresponding to O-H and N-H stretching vibrations, indicative of hydrogen bonding.[10]

    • ~2960-2850 cm⁻¹: Strong signals from C-H stretching of the alkyl chain.

    • ~1600 cm⁻¹: An N-H bending (scissoring) vibration.

    • ~1050 cm⁻¹: A strong C-O stretching vibration for the primary alcohol. An IR spectrum from a liquid film is available in chemical databases.[8]

  • Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry typically results in the fragmentation of the parent molecule. The molecular ion peak (M⁺) would be observed at m/z 117. A common fragmentation pathway for amino alcohols is the alpha-cleavage adjacent to the nitrogen or oxygen atom. The most abundant fragment peak reported in GC-MS data is at m/z 86, with another significant peak at m/z 30.[5]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methodologies represent self-validating systems for characterizing 2-aminohexan-1-ol.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting temperature (Tₘ) and enthalpy of fusion (ΔHfus). Unlike simple capillary methods, it measures the heat flow required to raise the sample temperature, providing thermodynamic data. This is crucial for assessing purity, as impurities typically broaden the melting peak and lower the onset temperature.

Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-aminohexan-1-ol into an aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 80°C). The controlled heating rate is critical for resolving the thermal transition accurately.

    • Hold isothermally for 1-2 minutes.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

Rationale: The shake-flask method is the gold standard for determining the water solubility of a compound. It establishes a thermodynamic equilibrium between the dissolved and undissolved states of the substance, providing a true measure of its saturation solubility.

Methodology:

  • System Preparation: Add an excess amount of 2-aminohexan-1-ol to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask). The excess solid is necessary to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period. A preliminary test should establish the time required to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. To avoid including solid particles, centrifugation or filtration through a syringe filter (compatible with the solute) is required.

  • Quantification: Analyze the concentration of 2-aminohexan-1-ol in the aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Stability, Handling, and Safety

Stability: Amino alcohols are generally stable under standard conditions. However, like many amines, they can be susceptible to oxidation over time, potentially leading to discoloration. The related 6-aminohexan-1-ol is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[9][11] It is prudent to assume a similar characteristic for 2-aminohexan-1-ol. It is incompatible with strong oxidizing agents.[11]

Storage and Handling:

  • Storage: To maintain integrity, 2-aminohexan-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption and potential oxidation.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety:

  • Hazards: GHS classifications indicate that 2-aminohexan-1-ol causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

  • First Aid: In case of contact, standard first aid measures for irritants should be followed: flush eyes with copious amounts of water and wash skin with soap and water. Seek medical attention if irritation persists.[9]

Conclusion

2-Aminohexan-1-ol is a foundational building block whose utility is underpinned by its distinct physicochemical properties. Its amphiphilic character, defined by polar amine and alcohol functionalities on a nonpolar hexyl framework, dictates its solubility, reactivity, and handling requirements. The data and protocols presented in this guide offer a comprehensive framework for scientists to understand and utilize this compound effectively. By adhering to rigorous experimental methodologies for characterization and being mindful of its stability and safety profile, researchers can ensure the reliability and reproducibility of their work, from small-scale synthesis to advanced stages of drug development.

References

  • Chemical Point. (n.d.). (S)-2-Amino-1-hexanol. Retrieved from [Link]

  • Stenutz, R. (n.d.). (S)-2-amino-1-hexanol. Retrieved from [Link]

  • IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). DL-2-Amino-1-hexanol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-aminohexan-1-ol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Aminohexan-1-ol: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1-hexanol. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Aminohexane-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Racemic Mixture of DL-2-Amino-1-hexanol: Synthesis, Resolution, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of DL-2-Amino-1-hexanol, focusing on the critical aspects of its racemic nature and the methodologies required for its resolution. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the racemate, detailed protocols for enantiomeric separation, and the ultimate application of the resolved, enantiopure forms in asymmetric synthesis and pharmaceutical research.

The Imperative of Chirality: Understanding this compound

This compound is a chiral 1,2-amino alcohol, a structural motif of immense importance in medicinal chemistry and materials science.[1][2][3] The designation "DL" signifies that it is a racemic mixture, containing equal amounts of two non-superimposable mirror images, or enantiomers: (R)-2-amino-1-hexanol and (S)-2-amino-1-hexanol.

In the pharmaceutical realm, the chirality of a molecule is not a trivial detail; it is a critical determinant of its biological activity.[4] Living systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[4][5] Therefore, the ability to isolate a single, pure enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern drug development.[5] Chiral 1,2-amino alcohols, once resolved, serve as invaluable building blocks and chiral auxiliaries for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][6]

Caption: Enantiomers of 2-Amino-1-hexanol.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its handling, synthesis, and purification. This compound is a colorless to pale yellow solid or liquid with a characteristic amino alcohol odor.[7] It is soluble in water and various organic solvents.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO[8][9][10]
Molecular Weight 117.19 g/mol [8][9][10]
CAS Number 5665-74-7 / 16397-19-6[8][9][11]
Density 0.907 - 0.912 g/mL at 25°C[7][12]
Boiling Point 190-192°C at 740 mmHg[7][12]
Melting Point ~29°C (estimate)[12]
Refractive Index (n20/D) ~1.4522[7][12]
LogP 1.19650[12]

Safety and Handling: this compound is classified as an irritant.[8][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[7][9]

Synthesis of Racemic this compound

The production of the racemic mixture is the necessary precursor to any resolution effort. A common and effective method for synthesizing 1,2-amino alcohols is through the reduction of α-amino acids or their corresponding esters. An alternative patented method involves the reaction of an alkene with a nitrile and chlorine, followed by hydrolysis.[13]

Experimental Protocol: Synthesis via Reduction of DL-Norleucine Methyl Ester

This protocol describes a laboratory-scale synthesis starting from the readily available amino acid, DL-norleucine.

Step 1: Esterification of DL-Norleucine

  • Suspend DL-norleucine (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the suspension with stirring, or add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to yield crude DL-norleucine methyl ester hydrochloride as a white solid.

Step 2: Reduction to this compound

  • Suspend the crude ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram).

  • Cool the mixture to 0°C.

  • Slowly add a solution of lithium borohydride (LiBH₄) (2.5 eq) in THF. Caution: LiBH₄ reacts violently with water. Ensure all glassware is dry.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of water, followed by 1M NaOH to dissolve the boron salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by distillation under reduced pressure.

Synthesis A DL-Norleucine B DL-Norleucine Methyl Ester HCl A->B Esterification C This compound B->C Reduction R1 SOCl₂ or HCl (g) in Methanol R1->A:e R2 1. LiBH₄ in THF 2. Aqueous Workup R2->B:e

Caption: Synthesis pathway of this compound.

Core Methodologies for Racemic Resolution

The separation of enantiomers from the racemic mixture is the most critical step for any chirality-dependent application. Three primary strategies are employed: diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Classical Resolution: Diastereomeric Salt Formation

This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid.[14] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.[14]

Protocol: Resolution using L-(+)-Tartaric Acid

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerate overnight to induce crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent. This crystal fraction will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other, more soluble diastereomer.

  • To recover the free amino alcohol, treat the separated salt with a base (e.g., NaOH solution) and extract the enantiomerically enriched 2-amino-1-hexanol with an organic solvent like dichloromethane.

Diastereomeric_Resolution Racemate This compound (R-amine + S-amine) Mix Mixing in Solvent Racemate->Mix ChiralAcid L-(+)-Tartaric Acid (RR-acid) ChiralAcid->Mix Salts Diastereomeric Salts (R,RR-salt + S,RR-salt) Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., S,RR-salt) Crystallize->Solid Precipitate Liquid More Soluble Salt (in Mother Liquor) Crystallize->Liquid Solution Liberate1 Basification & Extraction Solid->Liberate1 Liberate2 Basification & Extraction Liquid->Liberate2 Enant1 S-2-Amino-1-hexanol Liberate1->Enant1 Enant2 R-2-Amino-1-hexanol Liberate2->Enant2

Caption: Workflow for diastereomeric salt resolution.

Chromatographic Resolution

Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[15][16]

Protocol: Chiral HPLC Separation

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralpak® IA) or crown ether-based columns (e.g., CROWNPAK® CR-I(+)) are often effective for separating amino alcohols and amino acids.[1][17]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase. The amine group may require derivatization (e.g., with a benzoyl group) to improve interaction with certain CSPs and enhance UV detection.[1]

  • Mobile Phase Optimization: A typical mobile phase for polysaccharide columns is a mixture of n-hexane and an alcohol like ethanol or isopropanol.[1] For crown ether columns, an acidic aqueous/organic mobile phase is common.[17] The ratio of solvents is optimized to achieve the best balance of resolution and analysis time.

  • Chromatographic Run:

    • Equilibrate the column with the chosen mobile phase.

    • Inject the sample solution.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Data Analysis: The two enantiomers will appear as distinct peaks. The ratio of their peak areas determines the enantiomeric excess (ee) of a given sample.

Table 2: Example Chiral HPLC Conditions

ParameterCondition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Chloroform (88:6:6 v/v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV at 220 nm
Note Conditions are illustrative and require optimization. Based on a similar separation.[2]
Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[18] For an amino alcohol, this often involves an irreversible acylation. The result is a mixture of one enantiomer in its original form and the other as an acylated product, which are chemically different and easily separable by standard methods like column chromatography or extraction.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Setup: To a solution of this compound (1.0 eq) in a non-polar organic solvent (e.g., toluene or MTBE), add an acyl donor such as ethyl acetate or vinyl acetate (0.5 - 1.0 eq).

  • Enzyme Addition: Add a lipase, such as Candida antarctica Lipase B (CALB), often in an immobilized form (e.g., Novozym® 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separation:

    • The resulting mixture contains one unreacted amino alcohol enantiomer and one acylated enantiomer (an amide).

    • These can be separated by silica gel column chromatography.

    • Alternatively, an acid-base extraction can be used: an acidic wash will extract the basic unreacted amino alcohol into the aqueous phase, leaving the neutral amide in the organic phase.

  • Hydrolysis (Optional): The separated amide can be hydrolyzed back to the amino alcohol using acidic or basic conditions to yield the other pure enantiomer.

EKR cluster_0 Racemic Mixture cluster_1 Reaction Products R_amine R-amine Enzyme + Lipase + Acyl Donor S_amine S-amine S_amine_unreacted S-amine (unreacted) Separation Separation (Chromatography or Extraction) R_amide R-amide (product) Enzyme->S_amine_unreacted Enzyme selectively acylates R-amine Enzyme->R_amide Enzyme selectively acylates R-amine S_amine_final Pure S-amine Separation->S_amine_final Enantiomer 1 R_amide_final Pure R-amide Separation->R_amide_final Product R_amine_final Pure R-amine R_amide_final->R_amine_final Hydrolysis

Caption: Workflow for enzymatic kinetic resolution.

Applications in Drug Development and Asymmetric Synthesis

Once resolved, the enantiomers of 2-amino-1-hexanol become powerful tools for the synthesis of complex chiral molecules.

  • Chiral Building Blocks: They are incorporated directly into the carbon skeleton of a target molecule, providing a pre-defined stereocenter. This is crucial in the synthesis of drugs where stereochemistry dictates efficacy, such as certain HIV protease inhibitors or antimalarial agents that contain the 1,2-amino alcohol pharmacophore.[3][6]

  • Chiral Auxiliaries: An enantiopure amino alcohol can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off and can be recovered.

  • Chiral Ligands: They are used to synthesize ligands for transition metal catalysts. These chiral catalysts are then used in a wide range of asymmetric reactions, such as asymmetric hydrogenations, epoxidations, and C-C bond-forming reactions, enabling the production of enantiopure compounds on an industrial scale.[1]

Conclusion

This compound is more than a simple chemical; it is a gateway to stereochemically complex and biologically active molecules. While its synthesis as a racemate is straightforward, the true challenge and value lie in its effective resolution into single enantiomers. The choice of resolution technique—classical, chromatographic, or enzymatic—depends on factors such as scale, cost, required purity, and available equipment. For professionals in drug discovery and development, a mastery of these resolution strategies is essential, as it unlocks the potential to create safer, more effective, and highly specific therapeutic agents. The continued innovation in chiral separation technologies will undoubtedly further empower the synthesis of next-generation pharmaceuticals.

References

  • This compound | C6H15NO | CID 249006 . PubChem, National Center for Biotechnology Information. [Link]

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  • This compound - Introduction . ChemBK. [Link]

  • US4379941A - Resolution of racemic amino acids.
  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes . ResearchGate. [Link]

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester . ACS Publications. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESIS. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate . MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . MDPI. [Link]

  • Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? . ResearchGate. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to . SciSpace. [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core . National Institutes of Health (NIH). [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... . ResearchGate. [Link]

  • Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase . ResearchGate. [Link]

  • Chemical Properties of DL-2-hexanol (CAS 20281-86-1) . Cheméo. [Link]

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives . Royal Society of Chemistry. [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry . PubMed. [Link]

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  • (PDF) Chromatographic Separation of Amino Acids . ResearchGate. [Link]

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  • Paper Chromatography of Amino Acids | Biochemistry I (Practical) . YouTube. [Link]

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Whitepaper: The Bifunctional Role of Amino and Hydroxyl Groups in 2-Amino-1-hexanol: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-amino-1-hexanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. Its utility is derived from the distinct and cooperative functionalities of its vicinal amino (-NH₂) and hydroxyl (-OH) groups. This technical guide provides an in-depth analysis of these functional groups, exploring their individual chemical properties, stereoelectronic effects, and their synergistic interplay which dictates the molecule's reactivity, physical properties, and applications. We will dissect key reaction mechanisms, provide validated experimental protocols for characterization, and discuss the strategic implementation of this molecule in the synthesis of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 2-amino-1-hexanol's functional architecture.

Introduction: The Strategic Importance of Bifunctionality

In the landscape of synthetic chemistry and medicinal chemistry, molecules possessing multiple, strategically positioned functional groups are of paramount importance. 2-amino-1-hexanol is an exemplar of such a molecule. The presence of a primary amine and a primary alcohol on adjacent carbons creates a unique chemical environment where intramolecular interactions and cooperative reactivity are not merely possible, but are defining characteristics of the molecule's behavior.

The hydroxyl group, with its nucleophilic oxygen and capacity for hydrogen bonding, and the amino group, which can act as a nucleophile, a base, and also a hydrogen bond donor, provide two distinct reactive centers. Their proximity in a 1,2-relationship allows for:

  • Intramolecular Hydrogen Bonding: Influencing conformation, boiling point, and solubility.

  • Chelation: The ability to coordinate with metal ions, which is critical in catalysis.

  • Stereodirecting Effects: Guiding the stereochemical outcome of reactions at or near the chiral center (C2).

  • Formation of Cyclic Derivatives: Facilitating the synthesis of heterocycles like oxazolines.

This guide will deconstruct these features, providing both the theoretical underpinnings and practical, field-proven insights into leveraging this bifunctionality.

Physicochemical and Stereoelectronic Landscape

The functions of the amino and hydroxyl groups are direct consequences of their electronic nature and spatial arrangement.

The Hydroxyl (-OH) Group: Nucleophilicity and Hydrogen Bonding

The hydroxyl group in 2-amino-1-hexanol is a primary alcohol, rendering it sterically accessible. The oxygen atom possesses two lone pairs of electrons, making it an effective nucleophile and a hydrogen bond acceptor. As a hydrogen bond donor, the polarized O-H bond can interact with electronegative atoms in other molecules (or intramolecularly with the vicinal amino group).

  • Causality in Experimental Choices: When using 2-amino-1-hexanol as a nucleophile in, for example, an esterification or etherification reaction, the choice of solvent is critical. Aprotic polar solvents like THF or DMF are often preferred over protic solvents (like water or ethanol) because they do not compete in hydrogen bonding with the hydroxyl group, thus preserving its nucleophilicity. Base selection is also crucial; a non-nucleophilic base like triethylamine (TEA) can deprotonate the amino group selectively if desired, while a strong base like sodium hydride (NaH) will deprotonate the more acidic hydroxyl group to form a potent alkoxide nucleophile.

The Amino (-NH₂) Group: Basicity and Nucleophilicity

The primary amino group at the C2 position is a key functional handle. Its nitrogen atom has a lone pair of electrons, making it both a Brønsted-Lowry base (pKa of the conjugate acid is typically around 9-10) and a potent nucleophile.

  • Trustworthiness through Self-Validating Protocols: In reactions where the amine is the desired nucleophile (e.g., amide bond formation), the hydroxyl group can be a competing nucleophile. A common and self-validating strategy is to first protect the hydroxyl group. For instance, converting the -OH to a silyl ether (e.g., using TBDMSCl) is a robust method. The reaction's success is easily validated by TLC (Thin Layer Chromatography) showing the disappearance of the starting material and the appearance of a new, less polar spot. Subsequent reaction of the amine and final deprotection of the silyl ether provides the desired product cleanly. This multi-step, yet well-controlled, sequence ensures the integrity of the chemical transformation.

Synergistic Interaction: Intramolecular Hydrogen Bonding

The proximity of the -NH₂ and -OH groups allows for the formation of an intramolecular hydrogen bond, where the hydroxyl group acts as the donor and the amino group as the acceptor, or vice versa. This interaction has significant consequences.

  • Impact on Physical Properties: This internal bonding reduces the extent of intermolecular hydrogen bonding, which can influence boiling points and viscosity compared to isomers where the groups are further apart.

  • Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid, gauche-like conformation. This pre-organization can be exploited in stereoselective synthesis.

Caption: Intramolecular hydrogen bond in 2-amino-1-hexanol.

Reactivity and Synthetic Applications

The dual functionality of 2-amino-1-hexanol is a powerful tool in synthesis, particularly for creating chiral ligands and heterocyclic structures.

Formation of Oxazolines

One of the most authoritative applications of 1,2-amino alcohols is the synthesis of oxazolines. These are five-membered heterocyclic compounds that are prevalent in asymmetric catalysis as chiral ligands. The reaction typically proceeds by first forming an amide with a carboxylic acid, followed by cyclization, which is often promoted by a dehydrating agent like thionyl chloride (SOCl₂).

  • Authoritative Grounding: The synthesis of chiral oxazolines from amino alcohols is a well-established and fundamental transformation in organic chemistry, extensively reviewed in sources like Chemical Reviews. The mechanism relies on the hydroxyl group acting as an intramolecular nucleophile to attack the activated amide carbonyl.

  • Amide Formation:

    • To a solution of (S)-2-amino-1-hexanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).

    • Slowly add benzoyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexanes).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide.

  • Cyclization (Dehydrative):

    • Dissolve the crude amide from the previous step in DCM (0.5 M) at 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 2 hours, then reflux for 2 hours.

    • Monitor by TLC for the disappearance of the amide.

    • Carefully quench the reaction by pouring it over crushed ice and basifying with aqueous NaOH.

    • Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the final oxazoline.

G start 2-Amino-1-hexanol + Benzoyl Chloride step1 Amide Formation (DCM, TEA, 0°C -> RT) start->step1 intermediate N-(1-hydroxyhexan-2-yl)benzamide (Intermediate) step1->intermediate step2 Cyclization (SOCl₂, DCM, Reflux) intermediate->step2 product (S)-4-butyl-2-phenyl-4,5- dihydrooxazole (Product) step2->product

Caption: Workflow for the synthesis of a chiral oxazoline.

Role as a Chiral Auxiliary and Ligand

The chiral center at C2, combined with the two coordination points (-NH₂ and -OH), makes 2-amino-1-hexanol and its derivatives excellent candidates for chiral ligands in asymmetric catalysis. After coordination to a metal center (e.g., Copper, Rhodium, Iridium), the steric bulk of the hexyl chain and the rigid chelate ring create a chiral environment that can direct the stereochemical outcome of a reaction.

  • Expertise & Experience: When designing a catalyst, the choice between using the amino alcohol directly or a derivative (like an oxazoline) depends on the desired electronic and steric properties. The simple amino alcohol forms a flexible five-membered chelate ring. In contrast, the oxazoline ligand provides a more rigid N,N-bidentate or N,P-bidentate coordination sphere (if modified), which often leads to higher enantioselectivities in reactions like asymmetric hydrogenation or cyclopropanation. The inherent pKa difference between the N and O atoms also dictates which will coordinate under specific pH conditions.

Quantitative Data Summary

PropertyValueSignificance
pKa (Conjugate Acid) ~9.5 - 10.0Governs the basicity of the amino group; crucial for acid-base chemistry and pH-dependent reactivity.
pKa (Hydroxyl Group) ~16 - 17Indicates the acidity of the alcohol; requires a strong base (e.g., NaH) for deprotonation.
Boiling Point ~198-201 °CRelatively high due to intermolecular hydrogen bonding facilitated by both -OH and -NH₂ groups.
Solubility Soluble in water, ethanol, polar org.The polar functional groups allow for favorable interactions with polar solvents.

Conclusion

The amino and hydroxyl groups in 2-amino-1-hexanol are not merely passive functional handles; they are a highly integrated and cooperative system. Their distinct electronic properties, coupled with their 1,2-spatial relationship, create a molecule with a rich and predictable reactivity profile. Understanding the interplay between the basic, nucleophilic amine and the acidic, nucleophilic alcohol is fundamental to its strategic deployment in complex synthesis. From directing stereochemistry to forming the backbone of powerful chiral ligands, the functions of these two groups are central to the value of 2-amino-1-hexanol in modern chemistry and drug discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals aiming to harness the full potential of this versatile bifunctional building block.

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Chemical Reviews, 94(5), 1331-1371. [Link]

An In-Depth Technical Guide to DL-2-Amino-1-hexanol (CAS 5665-74-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

DL-2-Amino-1-hexanol, with the CAS number 5665-74-7, is a racemic 1,2-amino alcohol that presents itself as a valuable and versatile building block in the landscape of organic synthesis and pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a six-carbon backbone, offers two reactive centers for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, particularly in the realm of drug discovery and development. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is paramount for its effective use in research and development.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 5665-74-7[1][2]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Appearance Colorless to pale yellow solid or liquid[3]
Boiling Point 190-192 °C at 740 mmHg[1]
Density 0.912 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4522[1]
Solubility Soluble in water and organic solvents like alcohols and ethers.[3]
Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals corresponding to the different protons in the molecule. The methylene protons adjacent to the hydroxyl and amino groups would appear as complex multiplets, while the terminal methyl group would be a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected shifts in CDCl₃ would include signals for the carbon bearing the hydroxyl group (~65-70 ppm), the carbon bearing the amino group (~50-55 ppm), and the aliphatic carbons of the hexyl chain.[1]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by broad absorption bands corresponding to the O-H and N-H stretching vibrations in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[1]

MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 117. Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the carbon-carbon bonds.[4]

Synthesis of this compound: A Practical Approach

This compound can be synthesized through the reduction of the corresponding α-amino acid, DL-norleucine. This transformation is a robust and widely applicable method for the preparation of 1,2-amino alcohols.

Workflow for the Synthesis of this compound from DL-Norleucine

G cluster_0 Synthesis of this compound A DL-Norleucine B Esterification (e.g., SOCl₂ in Ethanol) A->B C DL-Norleucine Ethyl Ester B->C D Reduction (e.g., LiAlH₄ in THF or NaBH₄/I₂) C->D F Work-up and Purification (e.g., Extraction, Distillation) D->F E This compound F->E

Caption: Synthetic pathway from DL-Norleucine to this compound.

Experimental Protocol: Reduction of DL-Norleucine

This protocol is a generalized procedure based on established methods for the reduction of amino acids.[5]

  • Esterification of DL-Norleucine:

    • Suspend DL-norleucine in absolute ethanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude DL-norleucine ethyl ester hydrochloride.

  • Reduction of the Ester:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Dissolve the crude DL-norleucine ethyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction mixture to stir at room temperature or gentle reflux for several hours until the reduction is complete.

  • Work-up and Isolation:

    • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or another suitable organic solvent.

    • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Chiral Resolution: Isolating the Enantiomers

As a racemic mixture, this compound can be resolved into its individual (R)- and (S)-enantiomers. This is a critical step for its application in stereoselective synthesis and for the development of chiral drugs, where often only one enantiomer possesses the desired therapeutic activity. A common and effective method for the resolution of amino alcohols is through the formation of diastereomeric salts with a chiral acid.[2]

Workflow for Chiral Resolution

G cluster_1 Chiral Resolution of this compound Racemate This compound SaltFormation Diastereomeric Salt Formation in a suitable solvent Racemate->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ChiralAcid->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(L)-Acid and (S)-Amine-(L)-Acid) SaltFormation->Diastereomers FractionalCrystallization Fractional Crystallization Diastereomers->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts Liberation Liberation of Free Amine (Base treatment, e.g., NaOH) SeparatedSalts->Liberation Enantiomers (R)-2-Amino-1-hexanol and (S)-2-Amino-1-hexanol Liberation->Enantiomers

Caption: General workflow for the chiral resolution of this compound.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid

This protocol is based on the well-established method for resolving the analogous DL-2-amino-1-butanol.[2]

  • Diastereomeric Salt Formation:

    • Dissolve this compound in a suitable solvent, such as methanol or ethanol.

    • In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, possibly with gentle heating.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt (e.g., the (R)-2-amino-1-hexanol L-(+)-tartrate).

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt can be checked by converting a small sample back to the free amine and analyzing it by chiral HPLC.

  • Liberation of the Enantiopure Amino Alcohol:

    • Dissolve the collected diastereomeric salt in water.

    • Add a base, such as sodium hydroxide solution, to raise the pH and neutralize the tartaric acid, thereby liberating the free amino alcohol.

    • Extract the enantiomerically enriched 2-amino-1-hexanol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiopure 2-amino-1-hexanol. The other enantiomer can be recovered from the mother liquor of the crystallization step.

Applications in Drug Development and Organic Synthesis

The true value of this compound and its enantiomers lies in their application as versatile intermediates in the synthesis of complex molecules, particularly pharmaceuticals.

As a Chiral Building Block for Drug Analogs

A prime example of the utility of 2-amino alcohols is in the synthesis of the anti-tuberculosis drug, ethambutol. Ethambutol is synthesized from (S)-2-amino-1-butanol.[2] By analogy, (S)- or (R)-2-amino-1-hexanol can serve as a key precursor for the synthesis of novel ethambutol analogs with potentially modified pharmacokinetic or pharmacodynamic properties. The longer alkyl chain could influence the lipophilicity and membrane permeability of the resulting drug candidate.

As a Chiral Auxiliary

The enantiomerically pure forms of 2-amino-1-hexanol can be employed as chiral auxiliaries to control the stereochemistry of chemical reactions.[6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the Synthesis of Bioactive Molecules

The 1,2-amino alcohol motif is a common feature in a wide range of biologically active compounds.[7][8] Derivatives of 2-amino-1-hexanol could be explored for various therapeutic areas, including as potential antimalarial or antimicrobial agents. For instance, some studies have shown that 1-hexanol exhibits antibacterial activity against certain Gram-negative bacteria.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is recommended to wear protective gloves, eye protection, and to work in a well-ventilated area or fume hood.[1]

Conclusion

This compound is a foundational chemical entity with significant potential for researchers and professionals in drug development and organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with established methods for its chiral resolution, makes it an accessible building block. The individual enantiomers can be utilized as chiral synthons for the creation of novel drug candidates or as chiral auxiliaries to guide stereoselective reactions. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the importance of versatile chiral building blocks like 2-amino-1-hexanol is set to increase.

References

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An In-depth Technical Guide to DL-2-Amino-1-hexanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-2-Amino-1-hexanol is a chiral amino alcohol that serves as a fundamental building block in synthetic organic chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive technical overview of this compound, covering its systematic nomenclature, key physicochemical properties, stereochemical considerations, and significant applications, particularly within the pharmaceutical and drug development sectors. We will delve into its role as a synthetic intermediate, supported by authoritative data and established scientific principles, to provide researchers and development professionals with a thorough understanding of this versatile compound.

Chemical Identity and Nomenclature

Properly identifying a chemical compound is the cornerstone of scientific research and development. This compound is known by several names and identifiers across various databases and suppliers, which can lead to confusion. The systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 2-Aminohexan-1-ol [1][2].

The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of its two enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol. This is a critical distinction, as the biological activity of chiral molecules often resides in a single enantiomer.

A list of common synonyms and identifiers is provided below:

  • Systematic IUPAC Name: 2-Aminohexan-1-ol[2]

  • Common Synonyms: DL-Norleucinol, (±)-Norleucinol, 2-Azanylhexan-1-ol[2][3]

  • Molecular Formula: C₆H₁₅NO[2][4][5]

  • CAS Numbers:

    • 16397-19-6 (for DL-racemic mixture)[1][2][6]

    • 5665-74-7 (for DL-racemic mixture)[2][3][7]

    • 80696-28-2 (for (R)-(-)-enantiomer)[8][9][10]

    • 80696-29-3 (for (S)-(+)-enantiomer)[11]

  • PubChem Compound ID: 249006 (for DL-racemic mixture)[1][2][4]

The existence of multiple CAS numbers for the same racemic mixture is a common occurrence in chemical databases, often arising from different suppliers or historical database entries. Researchers should verify the identity using a combination of name, CAS number, and structural information.

G racemate This compound (Racemic Mixture) CAS: 16397-19-6, 5665-74-7 R_enantiomer (R)-(-)-2-Amino-1-hexanol (D-Norleucinol) CAS: 80696-28-2 racemate->R_enantiomer Contains 50% S_enantiomer (S)-(+)-2-Amino-1-hexanol (L-Norleucinol) CAS: 80696-29-3 racemate->S_enantiomer Contains 50% G cluster_0 General Synthesis Workflow start DL-Norleucine (Starting Material) ester Esterification (e.g., EtOH, H+) start->ester norleucinate DL-Ethyl Norleucinate ester->norleucinate reduction Reduction (e.g., LiAlH4 in THF) norleucinate->reduction workup Aqueous Workup & Purification reduction->workup product This compound (Final Product) workup->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The presence of two distinct functional groups allows for selective reactions, making it a valuable building block in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: Amino alcohols are crucial scaffolds in medicinal chemistry. [1]They are incorporated into a wide range of drug candidates due to their ability to form hydrogen bonds and interact with biological targets.

  • Chiral Synthesis: While the DL-mixture is useful, the separated enantiomers are of greater value in drug development, where stereospecific interactions are paramount. For example, (S)-(+)-2-Amino-1-hexanol is specifically used as a reactant in the synthesis of novel pyrimidine Toll-like receptor 7 and 8 (TLR7/8) dual agonists, which are being investigated for the treatment of Hepatitis B. []This highlights the importance of chirality in designing targeted therapeutics.

  • Ligand Development: The amine and alcohol moieties can be used to chelate metals, making chiral amino alcohols like this useful in the preparation of ligands for asymmetric catalysis. [13]

G start (S)-2-Amino-1-hexanol (Chiral Building Block) synthesis Multi-step Organic Synthesis start->synthesis product Novel Pyrimidine Derivative synthesis->product target TLR7/8 Dual Agonist product->target Acts as application Therapeutic for Hepatitis B target->application Investigated as

Caption: Application workflow from chiral building block to therapeutic target.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation [2][14]* H319: Causes serious eye irritation [2][14]* H335: May cause respiratory irritation [2][14] The signal word for this compound is "Warning". [2][9][14] Self-Validating Safety Protocol: A robust safety protocol for handling this compound involves a multi-layered approach to mitigate the identified risks.

  • Engineering Controls:

    • Action: Handle the compound exclusively within a certified chemical fume hood.

    • Causality: This prevents inhalation of dust or vapors, directly addressing the H335 (respiratory irritation) hazard. [15][16]2. Personal Protective Equipment (PPE):

    • Action: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles. [15][17] * Causality: Gloves and a lab coat prevent skin contact (addressing H315), while safety goggles protect against splashes or airborne particles, which could cause serious eye irritation (addressing H319).

  • Handling and Storage:

    • Action: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [16][17] * Causality: Proper storage prevents degradation and accidental reactions. The hygroscopic nature of some amino alcohols means exposure to moisture should be minimized. [16]4. Emergency Procedures:

    • Action: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [16][17]If inhaled, move to fresh air. [16] * Causality: Immediate and copious rinsing dilutes the chemical and minimizes damage, which is critical for irritants.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its value is derived from its bifunctional structure, providing two reactive handles for synthetic chemists to exploit. While the racemic mixture is a useful starting point, the true potential is often realized in its enantiomerically pure forms, which serve as critical building blocks for stereospecific, high-value molecules like next-generation pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its synthetic versatility.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13969855, N-Boc-DL-2-amino-1-hexanol. Retrieved from [Link]

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A Comprehensive Technical Guide to the GHS-Based Safety and Hazard Profile of DL-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

DL-2-Amino-1-hexanol, also known as DL-Norleucinol, is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds and chiral ligands. As with any laboratory chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. This guide offers an in-depth analysis of the GHS classification for this compound, translating the formal classifications into practical, field-proven guidance for safe handling, storage, and emergency response. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a reliable resource for drug development professionals and laboratory scientists.

Chemical Identity and Physical Properties

A foundational aspect of chemical safety is the unambiguous identification of the substance.

  • Chemical Name: this compound

  • Synonyms: DL-Norleucinol, 2-Aminohexan-1-ol[1]

  • CAS Number: 5665-74-7[1][2][3]

  • Molecular Formula: C₆H₁₅NO[1][3][4]

  • Molecular Weight: 117.19 g/mol [4]

While a complete physical profile is extensive, key properties relevant to handling include its reported boiling point of approximately 190°C and a flash point of 100°C, indicating a low risk of ignition under standard laboratory conditions but requiring caution around heat sources.[4]

GHS Hazard Classification and Analysis

This compound is classified as hazardous under GHS based on toxicological data.[1][4] The harmonized classification from multiple sources indicates a consistent hazard profile.[1][2][3][4]

The primary hazards are related to its irritant properties. This is a common characteristic of small amino alcohols, where the amine group can act as a base and the alcohol group can interact with biological tissues, leading to irritation upon direct contact.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion / Irritation2H315Causes skin irritation.[1][2][3][4]
Serious Eye Damage / Eye Irritation2H319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1][2][3][4]
2.1. Analysis of Health Hazards
  • Skin Irritation (Category 2): This classification implies that direct, prolonged, or repeated contact with the skin is likely to cause inflammation, redness, and discomfort. The causality stems from the chemical's ability to disrupt the lipid barrier of the epidermis, leading to an inflammatory response. Therefore, preventing direct skin contact through appropriate personal protective equipment is a critical and non-negotiable control measure.

  • Serious Eye Irritation (Category 2): Contact with the eyes can cause significant irritation, which, while reversible, may be painful and temporarily impair vision. The mucous membranes of the eyes are particularly sensitive to irritants. The H319 classification underscores the absolute necessity of mandatory eye protection when handling this substance in any form (solid or solution).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): The target organ specified is the respiratory system.[5] Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[2][4] This hazard dictates that the material should be handled in a well-ventilated area, preferably within a fume hood, to minimize the concentration of airborne particles.

GHS Label Elements and Practical Application

GHS classifications are communicated through standardized label elements. For this compound, these are:

ElementDescription
Pictogram Exclamation Mark
Signal Word Warning [1][2][3][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements (P-Statements)

These statements provide actionable guidance to minimize risk. The selection below represents the most critical measures for a research setting.

CodeStatementCategory
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4]Prevention
P264Wash hands and any exposed skin thoroughly after handling.[2][5]Prevention
P271Use only outdoors or in a well-ventilated area.[2][3][5]Prevention
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]Prevention
P302 + P352IF ON SKIN: Wash with plenty of water.[2][3]Response
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][5]Response
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]Response
P312Call a POISON CENTER/doctor if you feel unwell.[3][5]Response
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]Storage
P405Store locked up.[3]Storage
P501Dispose of contents/container to an approved waste disposal plant.[1][5]Disposal
Hazard Assessment and Control Workflow

The process of ensuring safety when handling a chemical like this compound follows a logical workflow. This begins with identifying the substance and culminates in implementing appropriate controls and emergency plans. The following diagram illustrates this self-validating system.

GHS_Hazard_Workflow cluster_assessment Phase 1: Hazard Identification & Assessment cluster_classification Phase 2: GHS Classification cluster_communication Phase 3: Hazard Communication & Control A Identify Substance (this compound, CAS: 5665-74-7) B Gather Data (SDS, PubChem, ECHA) A->B C Evaluate Toxicological & Physicochemical Properties B->C D Compare Data to GHS Criteria (e.g., Skin Irritation Cat. 2) C->D Input for Classification E Assign Hazard Classes (H315, H319, H335) D->E F Generate Label Elements (Pictogram, Signal Word, Statements) E->F Drives Communication G Develop Safe Handling Protocol (PPE, Engineering Controls) F->G H Establish Emergency Procedures (First Aid, Spills) G->H I SAFE LABORATORY USE G->I

Caption: GHS Hazard Assessment and Control Workflow.

Standard Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for handling solid this compound and preparing a stock solution, incorporating controls derived directly from the GHS hazards. This system is self-validating because each step is a direct countermeasure to an identified risk.

Objective: To safely weigh 500 mg of this compound powder and prepare a 100 mM stock solution in DMSO.

Materials:

  • This compound (CAS: 5665-74-7)

  • Anhydrous DMSO

  • Analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Appropriate glassware (e.g., 50 mL conical tube)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Methodology:

  • Preparation and PPE Verification (Trustworthiness Pillar):

    • Before handling the chemical, confirm the fume hood is operational (check airflow monitor). This directly mitigates the H335 respiratory irritation hazard.[2][4]

    • Don all required PPE. Safety goggles are essential to prevent eye contact (H319), and nitrile gloves are required to prevent skin contact (H315).[2][5]

  • Aliquot Transfer and Weighing (Causality: Minimizing Aerosolization):

    • Perform all manipulations of the solid powder inside the chemical fume hood.

    • Instead of scooping directly from the primary stock bottle, carefully tap a small amount of powder onto a weigh paper or into a weigh boat. This technique minimizes the generation of airborne dust, directly addressing the H335 inhalation risk.

    • Place the weigh boat on the analytical balance (located within the fume hood if possible, or nearby) and record the weight.

  • Solubilization (Causality: Containing the Hazard):

    • Carefully transfer the weighed powder into the 50 mL conical tube.

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube. For 500 mg of this compound (MW: 117.19 g/mol ) to make a 100 mM solution, the required volume is approximately 42.67 mL.

    • Immediately cap the tube securely. This step contains the substance, mitigating skin, eye, and respiratory exposure risks simultaneously.

  • Mixing and Storage:

    • Vortex the tube until the solid is completely dissolved.

    • Clearly label the tube with the chemical name, concentration, solvent, date, and the GHS irritant pictogram.

    • Store the solution in a designated, locked-up chemical storage area as per P405.[3]

  • Decontamination and Waste Disposal:

    • Dispose of the weigh paper, gloves, and any other contaminated disposable items in the designated solid chemical waste container.

    • Wipe down the balance and the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

    • Wash hands thoroughly with soap and water after removing PPE, as stipulated by P264.[2]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and correct action is critical. The following procedures are based on standard first aid protocols for irritant chemicals.[2][4][5][6]

  • Inhalation: If respiratory irritation occurs, immediately remove the individual to fresh air.[5] If breathing is difficult or symptoms persist, seek immediate medical attention.[3][5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[2][3] Continue rinsing. Persistent irritation requires immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.

References
  • PubChem, this compound | C6H15NO | CID 249006. [Link]

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  • Thermo Fisher Scientific, 6-Amino-1-hexanol SAFETY DATA SHEET. [Link]

  • Wikipedia, GHS hazard statements. [Link]

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  • Chem-Space, List of GHS Hazard and Precautionary Statements. [Link]

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A Comprehensive Technical Guide to the Solubility of dl-2-Amino-1-hexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Amino Alcohols

For researchers, scientists, and professionals in drug development, understanding the solubility of novel chemical entities is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. dl-2-Amino-1-hexanol, a chiral amino alcohol, presents a unique set of physicochemical characteristics that govern its behavior in various solvent systems. Its structure, possessing both a hydrophilic amino-alcohol head and a moderately long hydrophobic hexyl tail, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

This in-depth technical guide moves beyond a simple recitation of data. In the notable absence of extensive published quantitative solubility data for this compound, this document is structured to empower the researcher. It provides the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in a range of organic solvents. By wedding theoretical principles with practical, field-proven methodologies, this guide serves as a self-validating framework for generating reliable and reproducible solubility data. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the underlying principles of solid-liquid equilibrium.

Physicochemical Profile of this compound: A Molecular Blueprint for Solubility

To predict and understand the solubility of this compound, a thorough examination of its intrinsic properties is paramount. These characteristics dictate the nature and strength of solute-solute and solute-solvent interactions, the primary determinants of solubility.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1][2]
Molar Mass 117.19 g/mol [1][3]
Appearance Colorless to pale yellow solid[2]
Density 0.912 g/mL at 25°C[1][2]
Boiling Point 190-192°C at 740 mmHg[1][2]
Refractive Index (n20/D) 1.4522[1][2]

The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This dual capability suggests a strong potential for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The six-carbon aliphatic chain introduces a significant nonpolar character, which will influence its solubility in nonpolar solvents (e.g., toluene, hexane).

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol).

ΔGsol = ΔHsol - TΔSsol

For dissolution to be spontaneous, ΔGsol must be negative. This equation highlights the interplay between enthalpy (ΔHsol) and entropy (ΔSsol).

  • Enthalpy of Solution (ΔHsol): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • Lattice Energy: Energy required to break the crystal lattice of solid this compound.

    • Solvation Energy: Energy released upon the formation of interactions between this compound molecules and the solvent molecules.

  • Entropy of Solution (ΔSsol): This term reflects the change in randomness or disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔSsol > 0), which favors the dissolution process.

The principle of "like dissolves like" is a useful heuristic. Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to have a favorable (exothermic or slightly endothermic) enthalpy of solution, leading to higher solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. The isothermal equilibrium method is a widely accepted technique for generating accurate thermodynamic solubility data.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute in the supernatant is determined. This concentration represents the solubility of the compound at that specific temperature.

Materials and Equipment
  • This compound (purity > 99%)

  • Organic solvents of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Evaporating dish or watch glass

  • Drying oven

  • (Optional) UV-Vis Spectrophotometer

Experimental Workflow

The overall workflow for the isothermal equilibrium method followed by gravimetric analysis is depicted below.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Equilibrate at constant T (e.g., 24-72 h) with agitation prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Accurately weigh an aliquot of filtrate sample3->sample4 sample5 Evaporate solvent sample4->sample5 sample6 Dry residue to constant weight sample5->sample6 sample7 Calculate solubility sample6->sample7

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container (e.g., evaporating dish). This step is critical to remove any undissolved microcrystals.

  • Gravimetric Determination:

    • Accurately weigh the container with the collected filtrate.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used.

    • Once the solvent is removed, dry the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.[1][4]

    • Cool the container in a desiccator before weighing.

Alternative Analysis: UV-Vis Spectrophotometry

If this compound has a suitable chromophore, UV-Vis spectrophotometry can be a faster alternative to gravimetric analysis for determining the concentration of the dissolved solute.[5][6][7]

  • Method Development:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • After filtration, accurately dilute a known volume of the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor.

Data Calculation and Presentation

The solubility can be expressed in various units. Here's how to calculate it from the gravimetric data:

  • Mass of solute (msolute): (Weight of container with dry residue) - (Weight of empty container)

  • Mass of solvent (msolvent): (Weight of container with filtrate) - (Weight of container with dry residue)

  • Solubility ( g/100 g solvent): (msolute / msolvent) * 100

  • Solubility (mol/L): (msolute / Molar Mass of solute) / (Volume of filtrate in L)

All experimentally determined solubility data should be presented in a clear and organized table.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Template)

SolventPolarity IndexH-Bonding CapabilitySolubility ( g/100 g solvent)Solubility (mol/L)
Methanol5.1Donor/Acceptor[Experimental Data][Experimental Data]
Ethanol4.3Donor/Acceptor[Experimental Data][Experimental Data]
Isopropanol3.9Donor/Acceptor[Experimental Data][Experimental Data]
Acetone5.1Acceptor[Experimental Data][Experimental Data]
Ethyl Acetate4.4Acceptor[Experimental Data][Experimental Data]
Toluene2.4Non-H-bonding[Experimental Data][Experimental Data]
Hexane0.1Non-H-bonding[Experimental Data][Experimental Data]

Factors Influencing Solubility: A Deeper Dive

The solubility data generated can be rationalized by considering the interplay of several factors:

  • Solvent Polarity: A general trend of higher solubility is expected in polar solvents due to the polar amino and hydroxyl groups of this compound.

  • Hydrogen Bonding: Protic solvents like alcohols can engage in strong hydrogen bonding with the -NH₂ and -OH groups, leading to favorable solvation. Aprotic solvents that are hydrogen bond acceptors (e.g., acetone) can also effectively solvate the molecule.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

  • Molecular Structure of the Solvent: The size and shape of the solvent molecule can influence how effectively it can pack around the solute molecule, affecting the overall solvation energy.

Safety and Handling of this compound

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8]

  • Precautions:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes.[8]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion: Empowering Future Research

While a comprehensive public database on the solubility of this compound in organic solvents remains to be built, this guide provides the necessary intellectual and practical framework for researchers to generate this critical data. By understanding the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and by following a robust experimental protocol, scientists can confidently and accurately map the solubility profile of this compound. This knowledge is not merely academic; it is a crucial enabler for the efficient design of crystallization processes, the rational formulation of drug products, and the advancement of chemical synthesis.

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  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from a repository of the Ministry of Agriculture, Forestry and Fisheries of Japan.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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A Technical Guide to the Physicochemical Characterization of DL-2-Amino-1-hexanol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the critical physicochemical properties of DL-2-Amino-1-hexanol, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical importance of these properties and provides robust, field-proven protocols for their accurate experimental determination.

Compound Profile: this compound

This compound is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary amine (-NH₂) and a primary alcohol (-OH) group on a hexane backbone, allows for significant intermolecular hydrogen bonding. This structural characteristic is a key determinant of its physical properties and dictates its behavior in reaction and purification processes. Accurate knowledge of its melting and boiling points is fundamental for process optimization, purity assessment, and safe handling.[1]

The compound is a racemic mixture, designated by the "DL-" prefix, containing equal amounts of the (R)- and (S)-enantiomers. It is described as a colorless or pale yellow solid that is soluble in water and organic solvents like alcohols.[1] Its hygroscopic nature necessitates careful handling to prevent absorption of atmospheric moisture, which can impact experimental results.[1]

Key Identifiers and Physicochemical Properties

The essential properties of this compound are summarized below. These values are critical reference points for laboratory work.

PropertyValueSource(s)
IUPAC Name 2-aminohexan-1-ol[2]
CAS Number 5665-74-7[2][3]
Molecular Formula C₆H₁₅NO[1][2][3]
Molecular Weight 117.19 g/mol [1][2]
Melting Point 28.94°C (estimate)[1][3]
Boiling Point 190-192°C at 740 mmHg[1][4]
Density 0.912 g/mL at 25°C[1][4]
Refractive Index (n²⁰/D) 1.4522[1][3]

Note: The melting point is an estimated value. The boiling point is pressure-dependent and should be corrected to standard pressure if measured under different conditions.

Theoretical & Practical Significance

The melting and boiling points are not mere physical constants; they are indicators of molecular structure and purity.[5]

  • Purity Assessment: A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Therefore, a carefully measured melting point is a primary criterion for sample purity.

  • Intermolecular Forces: The relatively high boiling point of this compound for its molecular weight is a direct consequence of strong intermolecular hydrogen bonding enabled by its amine and hydroxyl functional groups. Overcoming these forces requires significant thermal energy.

  • Process Control: In a synthesis or drug development workflow, knowing the boiling point is essential for designing purification protocols such as distillation, setting appropriate temperatures for solvent removal under reduced pressure (rotary evaporation), and preventing thermal decomposition.

Experimental Workflow & Visualization

A systematic approach is crucial for obtaining reliable physicochemical data. The following workflow outlines the logical progression from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Sample Sample Acquisition (this compound) Dry Drying (Ensure sample is anhydrous) Sample->Dry MP_Det Melting Point Determination (Capillary Method) Dry->MP_Det BP_Det Boiling Point Determination (Micro-reflux Method) Dry->BP_Det Record Record Data (Melting range, Boiling temp, Pressure) MP_Det->Record BP_Det->Record Compare Compare to Literature (Assess Purity & Identity) Record->Compare Report Final Report Generation Compare->Report

Caption: Workflow for the physicochemical characterization of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method, which provides high accuracy through controlled heating.[5]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The melting range is the temperature from which the first droplet of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[7]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, crush a small amount on a porous plate or watch glass using a spatula.[8]

    • Causality: A fine powder ensures uniform packing and efficient heat transfer within the sample.

  • Capillary Loading:

    • Jab the open end of a capillary tube into the powdered sample several times.

    • Invert the tube (sealed end down) and drop it through a long, narrow glass tube onto a hard surface. The impact will pack the sample tightly into the bottom.[7]

    • Repeat until a sample height of 2-3 mm is achieved.

    • Causality: Proper packing prevents air pockets and ensures a sharp, observable melting transition.

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.[7]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to find a rough value. Allow the apparatus to cool at least 20°C below this approximate point before proceeding.[7]

    • Heat at a medium rate until the temperature is ~15-20°C below the expected melting point (approx. 29°C).

    • Crucial Step: Decrease the heating rate to 1-2°C per minute.[6]

    • Causality: A slow heating rate ensures the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

  • Data Recording:

    • Record the temperature (T₁) when the very first drop of liquid is observed.

    • Record the temperature (T₂) when the last solid crystal melts, and the sample is completely liquid.

    • Report the result as a melting range (T₁ - T₂).

    • Trustworthiness: For a second trial, always use a fresh sample in a new capillary tube, as differences in crystal structure after solidification can alter the melting point.[7]

Protocol: Boiling Point Determination (Micro Method)

This micro-method is ideal for determining the boiling point with a small amount of sample (<1 mL), minimizing waste and enhancing safety.[9][10]

Principle: The sample is heated in a small test tube containing an inverted capillary. Bubbles of trapped air and sample vapor escape. When the apparatus is cooled, the external atmospheric pressure will force the liquid back into the capillary tube at the exact moment the vapor pressure of the liquid equals the atmospheric pressure. This temperature is the boiling point.

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., a 6 x 50 mm Durham tube) to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the tube should be aligned with the thermometer bulb.[10][11]

    • Add 0.5-1 mL of this compound to the test tube.

    • Obtain a melting point capillary tube and place it into the test tube with the open end down.[10]

  • Heating:

    • Clamp the entire assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a metal heating block.[9] The sample should be positioned for even heating.

    • Begin heating the apparatus. For a Thiele tube, gently heat the side arm with a microburner. For a heating block, use a hot plate.

    • Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as trapped air expands.

  • Measurement:

    • Continue heating until a rapid, continuous stream of bubbles escapes from the tip of the capillary tube.[10] This indicates that the sample's vapor has displaced all the air and the liquid is at or slightly above its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Crucial Step: Carefully watch the capillary tube. The moment the bubbling stops and the liquid is drawn up into the capillary, record the temperature on the thermometer. This is the boiling point.[10]

  • Data Recording:

    • Record the observed boiling point and the ambient barometric pressure.

    • Causality: The boiling point is defined as the temperature where vapor pressure equals the surrounding atmospheric pressure. This method precisely identifies that equilibrium point during cooling.

Safety and Handling

  • This compound is classified as an irritant to the eyes, respiratory system, and skin.[1]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Due to its hygroscopic nature, store the compound in a tightly sealed container in a desiccator to prevent moisture absorption.[1]

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Mount Holyoke College. Retrieved from [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

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1H NMR and 13C NMR spectrum of 2-aminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Aminohexan-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-aminohexan-1-ol, a chiral amino alcohol with applications in organic synthesis and materials science. We will delve into the theoretical prediction and detailed assignment of chemical shifts, multiplicities, and coupling constants for each nucleus. Furthermore, this document outlines field-proven, self-validating protocols for sample preparation and data acquisition, explaining the causality behind key experimental parameter choices. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.

Introduction to 2-Aminohexan-1-ol and NMR Spectroscopy

Chemical Structure and Physicochemical Properties

2-Aminohexan-1-ol (IUPAC name: 2-aminohexan-1-ol) is a simple, bifunctional organic compound featuring a primary amine and a primary alcohol.[1] Its structure contains a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The molecule's linear four-carbon chain provides a classic example of aliphatic NMR signals, while the functional groups at C1 and C2 introduce significant diastereotopicity and chemical shift dispersion.

Caption: Molecular structure of 2-aminohexan-1-ol with carbon numbering.

The Power of NMR in Structural Verification

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For a molecule like 2-aminohexan-1-ol, ¹H NMR reveals the number of unique protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). Concurrently, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and bonding. Together, these techniques offer a definitive "fingerprint" for structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-aminohexan-1-ol is characterized by distinct regions corresponding to the aliphatic chain protons and the more deshielded protons adjacent to the electronegative oxygen and nitrogen atoms.

Predicted ¹H NMR Spectrum and Signal Assignments
  • δ ~ 0.9 ppm (C6-H₃, Triplet): The terminal methyl group is the most shielded, appearing furthest upfield. It is split into a triplet by the two adjacent protons on C5.

  • δ ~ 1.3-1.6 ppm (C3-H₂, C4-H₂, C5-H₂, Multiplets): These methylene groups form a complex, overlapping multiplet system in the aliphatic region. Their chemical shifts are similar due to their distance from the electron-withdrawing functional groups.

  • δ ~ 2.8-3.2 ppm (C2-H, Multiplet): This methine proton is deshielded by both the adjacent amino and hydroxymethyl groups, shifting it significantly downfield. Its multiplicity will be complex due to coupling with protons on C1 and C3.

  • δ ~ 3.4 ppm & ~3.7 ppm (C1-H₂, Doublet of Doublets each): The two protons on C1 are diastereotopic due to the adjacent C2 chiral center. This means they are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets (dd), resulting from geminal coupling to each other and vicinal coupling to the C2 proton.

  • Variable (NH₂ and OH): The protons of the amine and alcohol groups are labile and readily exchange with each other and with trace amounts of water in the solvent. They typically appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] They can be confirmed by adding a drop of D₂O to the NMR tube, which results in their disappearance from the spectrum due to H-D exchange.

Tabulated ¹H NMR Data (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationCoupling Constants (J, Hz)
C6-H0.9t (triplet)3HJ(H6,H5) ≈ 7 Hz
C5-H1.3-1.6m (multiplet)2H-
C4-H1.3-1.6m (multiplet)2H-
C3-H1.3-1.6m (multiplet)2H-
C2-H 2.8-3.2m (multiplet)1HJ(H2,H1a), J(H2,H1b), J(H2,H3)
C1-H3.4dd (doublet of doublets)1HJ(H1a,H1b) ≈ 12 Hz, J(H1a,H2) ≈ 8 Hz
C1-H3.7dd (doublet of doublets)1HJ(H1b,H1a) ≈ 12 Hz, J(H1b,H2) ≈ 4 Hz
NHVariablebr s (broad singlet)2H-
OH Variablebr s (broad singlet)1H-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a clear count of the carbon skeleton.

Predicted ¹³C NMR Spectrum and Signal Assignments
  • δ ~ 14 ppm (C6): The terminal methyl carbon is the most shielded and appears at the highest field (lowest ppm).

  • δ ~ 23 ppm (C4): A typical aliphatic methylene carbon.

  • δ ~ 28 ppm (C5): Another aliphatic methylene carbon, slightly deshielded compared to C4.

  • δ ~ 33 ppm (C3): This methylene carbon experiences a slight inductive effect from the C2 position, shifting it slightly downfield.

  • δ ~ 56 ppm (C2): This methine carbon is directly attached to the nitrogen atom, causing a significant downfield shift.

  • δ ~ 67 ppm (C1): This methylene carbon is directly attached to the highly electronegative oxygen atom, making it the most deshielded carbon in the aliphatic region.

Tabulated ¹³C NMR Data (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C 6~ 14
C 5~ 28
C 4~ 23
C 3~ 33
C 2~ 56
C 1~ 67

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and thoughtful selection of acquisition parameters.

Step-by-Step Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution.[4]

G cluster_0 Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL deuterated solvent, e.g., CDCl₃) weigh->dissolve Accurately filter 3. Filter Solution (Use Pasteur pipette with cotton plug) dissolve->filter Ensure complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Removes particulates cap 5. Cap and Invert to Mix transfer->cap place 6. Place in Spinner Turbine (Wipe tube clean) cap->place

Caption: Standard workflow for preparing a small molecule NMR sample.

Methodology:

  • Weighing: Accurately weigh the required amount of 2-aminohexan-1-ol into a small, clean glass vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) to the vial.[6][7] The choice of solvent can influence chemical shifts, particularly for the labile -OH and -NH₂ protons.[8]

  • Filtration: Prepare a filter by pushing a small plug of cotton wool into a Pasteur pipette.[4] Transfer the solution from the vial through the filter into a clean, high-quality 5 mm NMR tube. This step is critical to remove any dust or undissolved particles that broaden NMR signals.[7]

  • Finalizing: Ensure the sample height in the NMR tube is at least 5 cm (approx. 0.7 mL) to be properly centered in the spectrometer's detection coil.[7] Cap the tube securely and gently invert several times to ensure the solution is homogeneous.

NMR Data Acquisition

The selection of acquisition parameters is a trade-off between sensitivity, resolution, and experiment time.[2] The following are robust starting parameters for a small molecule like 2-aminohexan-1-ol on a 400-600 MHz spectrometer.

Causality Behind Parameter Choices:

ParameterTypical ValueRationale and Justification
Spectral Width (SW) 12-16 ppmMust be wide enough to encompass all proton signals, from the shielded alkyl region to potentially deshielded protons.[9]
Acquisition Time (AT) 2-4 sA longer acquisition time allows the Free Induction Decay (FID) to decay fully, leading to sharper lines and better resolution. A good starting point is ~3T₂.[10]
Relaxation Delay (d1) 1-5 sThis is the wait time between pulses. For quantitative results, d1 should be at least 5 times the T₁ of the slowest relaxing proton to allow for full return to equilibrium.[2] For routine qualitative scans, a shorter delay (1-2 s) is often sufficient.
Number of Scans (NS) 8-32The signal-to-noise ratio (SNR) improves with the square root of the number of scans.[11] 8-16 scans are usually adequate for a ¹H spectrum of this concentration, while ¹³C may require hundreds or thousands of scans.
Pulse Angle 30-90°A 90° pulse provides the maximum signal for a single scan. However, using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay, increasing the number of scans possible in a given time, which can be beneficial for improving SNR.[11]

Conclusion

The ¹H and ¹³C NMR spectra of 2-aminohexan-1-ol are highly informative, providing a complete picture of its covalent structure. Key diagnostic features in the ¹H spectrum include the diastereotopic protons of the C1 methylene group and the distinct downfield shift of the C2 methine proton. The ¹³C spectrum offers a clear, resolved signal for each of the six unique carbon atoms. By employing the rigorous experimental protocols outlined in this guide, researchers can reliably obtain high-quality spectra for the confident structural verification and characterization of this and similar small molecules.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.).
  • NMR Spectroscopy: Data Acquisition - ResearchGate. (n.d.).
  • Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry. (n.d.).
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  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (n.d.).
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  • Sample Preparation - University of California, San Diego. (n.d.).
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mass spectrometry data for dl-2-Amino-1-hexanol

The choice between these validated methods depends entirely on the specific research question, available instrumentation, and required throughput. Future work may involve developing chiral separation methods coupled with mass spectrometry to distinguish between the D and L enantiomers, which could be critical in pharmaceutical development. [18][19]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249006, this compound. PubChem. [Link]

  • National Institute of Standards and Technology (n.d.). 1-Hexanol, 6-amino-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • ResearchGate (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

  • National Institute of Standards and Technology (n.d.). 1-Hexanol. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

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  • ResearchGate (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. [Link]

  • Google Patents (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
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An In-depth Technical Guide to dl-2-Amino-1-hexanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, serving as indispensable intermediates in the pharmaceutical and fine chemical industries.[1] Their stereochemistry is frequently the determining factor for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of dl-2-Amino-1-hexanol (also known as dl-norleucinol), a versatile C6 amino alcohol. We will explore its fundamental properties, the critical challenge of resolving its racemic form, and its subsequent application as a stereochemically defined building block in asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this valuable synthon.

Introduction: The Significance of 2-Amino-1-hexanol in Chiral Synthesis

This compound is an organic compound featuring a primary amine and a primary hydroxyl group on a six-carbon backbone, with a stereocenter at the C2 position. This bifunctionality, combined with its chirality, makes it an exceptionally versatile precursor for more complex molecules.[2] In drug development, the specific three-dimensional arrangement of functional groups dictates the interaction with biological targets like enzymes and receptors.[3] Consequently, accessing enantiomerically pure forms of building blocks like 2-amino-1-hexanol is not merely an academic exercise but a critical necessity for developing safe and effective medicines.

The racemic mixture, this compound, is the typical commercial starting point. However, for most pharmaceutical applications, its direct use is untenable. The two enantiomers, (R)-(-)-2-amino-1-hexanol and (S)-(+)-2-amino-1-hexanol, can exhibit vastly different pharmacological and toxicological profiles. This necessitates a robust strategy to isolate the desired enantiomer, a central theme of this guide. We will delve into the two primary strategic pathways: the resolution of the racemic mixture and direct asymmetric synthesis of the desired enantiomer.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physical properties of the racemic mixture and its constituent enantiomers is crucial for designing separation protocols and synthetic schemes. Key data is summarized below for easy comparison.

PropertyThis compound (Racemate)(R)-(-)-2-Amino-1-hexanol(S)-(+)-2-Amino-1-hexanol
Molecular Formula C₆H₁₅NOC₆H₁₅NOC₆H₁₅NO
Molecular Weight 117.19 g/mol 117.19 g/mol 117.19 g/mol
CAS Number 5665-74-780696-28-280696-29-3
Melting Point 28.94°C (estimate)40-44 °C (lit.)35-40 °C (lit.)
Boiling Point 190-192 °C @ 740 mmHg216-218 °C (lit.)216-218 °C (lit.)
Optical Rotation [α]²⁰/D -14° (c=1 in chloroform)+14° (c=1 in chloroform)[4]
Appearance Colorless to pale yellow solid/liquidSolidSolid

Data compiled from multiple sources.[4][5]

The Chirality Challenge: Strategies for Obtaining Enantiopure 2-Amino-1-hexanol

As the racemic mixture is the most common starting material, its separation into pure enantiomers is a frequent and critical task. Alternatively, modern synthetic methods can bypass the racemate altogether.

Caption: Strategic pathways to enantiopure 2-amino-1-hexanol.
Chiral Resolution of the Racemate

Chiral resolution involves converting the enantiomeric pair into a mixture of diastereomers, which have different physical properties and can be separated.[6]

  • Classical Resolution via Diastereomeric Salts: This is the most established method. The racemic amine is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid.[7][8] This forms two diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Due to differences in solubility, one salt will typically crystallize preferentially from a suitable solvent system.[9] After separation by filtration, the chiral acid is removed by treatment with a base to yield the enantiopure amine. The choice of solvent is critical; it must maximize the solubility difference between the diastereomeric salts. This is often determined empirically through screening various solvents and mixtures.

  • Enzymatic Kinetic Resolution (EKR): This method leverages the high stereoselectivity of enzymes, typically lipases.[10] In an EKR, one enantiomer of the racemate reacts much faster than the other. For example, a lipase can acylate the amine group of (R)-2-amino-1-hexanol selectively, leaving the (S)-2-amino-1-hexanol unreacted. The process can be stopped at ~50% conversion, and the acylated product can be separated from the unreacted amine.[11][12] The major advantage is the exceptional enantioselectivity under mild, environmentally benign conditions. The primary limitation is that the theoretical maximum yield for the desired enantiomer is 50%.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single desired enantiomer directly from a prochiral starting material, avoiding the 50% theoretical yield loss of classical resolution.[13] Common approaches to chiral amino alcohols include:

  • Reduction of α-Amino Acids: Starting from the corresponding chiral α-amino acid (e.g., L-norleucine), the carboxylic acid moiety can be reduced to a primary alcohol using reducing agents like LiAlH₄ or borane complexes.[1] This "chiral pool" approach leverages the high optical purity of naturally available starting materials.

  • Asymmetric Aminohydroxylation: This powerful method, pioneered by Sharpless, can introduce both the amine and hydroxyl groups across a double bond of an alkene in a stereocontrolled manner.

  • Asymmetric Reduction of α-Amino Ketones: A prochiral α-amino ketone can be reduced to the corresponding amino alcohol using a chiral reducing agent or a catalyst, which directs the hydride addition to one face of the carbonyl, yielding one enantiomer preferentially.

Applications as a Chiral Building Block

Once obtained in enantiopure form, (R)- or (S)-2-amino-1-hexanol becomes a valuable synthon for constructing complex chiral molecules.

Pharmaceutical Synthesis

The primary application lies in the synthesis of Active Pharmaceutical Ingredients (APIs). The amino alcohol structure is a key pharmacophore in many drug classes.

  • Example Application - Synthesis of Allergy Inhibitors: (S)-(+)-2-Amino-1-hexanol is a documented building block in a key synthetic step for creating potent, selective, and reversible inhibitors of the house dust mite peptidase allergen Der p 1, which are investigated for the treatment of allergic asthma.[4]

  • Analogue Synthesis - Ethambutol: While the antituberculosis drug Ethambutol itself is synthesized from the C4 analogue, (S)-2-amino-1-butanol, the synthetic pathway serves as a perfect template for understanding how 2-amino-1-hexanol would be used.[7][14][15] In this synthesis, two molecules of the chiral amino alcohol are coupled with a two-carbon linker (like 1,2-dichloroethane) to form the final diamine structure.[16]

Caption: General workflow for using 2-amino-1-hexanol as a synthon.
Chiral Auxiliaries and Ligands

Enantiopure amino alcohols are frequently used as chiral auxiliaries or are converted into chiral ligands for asymmetric catalysis.[17][18][19]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction on that substrate.[13] After the reaction, the auxiliary is cleaved and can often be recovered. The rigid structure and defined stereocenter of 2-amino-1-hexanol can be exploited for this purpose, for instance, by forming an oxazolidinone derivative that directs alkylation reactions.

  • Chiral Ligands: The amino and hydroxyl groups are excellent coordinating sites for metal ions. By reacting 2-amino-1-hexanol with other molecules, a wide variety of bidentate ligands (e.g., Schiff bases, PHOX ligands) can be synthesized.[20] These ligands can then coordinate to a metal center (e.g., Ruthenium, Iridium, Copper), creating a chiral catalyst that can perform enantioselective transformations like asymmetric hydrogenation or C-C bond formation with high efficiency.[21]

Experimental Protocol: N-Boc Protection of (S)-2-Amino-1-hexanol

This protocol details a fundamental and common first step in utilizing 2-amino-1-hexanol as a building block: the selective protection of the amine. This allows for subsequent chemistry to be directed specifically at the hydroxyl group.

Objective: To synthesize (S)-2-((tert-butoxycarbonyl)amino)hexan-1-ol.

Materials:

  • (S)-(+)-2-Amino-1-hexanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq, optional base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-(+)-2-amino-1-hexanol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are used to prevent hydrolysis of the Boc anhydride reagent. The inert atmosphere prevents side reactions with atmospheric components.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add di-tert-butyl dicarbonate (1.05 eq) portion-wise over 5 minutes. If the starting material is a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.1 eq) to free the amine.

    • Causality: Cooling to 0 °C controls the exothermicity of the reaction. A slight excess of Boc anhydride ensures complete consumption of the starting material.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

    • Causality: The bicarbonate solution neutralizes any acidic byproducts and removes unreacted Boc₂O.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

  • Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The optical purity should be confirmed by chiral HPLC to ensure no racemization occurred.

Conclusion

This compound is more than just a simple chemical; it is a gateway to stereochemical complexity. While its racemic nature presents an initial hurdle, established and efficient methods of classical and enzymatic resolution provide access to its enantiomerically pure forms. These enantiomers, (R)- and (S)-2-amino-1-hexanol, are powerful chiral building blocks with proven utility in the synthesis of pharmaceuticals and as precursors to sophisticated chiral ligands and auxiliaries. A strategic understanding of how to resolve, handle, and derivatize this synthon is a valuable asset for any scientist engaged in the field of asymmetric synthesis and drug development.

References

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A Technical Guide to the Stereospecific Biological Activity of 2-Amino-1-hexanol Enantiomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in pharmacology, dictating the specificity of molecular interactions within biological systems. The 1,2-amino alcohol scaffold is a privileged motif found in numerous approved therapeutic agents, where stereochemistry critically defines efficacy and safety.[1][2] This technical guide addresses the biological significance of the enantiomers of 2-amino-1-hexanol, (R)- and (S)-2-amino-1-hexanol. While specific biological activities for these enantiomers are not extensively documented in current literature, this paper serves as a comprehensive framework for their synthesis, chiral separation, and a proposed pipeline for the systematic evaluation of their stereospecific biological effects. We will delve into the principles of stereopharmacology, outline detailed experimental protocols for characterization, and provide a forward-looking perspective for researchers and drug development professionals interested in unlocking the therapeutic potential of these chiral building blocks.

The Imperative of Chirality in 2-Amino Alcohols

The spatial arrangement of atoms in a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacodynamic and pharmacokinetic properties.[3][4][5] This is because biological targets, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with each enantiomer that can differ in binding affinity, efficacy, and metabolism.[5][6]

The 2-amino alcohol functional group is a key pharmacophore in a variety of drugs, most notably the beta-blockers (e.g., propranolol, pindolol), where the stereochemistry at the carbon bearing the hydroxyl group is critical for activity.[1] It is therefore highly probable that the (R)- and (S)-enantiomers of 2-amino-1-hexanol will also exhibit differential biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects or toxicity (the distomer). A thorough investigation into the individual activities of each enantiomer is therefore not just an academic exercise, but a crucial step in drug discovery and development.[7]

Synthesis and Chiral Resolution of 2-Amino-1-hexanol Enantiomers

A prerequisite for studying the stereospecific biological activities of 2-amino-1-hexanol is the availability of the enantiomerically pure compounds. Several synthetic strategies can be employed for the preparation of chiral 1,2-amino alcohols.

Synthetic Pathways

The synthesis of chiral 1,2-amino alcohols can be achieved through various methods, including:

  • From the Chiral Pool: Reduction of the corresponding chiral amino acid, D- or L-norleucine, can yield the desired enantiomer of 2-amino-1-hexanol (also known as D- or L-norleucinol).[1]

  • Asymmetric Synthesis: Methods such as the Sharpless asymmetric aminohydroxylation or the catalytic asymmetric transfer hydrogenation of α-amino ketones provide routes to enantiomerically enriched amino alcohols.[1][2]

  • Reductive Cross-Coupling: Recent advances in catalysis have enabled the reductive cross-coupling of imines with aldehydes to produce chiral β-amino alcohols.[8]

Chiral Resolution and Purity Assessment

Once a racemic or enantiomerically enriched mixture of 2-amino-1-hexanol is synthesized, the individual enantiomers must be separated and their purity confirmed.

Experimental Protocol: Chiral HPLC Separation of 2-Amino-1-hexanol Enantiomers

Objective: To resolve and quantify the enantiomers of 2-amino-1-hexanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak®, or crown ether-based).[9][10]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.

  • Racemic 2-amino-1-hexanol standard.

  • (R)-(-)-2-Amino-1-hexanol standard (commercially available as D-Norleucinol).[11][12]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., 90:10 hexane:IPA) with a small amount of additive (e.g., 0.1% diethylamine). Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the racemic 2-amino-1-hexanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS with electrospray ionization.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Inject the individual enantiomer standard (if available) to assign the peaks. Calculate the resolution between the peaks and the enantiomeric excess (ee) of any enriched samples using the formula:

    • ee (%) = [([E1] - [E2]) / ([E1] + [E2])] x 100, where [E1] and [E2] are the peak areas of the two enantiomers.[6]

A Proposed Framework for Biological Evaluation

Given the lack of specific data on the biological activities of 2-amino-1-hexanol enantiomers, a systematic, tiered approach to their evaluation is proposed. This framework is designed to first identify potential biological activities in broad, high-throughput screens, followed by more focused mechanistic and in vivo studies.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should aim to cast a wide net to identify any potential biological effects of the individual enantiomers.

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 screening workflow for 2-amino-1-hexanol enantiomers.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of (R)- and (S)-2-amino-1-hexanol (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value for each enantiomer to determine its cytotoxic potency.

Tier 2: Mechanistic Elucidation and In Vivo Proof-of-Concept

Once a "hit" is identified in Tier 1, the next stage is to understand the mechanism of action and to assess the activity in a living organism.

Experimental Workflow: Tier 2 Investigation

Tier2_Investigation Hit Identified 'Hit' Enantiomer MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit->MoA PK Pharmacokinetic Profiling (in mice or rats) Hit->PK InVivo In Vivo Efficacy Model (based on MoA) MoA->InVivo PK->InVivo Tox Preliminary Toxicity Assessment InVivo->Tox Lead Lead Candidate Tox->Lead

Caption: Tier 2 workflow for a "hit" enantiomer.

Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Use healthy adult male and female mice (e.g., C57BL/6).

  • Dosing: Administer the active enantiomer via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the enantiomer in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison of the enantiomers.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell Line(R)-2-amino-1-hexanol IC50 (µM)(S)-2-amino-1-hexanol IC50 (µM)
MCF-715.2 ± 1.8> 100
HeLa22.5 ± 3.1> 100
A54918.9 ± 2.5> 100

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters

Parameter(R)-2-amino-1-hexanol(S)-2-amino-1-hexanol
t1/2 (h)4.21.5
Cmax (ng/mL)1250850
Bioavailability (%)6530

The interpretation of these data would suggest that the (R)-enantiomer possesses cytotoxic activity against several cancer cell lines, while the (S)-enantiomer is inactive. Furthermore, the (R)-enantiomer exhibits a more favorable pharmacokinetic profile with a longer half-life and higher oral bioavailability.

Conclusion and Future Directions

While the specific biological activities of the enantiomers of 2-amino-1-hexanol remain to be fully elucidated, the principles of stereopharmacology strongly suggest that they will exhibit differential effects. This technical guide provides a robust framework for the synthesis, purification, and comprehensive biological evaluation of these chiral molecules. The proposed tiered screening and characterization pipeline offers a clear path for researchers to investigate their therapeutic potential. Future work should focus on executing these experimental plans to uncover the specific biological targets and potential therapeutic applications of (R)- and (S)-2-amino-1-hexanol, thereby contributing valuable knowledge to the field of medicinal chemistry and drug discovery.

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of dl-2-Amino-1-hexanol from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

dl-2-Amino-1-hexanol, also known as dl-norleucinol, is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring both a primary amine and a primary alcohol, allows for diverse chemical modifications. This document provides a detailed guide to the most common and practical synthetic routes for preparing racemic 2-amino-1-hexanol. We will explore two primary strategies: the direct reduction of the α-amino acid dl-norleucine and a multi-step synthesis originating from hexanal via the Strecker reaction. The causality behind experimental choices, step-by-step protocols, and critical safety considerations are discussed to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two logical and practical disconnection points. The most direct approach involves the functional group interconversion (FGI) of a carboxylic acid to a primary alcohol. This identifies the α-amino acid, dl-norleucine (dl-2-aminohexanoic acid), as an immediate and readily available precursor. A more fundamental approach involves forming the C-N and C-C bonds at the chiral center, which points towards a Strecker-type synthesis starting from a simple six-carbon aldehyde, hexanal.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Strecker Synthesis target This compound precursor1 dl-Norleucine (dl-2-Aminohexanoic Acid) target->precursor1 [FGI: Reduction] (e.g., LiAlH4) precursor1_route2 dl-Norleucine target->precursor1_route2 [Reduction] precursor2 Hexanal aminonitrile α-Aminonitrile Intermediate aminonitrile->precursor2 [Strecker Reaction: NH3, KCN] precursor1_route2->aminonitrile [Hydrolysis] G start Start: Assemble Dry Glassware suspend_lah Suspend LiAlH4 in Anhydrous THF start->suspend_lah prepare_nle Prepare dl-Norleucine Solution/Slurry in THF add_nle Slowly Add dl-Norleucine to LiAlH4 Suspension suspend_lah->add_nle reflux Reflux Reaction Mixture (e.g., 4-6 hours) add_nle->reflux cool Cool Reaction to 0 °C (Ice Bath) reflux->cool quench Careful Quenching Sequence: 1. H2O 2. 15% NaOH (aq) 3. H2O cool->quench filter Filter to Remove Aluminum Salts quench->filter wash Wash Filter Cake with THF filter->wash dry Dry Combined Filtrate (e.g., MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Characterize Product purify->end

Caption: Workflow for the LiAlH₄ reduction of dl-Norleucine.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and an addition funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (e.g., 2.0 equivalents relative to the amino acid) in anhydrous THF. In a separate flask, prepare a slurry of dl-norleucine (1.0 eq.) in anhydrous THF. Note: The addition of the amino acid should be done cautiously as the initial reaction can be exothermic.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the dl-norleucine slurry via the addition funnel over 30-60 minutes, controlling the rate to manage any effervescence or temperature increase.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Quenching): Cool the reaction flask to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and dropwise, add the following reagents in sequence (Fieser workup for 1g of LiAlH₄):

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid. A vigorous evolution of hydrogen gas will occur. Ensure adequate ventilation and no ignition sources.

  • Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation to yield this compound.

Synthesis from Hexanal via Strecker Reaction

An alternative route begins with the less functionalized precursor, hexanal. This pathway utilizes the classic Strecker synthesis to build the α-amino acid, which is then reduced.[1][2][3] While longer, this approach is valuable if dl-norleucine is unavailable or if hexanal is a more economical starting material.

Principle and Mechanistic Insights

The Strecker synthesis is a three-component reaction that converts an aldehyde into an α-aminonitrile, which is a direct precursor to an α-amino acid.[4]

  • Imine Formation: Hexanal reacts with ammonia to form an imine intermediate, with the loss of a water molecule. This step is often acid-catalyzed.[2]

  • Cyanide Addition: A nucleophilic cyanide ion (from KCN or NaCN) attacks the electrophilic carbon of the imine (or its protonated iminium form), forming the stable α-aminonitrile.

  • Hydrolysis & Reduction: The resulting 2-aminohexanenitrile is then subjected to hydrolysis (typically under strong acidic or basic conditions) to convert the nitrile group into a carboxylic acid, yielding dl-norleucine. This amino acid is then reduced to this compound as described in Section 2.

Pathway Diagram:

G Hexanal Hexanal Imine Iminium Intermediate Hexanal->Imine + NH4Cl Aminonitrile 2-Aminohexanenitrile Imine->Aminonitrile + KCN Norleucine dl-Norleucine Aminonitrile->Norleucine H3O+ (Hydrolysis) Product This compound Norleucine->Product LiAlH4 (Reduction)

Caption: Multi-step synthesis from Hexanal.

Abbreviated Protocol

This multi-step synthesis requires distinct protocols for each stage.

  • Protocol for α-Aminonitrile Synthesis: Hexanal is reacted with ammonium chloride and potassium cyanide in an aqueous or alcoholic solvent system. The reaction is typically stirred at room temperature until the aminonitrile product precipitates or can be extracted.[5]

  • Protocol for Hydrolysis: The isolated α-aminonitrile is heated with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) to hydrolyze the nitrile to a carboxylic acid. Neutralization and isolation yield dl-norleucine.

  • Protocol for Reduction: The synthesized dl-norleucine is then reduced to this compound following the detailed protocol provided in Section 2.2.

Summary and Comparison of Synthetic Routes

The choice of synthetic route depends on precursor availability, scalability, and the number of desired synthetic steps.

FeatureRoute 1: Reduction of dl-NorleucineRoute 2: Synthesis from Hexanal
Starting Material dl-Norleucine [6]Hexanal [7][8][9]
Number of Steps 13 (Aminonitrile formation, hydrolysis, reduction)
Key Reagents LiAlH₄, Anhydrous THFNH₄Cl, KCN, HCl/NaOH, LiAlH₄
Key Advantages High yield, direct, efficientUses a simple, inexpensive starting material
Key Disadvantages Requires a more advanced precursorMulti-step, involves highly toxic cyanide
Overall Yield Typically good to excellent (>75%) [10]Moderate overall yield due to multiple steps

Safety and Hazard Management

All synthetic procedures described herein must be conducted with a thorough understanding of the associated hazards.

  • Lithium Aluminum Hydride (LiAlH₄): As detailed in Section 2.2, LAH is pyrophoric and dangerously water-reactive. It must be handled under an inert atmosphere in anhydrous solvents. The quenching process generates flammable hydrogen gas and must be performed slowly and with extreme caution in a well-ventilated fume hood.[11]

  • Cyanide Salts (KCN, NaCN): Potassium and sodium cyanide are acutely toxic if ingested, inhaled, or absorbed through the skin. They react with acids to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a fume hood. A dedicated cyanide waste stream must be used, and a cyanide poisoning antidote kit should be available in case of emergency.[1]

  • Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or after testing for peroxides.

A comprehensive risk assessment should be completed before commencing any experimental work.

References

  • Google Patents. (n.d.). Synthesis of dl-2-amino-1-butanol.
  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • SciSpace. (2018). Preparation method for 6-amino-1-hexanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-hexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of an alpha-amino alcohol.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hexanal from hexanol by catalytic oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Retrieved from [Link]

  • ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • ACS Publications. (n.d.). The Reduction of Acid Amides with Lithium Aluminum Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a-aminonitriles through Strecker reaction of aldehyde with amines and TMSCN catalyzed by aqueous formic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
  • CSIRO Publishing. (1978). Electrochemical synthesis of amino acids by reductive amination of keto acids. I. Reduction at mercury electrodes. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Norleucine, (+-)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation mechanism of hexanal. Retrieved from [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Aminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Aminohexan-1-ol

2-Aminohexan-1-ol, also known as norleucinol, is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural motif, featuring both an amine and a primary alcohol, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules and chiral ligands. The controlled, laboratory-scale synthesis of this compound is fundamental for research and development in these fields.

This document provides a detailed, field-proven protocol for the synthesis of 2-aminohexan-1-ol via the reduction of 2-aminohexanoic acid (norleucine) using lithium aluminum hydride (LAH). The causality behind experimental choices, safety considerations, and a self-validating system for protocol integrity are emphasized throughout.

Synthetic Strategy: Reduction of 2-Aminohexanoic Acid with Lithium Aluminum Hydride

The chosen synthetic route is the direct reduction of the carboxylic acid functionality of 2-aminohexanoic acid to a primary alcohol.

Reaction Scheme:

Where R = CH3(CH2)3-

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2][3] This method is often preferred for its efficiency and high yields in the synthesis of amino alcohols from their corresponding amino acids.[4]

Causality of Reagent Selection:

  • Lithium Aluminum Hydride (LAH): Unlike milder reducing agents such as sodium borohydride, LAH is strong enough to reduce the carboxylate salt that forms in situ from the reaction of the amino acid with the hydride.[1] The initial reaction is an acid-base reaction where the acidic proton of the carboxylic acid and the proton on the ammonium group (in the zwitterionic form of the amino acid) react with the hydride to produce hydrogen gas. Subsequently, the resulting carboxylate is reduced.

  • Anhydrous Tetrahydrofuran (THF): THF is the solvent of choice due to its ability to dissolve LAH and its relative inertness under the reaction conditions. It is crucial to use an anhydrous solvent as LAH reacts violently with water.[5]

Experimental Protocol

This protocol is adapted from established procedures for the LAH reduction of amino acids.[4]

Materials and Equipment
Material/EquipmentSpecifications
2-Aminohexanoic acid (Norleucine)Reagent grade, ≥98%
Lithium aluminum hydride (LiAlH₄)Powder or granules, ≥95%
Anhydrous Tetrahydrofuran (THF)Dripping from a sodium/benzophenone still or commercially available
Diethyl ether (anhydrous)Reagent grade
Sodium sulfate (anhydrous)Reagent grade
15% Sodium hydroxide solutionAqueous
Deionized water
Round-bottom flask (3-necked)Appropriate size for the scale of the reaction
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Buchner funnel and filter paper
Separatory funnel
Rotary evaporator
Glassware for extraction and drying
Nitrogen or Argon gas supply
Safety Precautions
  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously. [5]

  • All manipulations involving LAH must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

  • Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

  • A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily accessible.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a glass stopper.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • LAH Suspension:

    • Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.5 equivalents) to the reaction flask.

    • Add anhydrous THF to the flask to create a suspension of the LAH.

  • Addition of 2-Aminohexanoic Acid:

    • In a separate flask, dissolve 2-aminohexanoic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Gentle warming may be necessary to aid dissolution.

    • Transfer the amino acid solution to the dropping funnel.

    • Cool the LAH suspension in the reaction flask to 0 °C using an ice bath.

    • Add the 2-aminohexanoic acid solution dropwise to the stirred LAH suspension over a period of 30-60 minutes. Control the rate of addition to manage the evolution of hydrogen gas.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser & Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: The following steps are highly exothermic and will produce hydrogen gas. Proceed with extreme care and ensure adequate cooling and ventilation.

    • For every 'x' grams of LAH used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide

      • '3x' mL of water

    • A granular white precipitate of aluminum salts should form, which can be easily filtered. Stir the resulting slurry for 30 minutes at room temperature.

  • Isolation and Purification:

    • Filter the slurry through a Buchner funnel.

    • Wash the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrate and the washings in a separatory funnel.

    • Wash the organic layer with saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminohexan-1-ol.

    • The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Visualization of the Workflow

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Flame-dry 3-necked flask setup2 Assemble with condenser, dropping funnel setup1->setup2 setup3 Establish inert atmosphere (N2/Ar) setup2->setup3 reac1 Suspend LiAlH4 in anhydrous THF setup3->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Add 2-aminohexanoic acid in THF dropwise reac2->reac3 reac4 Reflux for 12-16 hours reac3->reac4 work1 Cool to 0 °C reac4->work1 work2 Quench sequentially with H2O, NaOH(aq), H2O work1->work2 work3 Filter to remove aluminum salts work2->work3 work4 Extract with diethyl ether work3->work4 work5 Dry organic layer (Na2SO4) work4->work5 work6 Concentrate via rotary evaporation work5->work6 pur1 Vacuum Distillation / Recrystallization work6->pur1 char1 Characterization (NMR, IR, MS) pur1->char1

Caption: Experimental workflow for the synthesis of 2-aminohexan-1-ol.

Characterization of 2-Aminohexan-1-ol

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR Consistent with the structure of 2-aminohexan-1-ol. Expected signals for the CH-OH, CH₂-OH, CH-NH₂, and alkyl chain protons.[6]
¹³C NMR Consistent with the structure, showing 6 distinct carbon signals.[6]
IR Spectroscopy Broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching), and peaks in the 2850-2960 cm⁻¹ region (C-H stretching).[6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 2-aminohexan-1-ol (117.19 g/mol ).[6]

Trustworthiness and Self-Validation

  • Monitoring Reaction Completion: The reaction should be monitored by TLC to ensure all the starting material has been consumed before proceeding to the work-up. This prevents contamination of the final product with unreacted starting material.

  • Proper Quenching: The Fieser & Fieser work-up is critical for safely quenching the excess LAH and facilitating the removal of aluminum salts. The formation of a filterable precipitate is a key indicator of a successful quench.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods as outlined in the characterization table. The obtained spectra should be compared with literature data for 2-aminohexan-1-ol.[6]

Conclusion

This protocol provides a comprehensive and reliable method for the laboratory-scale synthesis of 2-aminohexan-1-ol from 2-aminohexanoic acid. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable chemical intermediate for their synthetic endeavors. The emphasis on the rationale behind procedural choices and self-validating checks ensures the integrity and reproducibility of the synthesis.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136. [Link]

  • PubChem. 6-Amino-1-hexanol. [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • PubChem. DL-2-Amino-1-hexanol. [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • PubChem. (2R)-2-aminohexan-1-ol. [Link]

  • Google Patents.
  • NIST. 1-Hexanol. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.[Link]

Sources

nucleophilic substitution synthesis of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of dl-2-Amino-1-hexanol via Nucleophilic Substitution

Abstract

This compound is a valuable chiral building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected synthetic strategy involves the nucleophilic ring-opening of a terminal epoxide, 1,2-epoxyhexane, using aqueous ammonia. This method is advantageous due to its high regioselectivity, operational simplicity, and the use of readily available and inexpensive reagents.[3] This document furnishes a detailed step-by-step protocol, mechanistic insights, safety considerations, and expected outcomes to guide researchers in the successful synthesis and purification of the target compound.

Introduction and Synthetic Strategy

β-amino alcohols are a critical structural motif found in numerous natural products and pharmaceutical agents.[1] Their synthesis is a cornerstone of modern medicinal chemistry. Among the various synthetic methodologies, the aminolysis of epoxides stands out as a direct and atom-economical approach.[4] The inherent strain of the three-membered epoxide ring allows it to be opened by a variety of nucleophiles under relatively mild conditions.[5]

The strategy detailed herein employs the SN2 (bimolecular nucleophilic substitution) reaction between 1,2-epoxyhexane and ammonia. The causality behind this choice rests on several key principles:

  • Reactivity: The strained ether linkage in the epoxide serves as a competent electrophile, obviating the need for harsh activating agents.

  • Nucleophile: Aqueous ammonia is an inexpensive, readily available source of the amino group.

  • Regioselectivity: In base-catalyzed or neutral conditions with an unhindered epoxide, the SN2 mechanism dictates that the nucleophile will attack the less sterically hindered carbon atom.[6] For 1,2-epoxyhexane, this ensures the preferential formation of 2-amino-1-hexanol over the 1-amino-2-hexanol regioisomer.

  • Solvent System: The use of a co-solvent, such as isopropanol or ethanol, is critical for homogenizing the biphasic system of the nonpolar epoxide and the aqueous ammonia, thereby enhancing reaction rates.[3]

Reaction Mechanism

The reaction proceeds via a classic SN2 pathway. The nitrogen atom of ammonia, possessing a lone pair of electrons, acts as the nucleophile. It performs a backside attack on the terminal (C1) carbon of the epoxide ring. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-O bond, leading to the inversion of stereochemistry at the reaction center (though this is not apparent in the racemic product). The resulting alkoxide intermediate is then protonated by a water molecule from the aqueous medium to yield the final 2-amino-1-hexanol product.

G cluster_reactants Reactants cluster_ts SN2 Transition State cluster_int Intermediate cluster_products Products Epoxide 1,2-Epoxyhexane TS [H₃N---C1---O]⁻ Ring Opening Epoxide->TS Nucleophilic Attack (Backside at C1) Ammonia Ammonia (NH₃) Ammonia->TS Nucleophilic Attack (Backside at C1) Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening Product This compound Alkoxide->Product Protonation Hydroxide Hydroxide (OH⁻) Alkoxide->Hydroxide Protonation Water_proton Water (H₂O) Water_proton->Product Protonation Water_proton->Hydroxide Protonation

Caption: SN2 mechanism for the synthesis of 2-Amino-1-hexanol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry and conditions, followed by the described work-up and purification, reliably yields the target compound.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Required PurityTypical Supplier
1,2-Epoxyhexane1436-34-6100.16>97%Sigma-Aldrich, TCI
Ammonium Hydroxide1336-21-635.0428-30% in H₂OFisher Scientific
Isopropanol (IPA)67-63-060.10Anhydrous, >99.5%VWR, Merck
Diethyl Ether60-29-774.12AnhydrousFisher Scientific
Magnesium Sulfate7487-88-9120.37AnhydrousSigma-Aldrich
Hydrochloric Acid7647-01-036.461 M solutionStandard Lab Supply
Sodium Hydroxide1310-73-240.002 M solutionStandard Lab Supply
Equipment
  • 250 mL Pressure Vessel or sealed tube with a magnetic stir bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser (for atmospheric pressure reflux, if not using a sealed vessel)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a 250 mL pressure vessel, combine 1,2-epoxyhexane (10.0 g, 0.1 mol) and isopropanol (50 mL).

  • Reagent Addition: To the stirred solution, add concentrated ammonium hydroxide (28-30%, 65 mL, ~0.5 mol). Causality Note: A large excess of ammonia is used to maximize the mono-alkylation product and minimize the formation of the secondary amine by-product from the reaction of the product with another molecule of epoxide.

  • Reaction Conditions: Securely seal the pressure vessel. Place the vessel in a heating mantle and heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain this temperature for 24 hours. Expertise Note: The elevated temperature and pressure are necessary to accelerate the reaction, as ammonia is a relatively weak nucleophile.

  • Cooling and Quenching: After 24 hours, turn off the heat and allow the vessel to cool to room temperature. Crucially, ensure the vessel is fully cooled before opening.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the isopropanol and excess ammonia using a rotary evaporator.

  • Extraction Work-up: To the remaining aqueous residue, add 2 M sodium hydroxide solution (50 mL) to ensure the product is in its free base form. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the dried organic solution on a rotary evaporator to yield the crude product as an oil. Purify the crude oil by vacuum distillation (b.p. 190-192 °C at 740 mmHg[2]) to obtain this compound as a colorless to pale yellow liquid.

Experimental Workflow Diagram

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A Charge Pressure Vessel (Epoxide, IPA) B Add Aqueous Ammonia A->B C Seal and Heat (90°C, 24h) B->C D Cool to RT & Vent C->D E Rotary Evaporation (Remove Volatiles) D->E F Basify & Extract (NaOH, Diethyl Ether) E->F G Dry Organic Layer (MgSO₄) F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Data and Expected Results

The successful execution of this protocol should yield the desired product with good purity.

ParameterValue
Starting Material1,2-Epoxyhexane
Moles of Epoxide0.1 mol
Moles of Ammonia~0.5 mol (5 eq.)
Reaction Temperature85-90 °C
Reaction Time24 hours
Expected Yield 70-85%
Appearance Colorless to pale yellow liquid[2]
Boiling Point 190-192 °C @ 740 mmHg[2]
Molecular Weight 117.19 g/mol [7]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and GC-MS to assess purity.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Epoxyhexane: Flammable liquid and vapor. Potential mutagen. Handle with care.

  • Ammonium Hydroxide (28-30%): Corrosive. Causes severe skin burns and eye damage. Toxic to aquatic life. The vapor is a severe respiratory irritant.[8]

  • Isopropanol & Diethyl Ether: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

  • Pressure Vessel Operation: Only use a pressure vessel rated for the temperatures and pressures expected. Never heat a sealed system that is not designed for pressure. Always allow the vessel to cool completely before opening.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[8]

References

  • Fustero, S., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(41), 7673-7676. Available at: [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]

  • Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Applicable Chemistry, 6(2), 256-269. Available at: [Link]

  • Reddy, M. S., & Nageswar, Y. V. D. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(74), 10832-10835. Available at: [Link]

  • Mojtahedi, M. M., et al. (2011). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. Synthetic Communications, 41(2), 256-261. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with.... Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved January 9, 2026, from [Link]

Sources

reduction of amino acid derivatives to 2-amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Amino-1-hexanol via Reduction of Amino Acid Derivatives

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a critically important class of organic compounds that serve as high-value building blocks in modern chemistry. Their bifunctional nature and inherent chirality make them indispensable synthons in the pharmaceutical industry for the creation of complex therapeutic agents, including antivirals, beta-blockers, and anticancer drugs. 2-Amino-1-hexanol, also known as norleucinol, is the corresponding amino alcohol of the non-proteinogenic amino acid norleucine (2-aminohexanoic acid).[1][2] The stereochemical integrity of this molecule is paramount for its application as a chiral auxiliary or as a key fragment in the total synthesis of biologically active molecules.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reliable synthesis of 2-amino-1-hexanol through the reduction of norleucine derivatives. We will delve into the mechanistic rationale behind different synthetic strategies, present detailed, field-proven protocols, and address the critical safety considerations required for a successful and safe execution.

Strategic Overview: From Amino Acid to Amino Alcohol

The conversion of an amino acid's carboxylic acid group to a primary alcohol is a fundamental transformation in organic synthesis. The primary challenge lies in achieving this reduction chemoselectively without affecting other functional groups or compromising the stereocenter's integrity. The general workflow involves selecting an appropriate starting material (an L- or D-norleucine derivative) and choosing a reduction strategy that aligns with the desired scale, available equipment, and safety infrastructure.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Reduction Strategy cluster_2 Phase 3: Product Isolation A L-Norleucine (Chiral Pool) B Direct Reduction (e.g., LiAlH4) A->B C Esterification A->C E Aqueous Work-up & Extraction B->E D Ester Reduction (e.g., NaBH4) C->D Two-Step Path D->E F Purification (Vacuum Distillation) E->F G Final Product: 2-Amino-1-hexanol F->G

Figure 1: General experimental workflow for the synthesis of 2-amino-1-hexanol from L-norleucine.

Methodology 1: Direct Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent capable of reducing carboxylic acids and their derivatives directly to primary alcohols.[3][4] Its high reactivity makes it a preferred reagent for this transformation on a laboratory scale, often providing high yields in short reaction times.[5]

Causality and Mechanistic Insight: The reduction proceeds via the transfer of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the amino acid. The initial reaction is an acid-base neutralization between the acidic carboxylic proton and a hydride, evolving hydrogen gas. Subsequent hydride attacks on the resulting carboxylate salt lead to a tetrahedral intermediate which, after work-up with water, yields the primary alcohol.[4] Due to its potency, LAH will reduce most carbonyl-containing functional groups, making protection of other sensitive groups a necessity in more complex substrates.

Protocol 1: LAH Reduction of L-Norleucine

This protocol is adapted from the well-established procedure for reducing other amino acids, such as valine.[6]

Materials:

  • L-Norleucine

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Ether or Dichloromethane (for extraction)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

  • Addition funnel.

  • Heating mantle.

  • Ice-water bath.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is completely dry. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add LAH (1.5-2.0 molar equivalents relative to the amino acid) and suspend it in anhydrous THF (approx. 10 mL per gram of LAH).

  • Substrate Addition: In a separate flask, suspend L-norleucine (1.0 eq.) in anhydrous THF (approx. 5-8 mL per gram). Slowly add this slurry to the stirred LAH suspension at 0 °C (ice bath). Caution: This addition is exothermic and will evolve hydrogen gas.[6] The rate of addition should be controlled to maintain a gentle reflux. Vent the evolved hydrogen safely.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (ninhydrin stain).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Quench the excess LAH by the slow, sequential, and dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LAH used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[6]

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter off the white precipitate (aluminum salts) and wash the filter cake thoroughly with several portions of THF or ethyl ether.

  • Extraction & Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-1-hexanol.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure 2-amino-1-hexanol. The boiling point of L-valinol, a similar amino alcohol, is 63-65°C at 0.9 mm Hg, which can serve as an estimate.[6]

Methodology 2: Two-Step Synthesis via Esterification and Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a much milder and more selective reducing agent than LAH. It does not typically reduce carboxylic acids but is effective for the reduction of esters.[7] This selectivity provides a safer and often more scalable synthetic route, albeit requiring an additional step.[8]

Causality and Mechanistic Insight: The process first involves converting the norleucine carboxylic acid into an ester (e.g., a methyl or ethyl ester) via Fischer esterification. This increases the electrophilicity of the carbonyl carbon. Subsequently, NaBH₄, often in an alcoholic solvent like ethanol, reduces the ester to the primary alcohol.[9] This method avoids the hazards associated with LAH and is more tolerant of other functional groups.

Protocol 2A: Fischer Esterification of L-Norleucine

Materials:

  • L-Norleucine

  • Methanol or Ethanol (anhydrous)

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

Procedure:

  • Setup: Suspend L-norleucine in anhydrous methanol (approx. 10 mL per gram) in a round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Alternatively, catalytic concentrated H₂SO₄ can be used.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until a clear solution is formed.

  • Workup: Cool the reaction and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize excess acid.

  • Isolation: Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the L-norleucine methyl ester, which can often be used in the next step without further purification.

Protocol 2B: NaBH₄ Reduction of L-Norleucine Methyl Ester

Materials:

  • L-Norleucine Methyl Ester

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

Procedure:

  • Setup: Dissolve the L-norleucine methyl ester in ethanol in a round-bottom flask and cool to 0 °C.

  • Reductant Addition: Add NaBH₄ (2.0-3.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 12-18 hours or until complete.

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the resulting crude product by vacuum distillation as described in Protocol 1.

Comparative Summary of Reduction Methods

FeatureMethod 1: LiAlH₄ ReductionMethod 2: NaBH₄ Reduction
Starting Material L-Norleucine (free acid)L-Norleucine Ester
Key Reagent Lithium Aluminum HydrideSodium Borohydride
Number of Steps OneTwo (Esterification + Reduction)
Reaction Conditions Reflux in THFRoom Temperature in EtOH
Typical Yields 70-90%[6]80-95% (for reduction step)[10]
Advantages Fast, high yield, one stepSafer, milder conditions, more selective
Disadvantages Highly hazardous reagent, pyrophoric, reacts violently with waterRequires extra esterification step

Visualization of the Reduction Pathway

The core chemical transformation is the reduction of the carbonyl group of the norleucine derivative.

Figure 2: Reaction scheme for the direct reduction of L-norleucine to (S)-2-amino-1-hexanol using LiAlH₄.

Critical Safety Considerations: Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride (LAH) is a highly reactive, water-sensitive, and pyrophoric solid. It can ignite spontaneously in moist air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[11][12] All manipulations must be conducted by trained personnel under strict anhydrous conditions and an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or goggles, a face shield, and heavy-duty, chemical-resistant gloves.[13]

  • Inert Atmosphere: All reactions must be performed under a dry nitrogen or argon atmosphere. All glassware must be rigorously dried before use.

  • Quenching: Excess LAH must be quenched carefully and slowly at low temperatures (0 °C). Never add water directly to a large amount of unreacted LAH. The Fieser workup (sequential addition of water, aqueous NaOH, and more water) is a controlled and recommended procedure.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. DO NOT use water, CO₂, or standard ABC fire extinguishers on an LAH fire, as they will exacerbate it.[12]

  • Waste Disposal: Quenched LAH and contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Purification and Analytical Characterization

Purification:

  • Vacuum Distillation: The most common method for purifying small- to medium-scale preparations of 2-amino-1-hexanol is vacuum distillation.[6] This separates the liquid product from non-volatile impurities and residual solvent.

  • Crystallization of Salts: For higher purity, the amino alcohol can be converted to a salt (e.g., hydrochloride or oxalate), crystallized from a suitable solvent system, and then liberated back to the free base using an ion-exchange resin or a strong base.[14]

Analytical Methods:

  • Chromatography: Thin Layer Chromatography (TLC) using a silica plate and a mobile phase (e.g., 10% Methanol in Dichloromethane with a trace of NH₄OH) can be used to monitor reaction progress. The spots can be visualized with ninhydrin stain, which reacts with the primary amine.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure of the final product.

    • FT-IR: To verify the disappearance of the carboxylic C=O stretch (~1700-1725 cm⁻¹) and the appearance of a broad O-H stretch (~3300-3400 cm⁻¹).

  • Chiral HPLC/Polarimetry: To confirm that the stereochemical integrity of the starting material has been retained. The optical rotation of the final product should be measured and compared to literature values.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Link

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, Coll. Vol. 7, p.530; Vol. 63, p.136. Link

  • Stamicarbon B.V. (1998). Process for the reduction of amino acids and the derivatives thereof. U.S. Patent 5,744,611. Link

  • Wang, M., et al. (2024). Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis. Foods. Link

  • PubChem. (n.d.). DL-2-Amino-1-hexanol. National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (n.d.). (R)-(−)-2-Amino-1-hexanol. Link

  • CN111187793A. (2020). Method for synthesizing L-2-methyl norleucine. Google Patents. Link

  • Sigma-Aldrich. (2023). Lithium aluminum hydride Safety Data Sheet. Link

  • Fukuoka, A., et al. (2018). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. Link

  • Sarchem Labs. (n.d.). Analysis of 1,6-Hexanediol & 6-Amino-1-Hexanol. Link

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. Link

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry. Link

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Link

  • Fung, E., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ResearchGate. Link

  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Link

  • Li, X. (2018). Preparation method for 6-amino-1-hexanol. SciSpace. Link

  • ResearchGate. (2025). Simple and efficient synthesis of chiral amino alcohols. Link

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?Link

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Link

  • Princeton University EHS. (n.d.). Lithium Aluminum Hydride. Link

  • De Sio, F., et al. (1999). Process for the purification of an aminoalcohol. U.S. Patent 5,866,719. Link

  • Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society. Link

  • ACS Publications. (2023). Site-Selective Deuteration of α-Amino Esters. Link

  • Wikipedia. (n.d.). Norleucine. Link

  • U.S. Pharmacopeia. (2016). Amino Acid Determination, Revision 1. Link

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Link

  • BenchChem. (2025). Discovery and synthesis of chiral amino alcohols. Link

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Link

  • Royal Society of Chemistry. (2016). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Link

  • Sciencemadness Discussion Board. (2009). NaBH4 ester reduction to alcohol ?'s. Link

  • MDPI. (2016). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Link

  • MedchemExpress. (n.d.). 6-Amino-1-hexanol. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Lithium aluminium hydride. Link

  • ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. Link

  • OUCI. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols. Link

  • TCI Chemicals. (n.d.). 6-Amino-1-hexanol. Link

  • MDPI. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Link

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Link

  • YouTube. (2024). Making Organic Molecules with Snatoms! 6-amino-1-hexanol. Link

Sources

Applications of dl-2-Amino-1-hexanol in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

dl-2-Amino-1-hexanol is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group on a six-carbon chain, allows for a wide range of chemical transformations. This, coupled with the chiral center at the C-2 position, makes it a particularly attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This application note provides a comprehensive overview of the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Vicinal amino alcohols, such as 2-amino-1-hexanol, are a critical class of organic compounds found in numerous everyday products, from beta-blockers for treating high blood pressure to various natural products.[1] Their synthesis, however, can be challenging.[1] The presence of both an amine and an alcohol functional group in close proximity offers unique reactivity and opportunities for stereochemical control.

Core Applications of this compound

The utility of this compound in organic synthesis is multifaceted. Its primary applications can be categorized as follows:

  • Synthesis of Chiral Ligands and Auxiliaries: The amino and hydroxyl moieties serve as excellent coordination sites for metal catalysts and can be readily incorporated into chiral auxiliaries to direct the stereochemical outcome of reactions.

  • Precursor for Biologically Active Molecules: The structural motif of 2-amino-1-hexanol is found in a variety of biologically active compounds, making it a key starting material in drug discovery and development.

  • Building Block for Novel Organic Scaffolds: Its linear carbon chain and functional groups allow for its incorporation into diverse molecular architectures, including heterocyclic compounds and polymers.

This guide will delve into specific examples within these categories, providing both the conceptual framework and practical methodologies.

I. Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric bidentate ligands widely employed in asymmetric metal-catalyzed reactions.[2] The synthesis of these ligands often begins with chiral 1,2-amino alcohols. This compound, after resolution of its enantiomers, serves as an excellent precursor for creating a diverse library of BOX ligands.

The Synthetic Strategy

The general approach involves the condensation of a resolved 2-amino-1-hexanol enantiomer with a dicarboxylic acid derivative, followed by cyclization to form the two oxazoline rings. The modularity of this synthesis allows for variation in both the amino alcohol backbone and the bridging dicarboxylate unit, enabling the fine-tuning of the ligand's steric and electronic properties for optimal performance in a given catalytic transformation.[2]

BOX_Ligand_Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Amino_Alcohol Resolved (R)- or (S)-2-Amino-1-hexanol Bisamide Bisamide Intermediate Amino_Alcohol->Bisamide Condensation (e.g., with Triethylamine) Dicarboxylate Dimethyl Malonyl Chloride Dicarboxylate->Bisamide BOX_Ligand Chiral BOX Ligand Bisamide->BOX_Ligand Dehydrative Cyclization (e.g., Ti(IV) isopropoxide)

Caption: General workflow for the synthesis of chiral BOX ligands from 2-amino-1-hexanol.

Experimental Protocol: Synthesis of a C4-Substituted BOX Ligand

This protocol outlines the synthesis of a bis(oxazoline) ligand derived from (S)-2-amino-1-hexanol and dimethyl malonyl chloride.

Step 1: Formation of the Bisamide

  • To a flame-dried, argon-purged round-bottom flask, add (S)-2-amino-1-hexanol (2.0 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve dimethyl malonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the dimethyl malonyl chloride solution dropwise to the amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude bisamide by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[2]

Step 2: Cyclization to the BOX Ligand

  • To a flame-dried, argon-purged flask, add the purified bisamide (1.0 equivalent) and a catalytic amount of titanium(IV) isopropoxide.[2]

  • Heat the reaction mixture under vacuum (to remove the water byproduct) at a temperature determined by the specific bisamide substrate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and purify the resulting BOX ligand by column chromatography or recrystallization.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
(S)-2-Amino-1-hexanol117.192.0(user defined)
Dimethyl malonyl chloride155.001.0(user defined)
Triethylamine101.192.2(user defined)
Titanium(IV) isopropoxide284.22catalytic(user defined)

Table 1: Stoichiometry for the synthesis of a C4-substituted BOX ligand.

II. Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3] The inherent chirality of resolved 2-amino-1-hexanol makes it a suitable candidate for the development of novel chiral auxiliaries. While not as commonly cited as Evans oxazolidinones or camphor-based auxiliaries, the principles of its application remain the same.

General Principle of Action

The chiral auxiliary, derived from 2-amino-1-hexanol, is attached to a substrate, creating a diastereomeric intermediate. The steric and electronic properties of the auxiliary then create a biased environment, favoring the approach of a reagent from one face over the other. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Chiral_Auxiliary_Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Chiral_Auxiliary Chiral Auxiliary (from 2-Amino-1-hexanol) Chiral_Auxiliary->Diastereomeric_Intermediate New_Stereocenter Formation of New Stereocenter Diastereomeric_Intermediate->New_Stereocenter Reagent Reagent Reagent->New_Stereocenter Chiral_Product Enantiomerically Enriched Product New_Stereocenter->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary New_Stereocenter->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Hypothetical Protocol: Asymmetric Alkylation of a Carbonyl Compound

This protocol describes a hypothetical application of a chiral oxazolidinone derived from (R)-2-amino-1-hexanol for the asymmetric alkylation of a carboxylic acid derivative. This is analogous to the well-established Evans asymmetric alkylation.

Step 1: Synthesis of the N-Acyl Oxazolidinone

  • React (R)-2-amino-1-hexanol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the oxazolidinone ring.

  • Acylate the nitrogen of the oxazolidinone with the desired acyl chloride in the presence of a base like n-butyllithium.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Treat the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the corresponding enolate.

  • Add an alkylating agent (e.g., methyl iodide or benzyl bromide) to the enolate solution.

  • Allow the reaction to proceed at low temperature until completion, as monitored by TLC.

  • Quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

Step 3: Cleavage of the Chiral Auxiliary

  • Hydrolyze the N-acyl bond under acidic or basic conditions to release the chiral carboxylic acid. Alternatively, reductive cleavage (e.g., with lithium borohydride) can yield the corresponding chiral alcohol.

  • The chiral auxiliary can then be recovered and recycled.

III. Precursor for the Synthesis of Unnatural Amino Acids

Unnatural α-amino acids are crucial components in peptidomimetics and drug design.[4] this compound can be envisioned as a starting material for the synthesis of various unnatural amino acids through functional group interconversions.

Synthetic Approach

A plausible synthetic route would involve the protection of the amine, oxidation of the primary alcohol to a carboxylic acid, and subsequent stereoselective manipulations at the α-position.

Amino_Acid_Synthesis Amino_Hexanol This compound Protected_Amine N-Protected 2-Amino-1-hexanol Amino_Hexanol->Protected_Amine Amine Protection (e.g., Boc, Cbz) Protected_Amino_Acid N-Protected 2-Aminohexanoic Acid Protected_Amine->Protected_Amino_Acid Oxidation of Alcohol (e.g., PCC, TEMPO) Unnatural_Amino_Acid Unnatural α-Amino Acid Protected_Amino_Acid->Unnatural_Amino_Acid α-Functionalization and Deprotection

Caption: A potential synthetic route to unnatural amino acids from this compound.

Protocol: Oxidation of N-Boc-2-amino-1-hexanol

This protocol details the oxidation of the primary alcohol of N-Boc protected 2-amino-1-hexanol to the corresponding carboxylic acid.

  • Dissolve N-Boc-2-amino-1-hexanol (1.0 equivalent) in a suitable solvent such as DCM.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents) or a TEMPO/bleach system.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction mixture according to the chosen oxidizing agent's requirements. For PCC, this typically involves filtering through a pad of silica or celite.

  • Purify the resulting N-Boc-2-aminohexanoic acid by column chromatography or recrystallization.

Parameter Value
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours (TLC monitored)
Oxidizing AgentPCC or TEMPO/NaOCl
SolventDichloromethane (DCM)

Table 2: Typical reaction conditions for the oxidation of N-Boc-2-amino-1-hexanol.

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its applications span from the creation of sophisticated chiral ligands for asymmetric catalysis to its use as a chiral auxiliary and a precursor for valuable unnatural amino acids. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this important molecule. Further exploration into novel applications of this compound is encouraged and is likely to lead to the development of new and efficient synthetic methodologies.

References

  • KWO, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series, 526, 273-305.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. BenchChem.
  • Universität Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster News.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Yuan, Y., et al. (2023). Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis. Foods.
  • Semantic Scholar. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). PubMed Central.
  • Synthesis of 1-Hexanol/Hexyl Hexanoate Mixtures from Grape Pomace and Their Utilization as Bio-Additive in Diesel Engine. (2023). Preprints.org.
  • Engineered enzymatic cascade converts diols to amino alcohols. (2023). Green Chemistry.
  • ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?
  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). MDPI.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... (n.d.).

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Application Notes & Protocols: The Utility of 2-Amino-1-hexanol as a Chiral Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-Amino-1-hexanol in the field of asymmetric catalysis. We will delve into its transformation from a racemic precursor to a powerful chiral ligand and its application in benchmark carbon-carbon bond-forming reactions, providing both mechanistic insights and detailed, field-proven protocols.

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis.[1] Their prevalence stems from their ability to form stable, stereochemically well-defined chelate complexes with a variety of metals, creating a chiral environment that can effectively control the facial selectivity of reactions at a prochiral center.[2] This capacity has made them indispensable as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[1]

DL-2-Amino-1-hexanol is a readily available C6 amino alcohol.[3] However, in its commercially common "DL" form, it exists as a racemic mixture of its (R) and (S) enantiomers. For the purposes of asymmetric catalysis, where the goal is to produce a single enantiomer of a product, using a racemic ligand is counterproductive as it would lead to a racemic product. Therefore, the primary role of this compound is that of a chiral precursor . It must first be resolved into its constituent enantiomers, or a specific enantiomer must be synthesized, before it can be derivatized into a ligand capable of inducing high stereoselectivity. This guide will focus on the journey of enantiopure 2-Amino-1-hexanol from a simple building block to a key component in a highly selective catalytic system.

Part 1: From Racemic Precursor to Chiral Ligand

The first critical phase in utilizing 2-Amino-1-hexanol is obtaining an enantiomerically pure starting material and converting it into a functional ligand. This process is fundamental to its successful application.

Logical Workflow: Precursor to Ligand

The following diagram outlines the essential preparatory stages before the amino alcohol can be used in a catalytic reaction.

G cluster_0 Phase 1: Preparation A This compound (Racemic Mixture) B Chiral Resolution or Asymmetric Synthesis A->B Step 1 C (R)- or (S)-2-Amino-1-hexanol (Enantiopure) B->C Step 2 D Chemical Derivatization (e.g., N-Alkylation) C->D Step 3 E Chiral Ligand (L*) (Ready for Catalysis) D->E Step 4

Caption: Workflow from racemic precursor to functional chiral ligand.

Protocol 1: Synthesis of a Representative Ligand (N-Benzyl-2-amino-1-hexanol)

This protocol describes a standard, illustrative procedure for converting enantiopure (S)-2-Amino-1-hexanol into a more sterically demanding ligand. The introduction of the N-benzyl group is a common strategy to enhance the steric influence of the ligand, which is often crucial for achieving high enantioselectivity.

Materials & Reagents:

  • (S)-2-Amino-1-hexanol (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of (S)-2-Amino-1-hexanol (1.0 equiv) in anhydrous DCM, add benzaldehyde (1.05 equiv). Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding imine can be monitored by TLC.

    • Causality Note: This initial condensation forms the C=N double bond of the imine, which is the substrate for the subsequent selective reduction.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Its bulkiness prevents the reduction of the aldehyde in the presence of the more reactive imine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of methanol at 0 °C. Add saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-2-amino-1-hexanol ligand.

Part 2: Application in Asymmetric Catalysis

The true test of a chiral ligand is its performance in an asymmetric reaction. The enantioselective addition of dialkylzinc reagents to aldehydes is a classic and reliable benchmark for evaluating 1,2-amino alcohol-derived ligands.[2][4]

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

This carbon-carbon bond-forming reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol. The effectiveness of the catalyst system is measured by the chemical yield and, most importantly, the enantiomeric excess (ee) of the product.[2]

Proposed Catalytic Cycle

The catalytic cycle is initiated by the reaction of the chiral amino alcohol ligand (L*) with two equivalents of diethylzinc. This forms a dimeric zinc-alkoxide complex, which serves as the active chiral catalyst.[2] This complex then coordinates a molecule of the aldehyde, arranging it in a sterically defined orientation. The ethyl group is subsequently transferred from a zinc atom to one specific face of the aldehyde's carbonyl group, leading to the formation of the chiral product.

G cluster_cycle Catalytic Cycle A 2 Et₂Zn + 2 L B Active Dimeric Zinc Catalyst [EtZn-L]₂ A->B Catalyst Formation C Aldehyde Coordination B->C D Stereoselective Transition State C->D Favored facial approach E Ethyl Group Transfer (Intramolecular) D->E F Chiral Zinc Alkoxide Product Complex E->F F->B Catalyst Regeneration G Product Release (Hydrolysis) F->G H Chiral Alcohol (High ee) G->H

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of Et₂Zn to an aldehyde.

Data Presentation: Performance of Representative Amino Alcohol Ligands

The following table summarizes the performance of various well-established chiral amino alcohol ligands in the benchmark reaction to provide context for expected results.

Chiral LigandAldehydeYield (%)ee (%)Product Config.Reference
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Benzaldehyde>9598-99(R)[2]
(1R,2S)-N,N-Dibutylnorephedrine (DBNE)Benzaldehyde9795(S)[5]
Fructose-derived β-amino alcoholBenzaldehyde10092(S)[4][6]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolBenzaldehydeHigh99(S)[2]

Part 3: Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for conducting the enantioselective ethyl-addition to benzaldehyde, a protocol that can be adapted for various 2-Amino-1-hexanol derived ligands.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials & Reagents:

  • Chiral 2-Amino-1-hexanol derived ligand (e.g., N-benzyl-(S)-2-amino-1-hexanol) (2 mol%)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 equiv)

  • Benzaldehyde (freshly distilled, 1.0 equiv)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried glassware (Schlenk flask)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Chiral HPLC or GC system for enantiomeric excess determination

Experimental Workflow Diagram

G A 1. Inert Atmosphere Setup (Flame-dried flask, Argon) B 2. Catalyst Formation - Dissolve Ligand (L*) in Toluene - Cool to 0°C - Add Et₂Zn dropwise A->B C 3. Substrate Addition - Add Benzaldehyde dropwise - Stir at 0°C to RT B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching & Workup - Cool to 0°C, add sat. NH₄Cl - Extract with Ether D->E F 6. Purification & Analysis - Column Chromatography - Chiral HPLC/GC for ee E->F

Caption: Step-by-step experimental workflow for the asymmetric addition reaction.

Step-by-Step Procedure:
  • Inert Atmosphere Setup: Under an inert atmosphere of argon or nitrogen, add the chiral ligand (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe and stir until the ligand is completely dissolved.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Using a syringe, add the diethylzinc solution (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise over 10 minutes. A white precipitate may form. Stir the resulting mixture at 0 °C for 30 minutes.

    • Trustworthiness Note: This pre-stirring step is crucial for the complete formation of the active catalytic complex, ensuring reproducible results.[2]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. The progress can be monitored by taking small aliquots (and carefully quenching them) for analysis by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-24 hours), cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Safety Note: Quenching of organozinc reagents is exothermic. Slow addition at 0 °C is essential to control the reaction.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl to dissolve the zinc salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the 1-phenyl-1-propanol product should be determined using a chiral stationary phase via HPLC or GC analysis.

Conclusion

This compound, while catalytically inactive as a racemate, is a valuable and versatile precursor for the synthesis of effective chiral ligands. By following systematic protocols for resolution, derivatization, and application, researchers can leverage this simple building block to create powerful catalytic systems. The enantioselective addition of diethylzinc to aldehydes serves as a primary example of its utility, demonstrating the core principles of ligand-accelerated catalysis where a well-designed chiral environment dictates the stereochemical outcome of a reaction with high fidelity. The methodologies and insights provided herein are intended to empower scientists to confidently incorporate 2-Amino-1-hexanol-based strategies into their synthetic programs.

References

  • Synthesis of New amino alcohol chiral Ligands (L1–L5). ResearchGate. Available at: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. ResearchGate. Available at: [Link]

  • Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed, National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available at: [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Ingenta Connect. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Ligands for the enantioselective additions of organozinc compounds. ResearchGate. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Amino-1-hexanol

Chiral 1,2-amino alcohols are invaluable structural motifs in medicinal chemistry, serving as critical building blocks for a wide array of pharmaceuticals.[1][2][3] Their defined stereochemistry is often paramount to the biological activity and safety of the final drug product.[4][5] (S)- and (R)-2-amino-1-hexanol are versatile chiral synthons, and their efficient, stereoselective synthesis is a key objective in process chemistry and drug development. Traditional chemical methods for producing such chiral molecules can be resource-intensive and may generate significant waste. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a greener, more efficient, and highly specific alternative.[3][4][6]

This guide provides an in-depth exploration of modern biocatalytic strategies for the synthesis of enantiomerically pure 2-amino-1-hexanol, focusing on asymmetric synthesis via transaminases and amine dehydrogenases, and kinetic resolution using lipases. We will delve into the mechanistic underpinnings of these enzymatic systems and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Biocatalytic Approaches

The synthesis of chiral 2-amino-1-hexanol can be approached from two primary biocatalytic perspectives: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

  • Asymmetric Synthesis : This is often the more elegant and economical approach as it can theoretically achieve a 100% yield of the desired enantiomer. The common precursor for 2-amino-1-hexanol is 1-hydroxy-2-hexanone. Two powerful enzyme classes for this transformation are:

    • ω-Transaminases (ω-TAs) : These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to the ketone group of 1-hydroxy-2-hexanone.[6][7][8]

    • Amine Dehydrogenases (AmDHs) : These enzymes facilitate the direct reductive amination of the ketone using ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[1][9][10]

  • Kinetic Resolution : This method involves the selective reaction of one enantiomer from a racemic mixture of 2-amino-1-hexanol, allowing for the separation of the two.

    • Lipases : These enzymes are commonly used to selectively acylate one enantiomer of the amino alcohol, producing an ester that can be easily separated from the unreacted amino alcohol enantiomer.[11][12][13]

Below, we explore the causality behind choosing a particular method and provide detailed protocols for each.

Part 1: Asymmetric Synthesis using ω-Transaminase (ω-TA)

Scientific Rationale and Mechanistic Insight

ω-Transaminases are highly valued for their exceptional stereoselectivity in converting prochiral ketones to chiral amines.[6] The reaction proceeds via a "ping-pong bi-bi" mechanism.[7] In the first half-reaction, the PLP cofactor accepts an amino group from an amine donor (e.g., isopropylamine), forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone). In the second half-reaction, the PMP transfers the amino group to the ketone substrate (1-hydroxy-2-hexanone), generating the chiral product (2-amino-1-hexanol) and regenerating the PLP cofactor.

The key to a successful transamination reaction is driving the reaction equilibrium towards product formation. A common and effective strategy is the removal of the ketone byproduct. For instance, when using isopropylamine as the amine donor, the acetone co-product can be removed by evaporation, pulling the equilibrium forward.[14]

Transaminase_Mechanism EnzymePMP EnzymePMP KetoneSubstrate KetoneSubstrate EnzymePMP->KetoneSubstrate EnzymePLP_regen Enzyme-PLP EnzymePLP EnzymePLP KetoneByproduct KetoneByproduct ChiralAmine ChiralAmine

Experimental Protocol: ω-TA Synthesis of (S)-2-Amino-1-hexanol

This protocol is designed for the asymmetric synthesis of (S)-2-amino-1-hexanol from 1-hydroxy-2-hexanone using a commercially available (S)-selective ω-transaminase.

Materials:

  • (S)-selective ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • 1-hydroxy-2-hexanone

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Heptane (for extraction)

  • Sodium sulfate (anhydrous)

  • Reaction vessel (e.g., stirred glass reactor or shaker flask)

Procedure:

  • Reaction Setup:

    • To a 50 mL reaction vessel, add 20 mL of 100 mM potassium phosphate buffer (pH 8.0).

    • Add PLP to a final concentration of 1 mM.

    • Add the ω-transaminase to a final concentration of 2-5 mg/mL. Stir gently to dissolve.

    • Add isopropylamine to a final concentration of 500 mM.

  • Substrate Addition:

    • Dissolve 116 mg (1 mmol) of 1-hydroxy-2-hexanone in a minimal amount of DMSO (e.g., 200 µL) if needed for solubility.

    • Add the substrate solution to the reaction mixture to achieve a final concentration of 50 mM.

  • Reaction Incubation:

    • Seal the vessel and incubate at 30-35°C with agitation (e.g., 200 rpm) for 24 hours. The open headspace in the sealed vessel allows for the evaporation of the acetone byproduct, helping to drive the reaction.

  • Work-up and Extraction:

    • After 24 hours, stop the reaction by adding an equal volume of heptane (20 mL).

    • Adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the product is in its free base form.

    • Mix vigorously for 10 minutes. Separate the organic layer.

    • Perform two additional extractions of the aqueous layer with 20 mL of heptane each.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-amino-1-hexanol.

  • Analysis:

    • Determine the conversion and enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

Part 2: Asymmetric Synthesis using Amine Dehydrogenase (AmDH)

Scientific Rationale and Mechanistic Insight

Amine dehydrogenases, particularly those engineered from amino acid dehydrogenases, are highly effective for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones.[1] This one-step process utilizes inexpensive ammonia as the nitrogen source. The reaction mechanism involves the formation of an imine intermediate from the ketone and ammonia, followed by a stereoselective reduction of the imine, which is catalyzed by the AmDH and requires a hydride transfer from a cofactor, typically NADH.[9]

A critical aspect of this process is the need to regenerate the expensive NADH cofactor. This is efficiently achieved by incorporating a secondary enzyme system, such as glucose dehydrogenase (GDH) and glucose, or formate dehydrogenase (FDH) and formate. This regeneration system ensures that only a catalytic amount of NADH is required for the reaction to proceed to completion.[4][9]

AmDH_Workflow NAD NAD NAD_regen NAD_regen NAD->NAD_regen NADH_regen NADH_regen NADH NADH NADH_regen->NADH

Experimental Protocol: AmDH Synthesis of (R)-2-Amino-1-hexanol

This protocol outlines the synthesis of (R)-2-amino-1-hexanol using an engineered (R)-selective AmDH with a GDH/glucose cofactor regeneration system.

Materials:

  • (R)-selective Amine Dehydrogenase (AmDH)

  • Glucose Dehydrogenase (GDH)

  • 1-hydroxy-2-hexanone

  • Ammonium chloride (NH₄Cl) / Ammonium hydroxide (NH₄OH) buffer (1M, pH 9.0)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • D-Glucose

  • Ethyl acetate (for extraction)

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • In a 50 mL vessel, prepare the reaction mixture with a total volume of 20 mL containing:

      • 1M Ammonium buffer (pH 9.0)

      • 1-hydroxy-2-hexanone (100 mM final concentration)

      • D-Glucose (120 mM final concentration)

      • NAD⁺ (1 mM final concentration)

      • GDH (2 mg/mL)

      • AmDH (5 mg/mL)

  • Reaction Incubation:

    • Seal the vessel and incubate at 30°C with agitation (200 rpm) for 24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing via HPLC or GC.

  • Work-up and Extraction:

    • After completion, centrifuge the reaction mixture to pellet the enzymes.

    • Transfer the supernatant to a new tube.

    • Adjust the pH to >10 with 1M NaOH.

    • Extract the product with three equal volumes of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • Analysis:

    • Determine the conversion and enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Part 3: Lipase-Catalyzed Kinetic Resolution

Scientific Rationale and Causality

Kinetic resolution is a robust strategy when a racemic starting material is readily available. Lipases are particularly effective for resolving racemic amino alcohols through enantioselective acylation.[11] The principle lies in the different reaction rates of the two enantiomers with an acyl donor. One enantiomer fits better into the enzyme's active site and is acylated much faster than the other.

This method allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains as the alcohol). The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%. The choice of lipase, acyl donor (e.g., vinyl acetate, which results in an irreversible reaction), and solvent are critical for achieving high enantioselectivity (E-value).[13][15]

Enzyme SourceTypical SelectivityAcyl DonorSolvent
Candida antarctica Lipase B (CALB)High (often >200 E-value)Vinyl AcetateDiisopropyl ether
Pseudomonas cepacia Lipase (PCL)HighVinyl AcetateDichloromethane
Experimental Protocol: Lipase Resolution of (±)-2-Amino-1-hexanol

This protocol describes the resolution of racemic 2-amino-1-hexanol using Novozym 435 (immobilized CALB).

Materials:

  • Racemic (±)-2-amino-1-hexanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Diisopropyl ether (solvent)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a 100 mL flask, dissolve 1.17 g (10 mmol) of racemic 2-amino-1-hexanol in 50 mL of diisopropyl ether.

    • Add 500 mg of Novozym 435.

    • Add 0.5 eq (5 mmol, 0.47 mL) of vinyl acetate. Note: Using 0.5 equivalents of the acyl donor is crucial for achieving a theoretical maximum of 50% conversion.

  • Reaction Incubation:

    • Seal the flask and incubate at 40°C with shaking (150 rpm).

    • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Once 50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains one enantiomer of 2-amino-1-hexanol and the acetylated form of the other enantiomer.

    • Separate the two compounds using silica gel column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the recovered alcohol and the ester (after hydrolysis) by chiral HPLC or GC.

Summary and Outlook

The biocatalytic synthesis of chiral 2-amino-1-hexanol presents a powerful and sustainable alternative to traditional chemical methods. Asymmetric synthesis using ω-transaminases or amine dehydrogenases offers the potential for high yields and excellent enantioselectivity, making it ideal for large-scale production. Kinetic resolution via lipases provides a straightforward method when starting from a racemic mixture. The choice of strategy will depend on factors such as precursor availability, cost, and desired yield. Advances in protein engineering continue to expand the substrate scope and improve the stability and activity of these biocatalysts, promising even more efficient and versatile synthetic routes in the future.[1][10][16]

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]

  • Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. (n.d.). ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). White Rose Research Online. [Link]

  • Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. (n.d.). ResearchGate. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Photocatalytic Minisci Approach to Chiral 2‑Hetaryl-1,2-aminoalcohols from β‑Hydroxy-α-amino Acid-Derived Redox Active Esters. (n.d.). National Institutes of Health. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Institutes of Health. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Gotor, V., et al. (1998). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). Publication Server of the University of Greifswald. [Link]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. (n.d.). ResearchGate. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2020). Oxford Academic. [Link]

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Application Notes & Protocols: DL-2-Amino-1-hexanol as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-2-Amino-1-hexanol is a versatile bifunctional organic compound, featuring both a primary amine and a primary alcohol. This structure makes it a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its utility is most pronounced when resolved into its constituent enantiomers, which can then be incorporated into complex molecules to impart specific stereochemistry, a critical factor for biological activity and safety. This document provides a detailed exploration of this compound, focusing on its application as a pharmaceutical intermediate. We present field-proven protocols for its chiral resolution and subsequent use in the synthesis of a representative pharmaceutical analog, demonstrating its potential in constructing novel therapeutic agents.

Introduction: The Significance of this compound

This compound (CAS: 16397-19-6), systematically named 2-aminohexan-1-ol, is a C6 amino alcohol that serves as a key intermediate in synthetic organic chemistry.[1][3] Its structure, containing a stereocenter at the C2 position, means it exists as a racemic mixture of (R)- and (S)-enantiomers. In the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the primary value of this compound lies in its role as a precursor to enantiomerically pure compounds.

Chiral 1,2-amino alcohols are foundational motifs in a wide array of approved drugs.[5][6] A classic example is the first-line tuberculosis medication, Ethambutol, which is synthesized from the chirally pure (S)-2-amino-1-butanol.[7] The therapeutic activity of Ethambutol is specific to its (S,S)-stereoisomer, highlighting the necessity of using enantiopure starting materials. By analogy, (R)- or (S)-2-Amino-1-hexanol can be used to synthesize novel drug candidates and analogs with potentially improved properties, such as enhanced lipophilicity or modified target engagement.

Physicochemical Properties

A thorough understanding of the material's properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 16397-19-6 (racemate); 5665-74-7PubChem[3], ChemicalBook[8]
Molecular Formula C₆H₁₅NOPubChem[3]
Molecular Weight 117.19 g/mol PubChem[3]
Appearance Colorless to pale yellow solid or liquidChemBK[2]
Boiling Point 190-192 °C at 740 mmHgChemicalBook[8]
Density 0.912 g/mL at 25 °CChemicalBook[8]
Solubility Soluble in water and organic solvents (e.g., alcohols)ChemBK[2]
Safety Irritating to eyes, respiratory system, and skinPubChem[3], ChemBK[2]

Core Application: Synthesis of Chiral Pharmaceutical Analogs

The primary application detailed here is the use of optically pure 2-Amino-1-hexanol to synthesize a structural analog of Ethambutol. This serves as an exemplary workflow for leveraging this intermediate in a drug discovery context. The overall process involves two critical stages:

  • Chiral Resolution: Separation of the racemic this compound into its individual (R)- and (S)-enantiomers.

  • Synthetic Elaboration: Reaction of the desired enantiomer with a suitable bifunctional linker to construct the target molecule.

Logical Workflow

The following diagram illustrates the high-level workflow from the racemic starting material to the final, purified pharmaceutical analog.

G cluster_0 Phase 1: Chiral Resolution cluster_1 Phase 2: Synthesis & Purification A This compound (Racemic Mixture) B Reaction with Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E (S)-2-Amino-1-hexanol Tartrate Salt D->E F Liberation of Free Base E->F G Purified (S)-2-Amino-1-hexanol F->G H Reaction with 1,2-Dichloroethane G->H Key Intermediate I Crude Product: (S,S)-Analog H->I J Purification (Crystallization / Chromatography) I->J K Final Product: Purified (S,S)-Analog J->K

Caption: High-level workflow for producing a chiral pharmaceutical analog.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the resolution and synthetic utilization of this compound. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory.[2][9]

Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Formation

Principle: This protocol is adapted from the established method for resolving similar amino alcohols, such as 2-amino-1-butanol, for Ethambutol synthesis.[10] The racemic amine reacts with a chiral acid (L-(+)-tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility, which allows for their separation by fractional crystallization.

Caption: Synthesis of the target Ethambutol analog.

Materials & Reagents:

  • (S)-2-Amino-1-hexanol (0.5 mol, from Protocol 1)

  • 1,2-Dichloroethane (0.25 mol)

  • Sodium hydroxide (0.5 mol)

  • Water

  • Toluene

  • 2 L reaction vessel with reflux condenser, mechanical stirrer, and temperature probe

Procedure:

  • Reaction Setup: To the reaction vessel, add (S)-2-Amino-1-hexanol (0.5 mol, 58.6 g), sodium hydroxide (0.5 mol, 20 g), and 500 mL of water. Stir until the NaOH is dissolved.

  • Addition of Reactant: Heat the mixture to 80-90 °C. Slowly add 1,2-dichloroethane (0.25 mol, 24.7 g) dropwise over 1 hour.

  • Reaction: Maintain the reaction temperature at 90-95 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may separate as an oil or solid. Add 500 mL of toluene to extract the product.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with water (2 x 200 mL) to remove any remaining inorganic salts.

  • Purification:

    • Dry the toluene layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure N,N'-(Ethane-1,2-diyl)bis((S)-2-aminohexan-1-ol) as a crystalline solid.

Protocol 3: Analytical Characterization

Purpose: To confirm the identity, purity, and chiral integrity of the synthesized product.

Analysis TechniqueParameterExpected Outcome / Method
Purity (HPLC) Chemical PurityReverse-phase HPLC (C18 column) with a water/acetonitrile gradient. Purity should be >98%.
Chiral Purity (Chiral HPLC) Enantiomeric ExcessChiral stationary phase column (e.g., polysaccharide-based) with a suitable mobile phase (e.g., hexane/isopropanol). [11][12]The analysis should confirm the retention of the (S,S) stereochemistry with >99% e.e.
Identity (¹H NMR, ¹³C NMR) Structural ConfirmationThe spectra should be consistent with the proposed structure, showing characteristic peaks for the alkyl chain, the ethylenediamine bridge, and the CH-N and CH₂-O groups.
Identity (Mass Spec) Molecular WeightESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the product (261.43 g/mol ).

Conclusion

This compound stands as a valuable and versatile intermediate for pharmaceutical research and development. Its true potential is unlocked through efficient chiral resolution, providing access to enantiomerically pure building blocks essential for creating stereochemically defined drug candidates. The protocols outlined in this document provide a robust framework for the resolution of the racemate and its subsequent application in the synthesis of complex molecules, exemplified by an Ethambutol analog. This workflow demonstrates the fundamental importance of such chiral amino alcohols in the ongoing quest for novel and more effective therapeutics.

References

  • This compound - Introduction. ChemBK.[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of dl-2-amino-1-butanol.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central, National Center for Biotechnology Information.[Link]

  • Design, Synthesis and Evaluation of Novel Ethambutol Analogues. PubMed Central, National Center for Biotechnology Information.[Link]

  • Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. MDPI.[Link]

  • Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? ResearchGate.[Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. National Institutes of Health.[Link]

  • Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate.[Link]

Sources

Application Notes and Protocols: Chiral Resolution of dl-2-Amino-1-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 2-amino-1-hexanol are critical chiral building blocks, particularly in the synthesis of pharmaceuticals. The distinct pharmacological profiles of individual enantiomers necessitate their separation from the racemic mixture. This comprehensive guide provides detailed protocols and scientific rationale for the chiral resolution of dl-2-amino-1-hexanol, targeting researchers, scientists, and professionals in drug development. We will explore three primary methodologies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic separation techniques. Each section is designed to offer not only a step-by-step protocol but also a deep understanding of the underlying principles to empower researchers in optimizing these methods for their specific needs.

Introduction: The Significance of Chiral Purity in 2-Amino-1-hexanol

Chirality is a fundamental property in drug design and efficacy, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological systems.[1] Biological entities, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, the enantiomers of a chiral drug can exhibit different pharmacological, and toxicological properties.[1][2]

2-Amino-1-hexanol, a vicinal amino alcohol, possesses a stereocenter at the C2 position, existing as (R)- and (S)-enantiomers. These enantiomers serve as valuable precursors in the synthesis of various biologically active compounds. For instance, specific enantiomers of related amino alcohols are key intermediates in the production of antituberculosis drugs like ethambutol.[3] Therefore, the ability to efficiently resolve the racemic mixture of 2-amino-1-hexanol is of paramount importance for the development of enantiomerically pure pharmaceuticals.[2] This guide will provide the theoretical and practical framework for achieving high enantiomeric purity of 2-amino-1-hexanol.

Classical Chemical Resolution: Diastereomeric Salt Formation

This traditional yet robust method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[3][4]

Principle of Resolution

The core principle involves converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties. This is achieved by reacting the racemic amine (a base) with a chiral acid.[5] The resulting diastereomeric salts can then be separated based on differences in their solubility in a given solvent system.

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} end

Figure 1: Workflow for Classical Chemical Resolution.
Experimental Protocol

This protocol provides a generalized procedure for the resolution of this compound using (R,R)-(+)-tartaric acid. The choice of resolving agent and solvent may require optimization.

Materials:

  • This compound

  • (R,R)-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a flask, dissolve 10.0 g of this compound in 100 mL of methanol.

    • In a separate beaker, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals thoroughly. This fraction will be enriched in one of the diastereomers.

  • Liberation of the Enantiomer:

    • Dissolve the dried diastereomeric salt in a minimal amount of water.

    • Add 2 M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amino alcohol.[3]

    • Extract the aqueous solution multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-1-hexanol.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

    • This can be treated with a base in a similar manner to liberate the other enantiomer. Further purification may be necessary.

Causality and Optimization
  • Choice of Resolving Agent: The success of this method hinges on the difference in solubility between the two diastereomeric salts. Chiral acids like tartaric acid, mandelic acid, or camphor-10-sulfonic acid are commonly used.[4] The choice of the resolving agent is often empirical and may require screening to find the one that provides the best separation.

  • Solvent System: The solvent plays a crucial role in the crystallization process. The ideal solvent should provide a significant difference in the solubility of the diastereomers. Alcohols like methanol and ethanol, or aqueous mixtures, are common choices.

  • Temperature Control: Slow and controlled cooling is essential for the formation of well-defined crystals and to maximize the purity of the less soluble diastereomer.

ParameterRationaleTypical Values
Molar Ratio (Amine:Acid)Typically 1:1, but can be varied to optimize yield and purity.1:0.5 to 1:1.2
SolventAffects the solubility and crystal formation of diastereomeric salts.Methanol, Ethanol, Water
Crystallization TemperatureLower temperatures generally decrease solubility and promote crystallization.Room temp. down to 0°C
pH for LiberationEnsures complete neutralization of the chiral acid.> 12

Table 1: Key Parameters for Classical Chemical Resolution Optimization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high enantioselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[2] Lipases are commonly employed for the resolution of amino alcohols.[6][7]

Principle of Resolution

This method relies on the principle that an enzyme will catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[8] For 2-amino-1-hexanol, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated based on their different chemical properties.

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Figure 2: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol

This protocol describes a lipase-catalyzed acylation of this compound.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B or Lipase PS from Pseudomonas cepacia)[7]

  • Acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flask, add 5.0 g of this compound, 100 mL of an appropriate organic solvent (e.g., toluene), and an equimolar amount of the acyl donor (e.g., vinyl acetate).

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining substrate and the product.

    • The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture of the acylated enantiomer and the unreacted amino alcohol can be separated by silica gel column chromatography.

  • Hydrolysis of the Ester (Optional):

    • The separated acylated enantiomer can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding pure enantiomer of 2-amino-1-hexanol.

Causality and Optimization
  • Choice of Enzyme: The choice of lipase is critical for achieving high enantioselectivity. Lipases from different sources exhibit varying selectivities for different substrates. Screening of various commercially available lipases is recommended.

  • Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Activated esters like vinyl acetate are often used as they lead to an irreversible acylation.

  • Solvent: The solvent can affect the enzyme's activity and stability. Non-polar organic solvents are generally preferred.

  • Temperature: The reaction temperature affects the enzyme's activity and stability. An optimal temperature needs to be determined for the specific lipase used.

ParameterRationaleTypical Values
Enzyme SourceDifferent lipases have different enantioselectivities.Candida antarctica B, Pseudomonas cepacia
Acyl DonorAffects reaction rate and irreversibility.Vinyl acetate, Ethyl acetate
SolventInfluences enzyme activity and substrate solubility.Toluene, Hexane, MTBE
TemperatureAffects reaction rate and enzyme stability.30 - 50°C
Reaction TimeAim for ~50% conversion for optimal e.e. of both enantiomers.Monitored by HPLC/GC

Table 2: Key Parameters for Enzymatic Resolution Optimization.

Chromatographic Separation

Direct separation of enantiomers using chiral chromatography is a powerful analytical and preparative technique.[9] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods.

Principle of Separation

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[9] This differential interaction leads to different retention times, allowing for their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. For amino alcohols, polysaccharide-based or crown ether-based CSPs are often effective.

Chiral HPLC Protocol (Analytical Scale)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel Chiralpak series, Phenomenex Lux series)[10]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral HPLC.

  • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution for amino compounds.

General Procedure:

  • Column Selection and Screening:

    • Based on the structure of 2-amino-1-hexanol, select a few candidate chiral columns for screening. Polysaccharide-based columns are a good starting point.

    • Prepare a standard solution of racemic 2-amino-1-hexanol in the mobile phase.

    • Screen the selected columns with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

  • Method Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition by varying the ratio of the polar modifier.

    • Adjust the flow rate to optimize resolution and analysis time.

    • Evaluate the effect of temperature on the separation.

Chiral SFC Protocol (Analytical Scale)

Supercritical fluid chromatography (SFC) offers several advantages over HPLC, including faster separations and reduced use of organic solvents.[11][12]

Instrumentation and Columns:

  • SFC system with a UV or mass spectrometry (MS) detector

  • Chiral columns compatible with SFC conditions

Mobile Phase:

  • Supercritical carbon dioxide (CO₂) is the primary mobile phase component.

  • A polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to modulate retention and selectivity.[13]

  • Additives may also be necessary.

General Procedure:

  • Column and Modifier Screening:

    • Screen a range of chiral columns with a gradient of the modifier (e.g., 5% to 40% methanol in CO₂).

  • Optimization:

    • Optimize the modifier percentage, temperature, and backpressure to achieve the best resolution.

ParameterHPLCSFC
Stationary Phase Polysaccharide-based (e.g., cellulose, amylose derivatives), Crown etherPolysaccharide-based, Pirkle-type
Mobile Phase Hexane/Isopropanol, Heptane/EthanolSupercritical CO₂ with alcohol modifier (e.g., Methanol)
Additives TFA, DEA for peak shape improvementFormic acid, Ammonium acetate for MS compatibility
Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Temperature 20 - 40°C35 - 60°C

Table 3: Typical Starting Conditions for Chromatographic Resolution.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end

Figure 3: Workflow for Chromatographic Resolution.

Conclusion

The chiral resolution of this compound is a critical step in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals. This guide has detailed three primary methodologies: classical chemical resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the separation, required purity, cost, and available equipment. Classical resolution is often suitable for large-scale industrial applications, while enzymatic methods offer high selectivity under mild conditions. Chiral chromatography provides a powerful tool for both analytical and preparative-scale separations with high efficiency. By understanding the principles and protocols outlined in these application notes, researchers can effectively approach the chiral resolution of 2-amino-1-hexanol and related compounds.

References

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (1997). ResearchGate. Retrieved from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). PMC - NIH. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. Retrieved from [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH. Retrieved from [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). NIH. Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • 5.8 Racemic Mixtures and the Resolution of Enantiomers. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Process for the enzymatic resolution of racemic 2-amino-1-alkanols. (n.d.). Google Patents.
  • Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Resolution of a Racemic Mixture. (2020). YouTube. Retrieved from [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. Retrieved from [Link]

  • (PDF) Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (1997). ResearchGate. Retrieved from [Link]

  • Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. (2022). PubMed. Retrieved from [Link]

  • Fast chiral supercritical fluid chromatography (SFC) separation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]

  • Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Emerging Separation Techniques in Supercritical Fluid Chromatography. (n.d.). PubMed. Retrieved from [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Chromatographic Separation of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). PubMed. Retrieved from [Link]

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Application Notes and Protocols for Enantiomeric Separation by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of enantiomers, critical in the pharmaceutical, chemical, and agricultural industries, presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has become the definitive technique for the reliable and reproducible resolution of chiral compounds.[3][4] This comprehensive guide provides an in-depth exploration of the principles and protocols for developing robust enantioselective HPLC methods. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights to navigate the complexities of chiral separations. We will delve into the nuances of CSP selection, mobile phase optimization, systematic method development, and validation, ensuring the creation of self-validating and reliable analytical procedures.

The Fundamental Principle: Chiral Recognition

The cornerstone of enantiomeric separation by HPLC lies in the principle of chiral recognition.[5] Enantiomers can only be distinguished in a chiral environment. In chiral HPLC, this environment is created by the Chiral Stationary Phase (CSP).[2] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5][6] The differing stability of these complexes for each enantiomer leads to differential retention times and, consequently, their separation.[6][7]

A successful chiral separation is often governed by the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.[8][9] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5]

The Heart of the Method: Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical decision in developing a chiral separation method.[4][8] Due to the vast diversity of chiral molecules, there is no universal CSP, making a screening approach often necessary.[6][10][11] CSPs are broadly categorized based on the nature of the chiral selector immobilized on a support, typically silica gel.[5]

Major Classes of Chiral Stationary Phases

The following table summarizes the most common classes of CSPs, their chiral selectors, primary interaction mechanisms, and typical application areas.

CSP Class Chiral Selector Primary Interaction Mechanisms Typical Applications & Strengths Compatible Mobile Phase Modes
Polysaccharide-Based Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance within chiral grooves.[6][10]Broad applicability for a wide range of chiral compounds; the most widely used CSPs.[7][10]Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO)
Macrocyclic Glycopeptide (Antibiotic) Vancomycin, Teicoplanin, etc.[12]Hydrogen bonding, ionic interactions, π-π interactions, inclusion complexation.[5]Excellent for separating polar and ionizable compounds, particularly amino acids and peptides.[12][13]RP, PO, NP, Polar Ionic
Cyclodextrin-Based α-, β-, and γ-cyclodextrins and their derivativesInclusion complexation (hydrophobic interactions within the cavity), hydrogen bonding at the rim.[5][13]Separation of aromatic compounds and molecules that can fit into the cyclodextrin cavity.[8]RP, PO, NP
Pirkle-Type (Brush-Type) Small chiral molecules (e.g., derivatives of amino acids, phenylglycine) with π-donor/acceptor properties.[1][9]π-π interactions, hydrogen bonding, dipole-dipole interactions.[5][9]Good for compounds with aromatic rings; predictable elution order in some cases.[1][14]NP, RP, SFC
Protein-Based Immobilized proteins (e.g., α1-acid glycoprotein (AGP), human serum albumin (HSA), cellobiohydrolase (CBH)).[15][16][17]Hydrophobic and electrostatic interactions, hydrogen bonding.[5]Broad enantioselectivity, particularly for drug molecules; useful in drug-protein binding studies.[15][17]Primarily RP
Chiral Crown Ether Crown ethers incorporating a chiral unit.Complexation between the crown ether and primary amines.[5][18]Specifically for the separation of compounds with primary amine groups, such as amino acids and amino alcohols.[18]RP

Systematic Method Development: A Protocol-Driven Approach

A trial-and-error approach to chiral method development can be inefficient.[8] A systematic screening strategy is the most effective way to identify a suitable separation.[6]

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing a robust enantioselective HPLC method.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & System Suitability A Analyte Characterization (Solubility, pKa, Structure) B Select a Set of Diverse CSPs (e.g., 2 Polysaccharide, 1 Macrocyclic, 1 Pirkle-type) A->B C Screen in Primary Mobile Phase Modes (NP, RP, PO) B->C D Evaluate Screening Results (Resolution > 1.0? Peak Shape?) C->D E Select Best CSP/Mobile Phase Combination D->E Promising Separation Found F Optimize Mobile Phase Composition (Modifier type & percentage, additives) E->F G Optimize Temperature & Flow Rate F->G H Achieve Baseline Resolution (Rs > 1.5) & Good Peak Shape G->H I Method Validation (ICH Guidelines) H->I J Define System Suitability Criteria (Resolution, Tailing Factor, Repeatability) I->J K Robust & Reliable Method J->K

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To efficiently identify a promising Chiral Stationary Phase (CSP) and mobile phase mode for the separation of a racemic analyte.

Materials:

  • Racemic analyte standard

  • A diverse set of chiral columns (e.g., polysaccharide-based like Lux Cellulose-1 and Lux Amylose-1, a macrocyclic glycopeptide column like CHIROBIOTIC V, and a Pirkle-type column like Whelk-O 1).

  • HPLC-grade solvents for Normal Phase (n-Hexane, Isopropanol (IPA), Ethanol (EtOH)), Reversed-Phase (Water, Acetonitrile (ACN), Methanol (MeOH)), and Polar Organic (ACN, MeOH, EtOH).

  • Acidic and basic additives (e.g., Trifluoroacetic acid (TFA), Acetic Acid (AcOH), Diethylamine (DEA)).

Procedure:

  • Analyte Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a solvent compatible with all planned mobile phases (e.g., ethanol or a mixture of hexane/IPA).

  • Column Installation and Equilibration: Install the first screening column. Equilibrate the column with the initial mobile phase for at least 10-20 column volumes, or until a stable baseline is achieved.

  • Normal Phase (NP) Screening:

    • Mobile Phase A: n-Hexane/IPA (90/10, v/v).

    • Mobile Phase B: n-Hexane/EtOH (90/10, v/v).

    • Inject the analyte and run the chromatogram for each mobile phase.

  • Polar Organic (PO) Screening:

    • Mobile Phase C: ACN/MeOH (50/50, v/v).

    • Mobile Phase D: 100% MeOH.

    • Flush the column with an appropriate intermediate solvent (e.g., IPA) when switching from NP to PO. Equilibrate with the new mobile phase.

    • Inject the analyte and run the chromatogram for each mobile phase.

  • Reversed-Phase (RP) Screening (for compatible columns):

    • Mobile Phase E: ACN/Water (50/50, v/v).

    • Mobile Phase F: MeOH/Water (50/50, v/v).

    • Flush the column with an appropriate intermediate solvent. Equilibrate with the new mobile phase.

    • Inject the analyte and run the chromatogram for each mobile phase.

  • Repeat for Each Column: Repeat steps 2-5 for each of the selected screening columns.

  • Data Evaluation: Review all chromatograms. Look for any separation (even partial) between the enantiomers. Note the resolution, peak shape, and retention times. The most promising combination of CSP and mobile phase will be carried forward for optimization.[6][10]

Protocol 2: Method Optimization

Objective: To refine the selected conditions from the initial screen to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

Procedure:

  • Mobile Phase Composition:

    • Modifier Percentage: Systematically vary the percentage of the polar modifier (e.g., alcohol in NP, organic solvent in RP) in small increments (e.g., 2-5%). Observe the effect on retention time and resolution. Generally, increasing the polar modifier strength will decrease retention time.

    • Modifier Type: If resolution is still not optimal, try a different modifier (e.g., switch from IPA to EtOH in NP).[10]

  • Additives:

    • Acidic Analytes: If peak tailing is observed for an acidic analyte, add a small amount (typically 0.1%) of an acidic modifier like TFA or acetic acid to the mobile phase.[19] This suppresses the ionization of the analyte and improves peak shape.

    • Basic Analytes: For basic analytes exhibiting poor peak shape, add a small amount (typically 0.1%) of a basic modifier like DEA.[20]

  • Temperature:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).

    • Lowering the temperature often increases chiral selectivity and improves resolution, but may also increase backpressure and peak broadening.[19][21] Conversely, higher temperatures can improve efficiency and peak shape.[21]

  • Flow Rate:

    • While standard flow rates (e.g., 1.0 mL/min for a 4.6 mm ID column) are used for screening, optimizing the flow rate can enhance resolution.

    • Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can improve efficiency.[19][21]

Ensuring Method Reliability: System Suitability and Validation

Once an optimized method is developed, its reliability and reproducibility must be ensured.

System Suitability Testing (SST)

SST is a critical part of any chromatographic analysis, demonstrating that the system is performing adequately for the intended analysis on the day it is run.[22][23] For chiral methods, the following parameters are crucial:

  • Resolution (Rs): This is the most important SST parameter for a chiral method. It measures the degree of separation between the two enantiomer peaks. A minimum resolution of 1.7 is often recommended to ensure baseline separation.[22]

  • Tailing Factor (Tf): Measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Repeatability: The precision of multiple injections of the same standard, typically expressed as the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Signal-to-Noise Ratio (S/N): Particularly important for quantifying the minor enantiomer (impurity). A minimum S/N of 10 is typically required for reliable quantification.[22]

Method Validation

The chiral HPLC method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for its intended purpose.[22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Common Issues in Chiral HPLC

Problem Potential Cause(s) Suggested Solution(s)
No Separation Inappropriate CSP or mobile phase.Screen a wider range of CSPs and mobile phase modes.[10]
Poor Peak Shape (Tailing) Secondary interactions with silica; analyte ionization.Add an acidic (for acids) or basic (for bases) modifier to the mobile phase.[19]
Poor Peak Shape (Fronting) Column overload.Reduce sample concentration or injection volume.
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations; mobile phase composition change.Ensure at least 10-20 column volumes for equilibration[21]; use a column oven[21]; prepare fresh mobile phase daily.
Loss of Resolution Column degradation; change in mobile phase composition.Use a guard column; ensure mobile phase is within the pH and solvent compatibility range of the CSP; prepare fresh mobile phase.
High Backpressure Particulate buildup on column frit; buffer precipitation.Use an in-line filter; filter all samples and mobile phases; flush the system thoroughly when changing mobile phases.[24]

Conclusion

The successful enantiomeric separation by HPLC is a methodical process that combines a fundamental understanding of chiral recognition principles with a systematic approach to method development and validation. By carefully selecting a diverse set of chiral stationary phases for initial screening and subsequently optimizing the mobile phase, temperature, and flow rate, researchers can develop robust and reliable methods. Adherence to rigorous system suitability testing and full method validation ensures the integrity and accuracy of the analytical results, which is paramount in the fields of pharmaceutical development and quality control. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently tackle the challenges of chiral separations.

References

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • LCGC. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Chiral stationary phases for HPLC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Enantiomeric separation of drugs by HPLC. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Protein-based Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]

  • ijrpr. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • PubMed. (1998). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • LCGC International. (2011). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • Daicel. (n.d.). CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]

  • Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

  • Preprints.org. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Retrieved from [Link]

  • Regis Technologies. (n.d.). Other Chiral Phases. Retrieved from [Link]

  • Daicel. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

  • PMC. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Scirp.org. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

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The Versatile Role of dl-2-Amino-1-hexanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to materials is perpetual. dl-2-Amino-1-hexanol, a chiral amino alcohol, has emerged as a valuable building block for the synthesis of a diverse range of functional polymers. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, allows for its incorporation into various polymer backbones, including polyurethanes, polyamides, and poly(ester amides). This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, complete with detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Core Directive - Understanding the Significance of this compound

This compound is a C6 amino alcohol with a chiral center at the second carbon. The presence of both a nucleophilic amine and a hydroxyl group on a compact, aliphatic scaffold makes it a versatile monomer for step-growth polymerization. The "dl" prefix indicates a racemic mixture of its two enantiomers. This structural feature can influence the morphology and properties of the resulting polymers, potentially leading to amorphous materials with enhanced solubility and processability.

The butyl side chain imparts a degree of hydrophobicity to the polymer, which can be tailored by copolymerization with other monomers. This balance of hydrophilicity from the polar backbone linkages and hydrophobicity from the side chain is particularly advantageous in biomedical applications, such as drug delivery and tissue engineering, where controlled interactions with biological environments are crucial.[1][2]

Part 2: Scientific Integrity & Logic - Key Polymerization Strategies

The incorporation of this compound into polymer chains can be achieved through several well-established polymerization techniques. The choice of method depends on the desired polymer architecture, properties, and end-use application.

Polycondensation: Crafting Poly(ester amides) and Polyamides

Polycondensation is a powerful technique for synthesizing polymers from bifunctional monomers. This compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form poly(ester amides). The amine group forms a robust amide bond, while the hydroxyl group forms an ester linkage. This combination of linkages within the polymer backbone can lead to materials with a unique balance of thermal stability, mechanical strength, and degradability.[3][4][5]

The reaction of this compound with a dicarboxylic acid will preferentially form an amide bond first due to the higher nucleophilicity of the amine group compared to the hydroxyl group. Subsequent esterification at higher temperatures leads to the formation of the poly(ester amide).

Polycondensation Monomer1 This compound (HO-CH2-CH(NH2)-(CH2)3-CH3) Intermediate Amide Formation (Preferential) Monomer1->Intermediate + Monomer2 Dicarboxylic Acid (HOOC-R-COOH) Monomer2->Intermediate Polymer Poly(ester amide) [-O-CH2-CH(NH-CO-R-CO)-(CH2)3-CH3-]n Intermediate->Polymer Esterification (High Temp)

Caption: Polycondensation of this compound with a dicarboxylic acid.

Polyaddition: Building Polyurethanes

This compound can act as a chain extender or a co-polyol in the synthesis of polyurethanes.[6][7][8] In a typical polyurethane synthesis, a diisocyanate is reacted with a polyol. The hydroxyl group of this compound can participate in this reaction to form urethane linkages. The amine group, being more reactive than the hydroxyl group, will rapidly react with the isocyanate to form a urea linkage. This dual reactivity allows for the creation of polyurethane-ureas with distinct hard and soft segments, leading to materials with tunable elastomeric properties.[9][10]

The use of an amino alcohol as a chain extender can significantly influence the morphology and properties of the resulting polyurethane due to the formation of strong hydrogen bonds associated with the urea groups.[6]

Polyurethane_Synthesis Diisocyanate Diisocyanate (OCN-R-NCO) Prepolymer Isocyanate-terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (HO-R'-OH) Polyol->Prepolymer + AminoHexanol This compound (Chain Extender) Polyurethane Polyurethane-Urea AminoHexanol->Polyurethane + (Chain Extension) Prepolymer->Polyurethane

Caption: Polyurethane synthesis using this compound as a chain extender.

Ring-Opening Polymerization (ROP): A Pathway to Polypeptide Analogs

While this compound itself does not form a ring for ROP, it can be derivatized into an N-carboxyanhydride (NCA). The synthesis of NCAs from amino acids (or in this case, an amino alcohol, also known as dl-norleucinol) is a well-established method, typically involving the use of phosgene or a phosgene equivalent.[11][12] The resulting NCA monomer can then undergo ring-opening polymerization, initiated by a nucleophile (e.g., a primary amine), to produce a poly(amino acid) analog.[13][14][15]

This approach offers excellent control over the polymer's molecular weight and architecture, leading to well-defined materials. The resulting polymer would be a functional polyamide with a pendant hydroxymethyl group at each repeating unit, offering sites for further modification.

ROP_Workflow cluster_NCA_synthesis NCA Synthesis cluster_ROP Ring-Opening Polymerization Amino_Alcohol This compound NCA_Monomer dl-Norleucinol-NCA Amino_Alcohol->NCA_Monomer + Phosgene Phosgene or equivalent Phosgene->NCA_Monomer Polymer Functional Polyamide NCA_Monomer->Polymer ROP Initiator Primary Amine Initiator Initiator->Polymer

Caption: Workflow for the synthesis of a functional polyamide via ROP of a this compound derived NCA.

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an irritant, so direct contact should be avoided.[16]

Protocol 1: Synthesis of a Poly(ester amide) via Melt Polycondensation

This protocol is adapted from established methods for the synthesis of poly(ester amides) from amino alcohols and dicarboxylic acids.[3][4]

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • Antimony trioxide (catalyst)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of antimony trioxide (e.g., 0.1 mol% relative to the diacid).

  • Azeotropic Dehydration: Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Initial Reaction (Amidation): Heat the mixture to reflux (around 140-160 °C) under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap. Continue this step until no more water is evolved (typically 4-6 hours). This stage primarily favors the formation of amide linkages.

  • Polycondensation: After the initial water is removed, slowly increase the temperature to 180-200 °C while distilling off the toluene. Once the toluene is removed, apply a vacuum (gradually reducing the pressure to <1 mmHg) to facilitate the removal of the final traces of water and drive the polymerization reaction to completion.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. Continue the reaction under vacuum for several hours (e.g., 4-8 hours) until the desired viscosity is reached.

  • Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., m-cresol or a mixture of phenol/tetrachloroethane) and precipitated in a non-solvent like methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization: The resulting poly(ester amide) can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • FTIR spectroscopy: To identify the characteristic amide and ester functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Protocol 2: Synthesis of a Polyurethane Elastomer

This protocol outlines a two-step prepolymer method for synthesizing a polyurethane, where this compound is used as a chain extender.[17][18]

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • N,N-Dimethylformamide (DMF, anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Drying of Polyol: Dry the PTMEG under vacuum at 100 °C for at least 4 hours before use.

  • Prepolymer Synthesis:

    • In a dry three-necked flask under a nitrogen atmosphere, add the dried PTMEG and heat it to 70 °C with stirring.

    • Add MDI to the flask with a molar ratio of NCO:OH of 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Stir the mixture at 80 °C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating the NCO content.

  • Chain Extension:

    • Cool the prepolymer to about 60 °C and dissolve it in anhydrous DMF.

    • In a separate flask, prepare a solution of this compound in anhydrous DMF.

    • Slowly add the this compound solution to the stirred prepolymer solution. The amount of amino alcohol should be calculated to achieve a final NCO: (OH+NH2) ratio of approximately 1:1.

    • The reaction is typically rapid. Continue stirring for about 1-2 hours at 60 °C to ensure complete reaction.

  • Polymer Film Casting:

    • Pour the viscous polymer solution onto a clean, flat glass plate.

    • Dry the film in a vacuum oven at 80 °C for 24 hours to remove the DMF.

  • Curing:

    • Post-cure the dried film at 100 °C for 12 hours to ensure the completion of any remaining reactions and to stabilize the polymer's properties.

Characterization: The resulting polyurethane elastomer can be characterized by:

  • FTIR spectroscopy: To confirm the formation of urethane and urea linkages and the disappearance of the isocyanate peak.

  • DSC and DMA: To study the thermal transitions and viscoelastic properties.

  • Tensile testing: To evaluate the mechanical properties (tensile strength, elongation at break, and modulus).

Part 4: Data Presentation - Expected Polymer Properties

The properties of polymers derived from this compound will be highly dependent on the co-monomers used and the polymerization conditions. Below is a table summarizing expected trends and properties based on analogous polymer systems.

Polymer TypeCo-monomer(s)Expected Molecular Weight (Mn)Expected Tg (°C)Expected Tm (°C)Potential Applications
Poly(ester amide)Aliphatic dicarboxylic acid (e.g., adipic acid)10,000 - 50,000 g/mol 30 - 60100 - 150Biodegradable plastics, drug delivery matrices, tissue engineering scaffolds[3][4]
Polyurethane-ureaPTMEG, MDI50,000 - 150,000 g/mol -50 to -20 (soft segment)N/A (typically amorphous)Medical elastomers, coatings, adhesives[6][8]
Functional Polyamide (from ROP)- (Homopolymer)5,000 - 30,000 g/mol Dependent on side chain interactionsMay be amorphousFunctional biomaterials, drug conjugates

Part 5: Visualization & Formatting

Caption: Overview of polymerization pathways and applications for this compound.

Conclusion

This compound is a highly promising monomer for the development of advanced functional polymers. Its unique combination of a primary amine, a primary hydroxyl group, and a chiral center on an aliphatic backbone allows for the synthesis of a wide array of poly(ester amides), polyurethanes, and functional polyamides with tunable properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers to explore the potential of this versatile building block in creating next-generation materials for biomedical and other high-performance applications. Further research into the stereochemical effects of using enantiomerically pure forms of 2-amino-1-hexanol could unlock even more sophisticated material designs.

References

  • Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. [Link]

  • Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. [Link]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. [Link]

  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. [Link]

  • Polyamide: Properties, Types, Advantages, Applications. [Link]

  • Amino acid derived biopolymers: Recent advances and biomedical applications. [Link]

  • Aliphatic and Aromatic Polyamides. [Link]

  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. [Link]

  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]

  • Biomedical Applications of Biodegradable Polymers. [Link]

  • New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. [Link]

  • Chemical formula of the amino-alcohols used as chain extenders. [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]

  • Amino Acid Functional Polymers: Biomimetic Polymer Design Enabling Catalysis, Chiral Materials, and Drug Delivery. [Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]

  • Polyurethanes cured with amines and their prepar
  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]

  • The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. [Link]

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. [Link]

  • Bio-Based Di-/Poly-isocyanates for Polyurethanes: An Overview. [Link]

  • Effect of chain extenders on the morphology development in flexible polyurethane foam. [Link]

  • Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates. [Link]

  • A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. [Link]

  • preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. [Link]

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  • Amino Acid Functional Polymers: Biomimetic Polymer Design Enabling Catalysis, Chiral Materials, and Drug Delivery. [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]

  • This compound. [Link]

  • Transparent thermoplastic polyurethanes based on aliphatic diisocyanates and polycarbonate diol. [Link]

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  • Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. [Link]

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Introduction: The Significance of the β-Amino Alcohol Motif

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Substituted-2-Amino-1-Hexanols for Pharmaceutical Research

N-substituted-2-amino-1-hexanols are members of the β-amino alcohol class, a structural motif of paramount importance in the pharmaceutical industry.[1] These chiral compounds contain both an amine and an alcohol functional group on adjacent carbons, a feature that is critical for their biological activity. The specific three-dimensional arrangement of these groups allows for precise interactions with biological targets like enzymes and receptors, making them indispensable building blocks (synthons) for a wide array of therapeutic agents.[2][3]

This structural class is found at the core of numerous essential medicines, including β-blockers and respiratory agents.[1] Their prevalence in bioactive natural and synthetic compounds underscores the need for robust, efficient, and selective synthetic methodologies.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the principal synthetic strategies for preparing N-substituted-2-amino-1-hexanols, focusing on the underlying chemical principles, field-proven protocols, and practical considerations for achieving high yield and purity.

Core Synthetic Strategies

The construction of the N-substituted-2-amino-1-hexanol scaffold can be approached through several distinct and reliable synthetic disconnections. The most common and effective strategies involve either forming the C-N bond via nucleophilic attack on an epoxide or constructing it through the reductive amination of a ketone precursor.

Strategy 1: Nucleophilic Ring-Opening of 1,2-Epoxyhexane

The reaction of an amine with an epoxide is a classic and highly effective method for synthesizing β-amino alcohols.[6] This strategy leverages the inherent ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack even by neutral amines.[7] The starting material, 1,2-epoxyhexane (also known as 1-butylethylene oxide), is a readily available electrophile.

Mechanistic Rationale:

The reaction typically proceeds via a standard SN2 mechanism.[8] In neutral or basic conditions, the amine nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C1), leading to the regioselective formation of the desired 2-amino-1-hexanol backbone.[7] While the reaction can proceed without a catalyst, it often requires elevated temperatures and may be slow.[6] Various catalysts, including Brønsted acids, Lewis acids, and metal complexes, can be employed to activate the epoxide ring and facilitate the reaction under milder conditions.[9][10] Acid catalysis protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[7]

Workflow: Epoxide Ring-Opening

G cluster_reactants Reactants cluster_process Process cluster_product Product Epoxide 1,2-Epoxyhexane Reaction Mixing & Heating (Solvent or Solvent-Free) Epoxide->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product FinalProduct N-Substituted-2-amino-1-hexanol Purification->FinalProduct Purified Product

Caption: General workflow for synthesizing N-substituted-2-amino-1-hexanols via epoxide ring-opening.

Protocol 1: General Procedure for Ring-Opening of 1,2-Epoxyhexane

This protocol describes a solvent-free approach, which is advantageous for its simplicity and reduced environmental impact.[6]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 mmol).

  • Reactant Addition: Add 1,2-epoxyhexane (1.0 mmol, 1.0 equivalent) to the flask. If a catalyst is used (e.g., 0.1 g of silica-bonded S-sulfonic acid), it should be added at this stage.[6]

  • Reaction: Stir the reaction mixture at a designated temperature (ranging from room temperature to 80 °C, depending on the amine's reactivity and catalyst used) for the required time (typically 1-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If a solid catalyst was used, it can be removed by filtration.[6]

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-substituted-2-amino-1-hexanol.

Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening

Catalyst SystemTypical ConditionsAdvantagesReference
None (Thermal)Neat, 60-100 °CSimple, avoids catalyst contamination.[6]
Acetic AcidNeat, Room Temp.Metal-free, mild conditions, high regioselectivity.[10]
Silica-bonded S-sulfonic acidNeat, Room Temp.Heterogeneous, recyclable, solvent-free, high yield.[6]
Copper ComplexesSolvent-free, Mild Temp.High catalytic activity for various amines.[9]
Strategy 2: Reductive Amination of 1-Hydroxy-2-hexanone

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[11] This one-pot reaction is highly valued in medicinal chemistry for its versatility and operational simplicity.[4] The required starting material, 1-hydroxy-2-hexanone, can be synthesized from 1,2-hexanediol via selective oxidation.

Mechanistic Rationale:

The process involves two key steps that occur in the same reaction vessel:

  • Imine Formation: The primary or secondary amine reacts with the ketone group of 1-hydroxy-2-hexanone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines). This step is typically favored under weakly acidic conditions.[11][12]

  • Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the imine (or enamine) to the corresponding amine. The key to a successful one-pot reaction is the choice of a reducing agent that reduces the imine intermediate faster than it reduces the starting ketone.[13]

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents for this purpose.[13] They are mild enough not to significantly reduce the ketone but are highly effective at reducing the protonated imine intermediate.[13]

Workflow: Reductive Amination

G Ketone 1-Hydroxy-2-hexanone mix Combine Reactants (Weakly Acidic pH) Ketone->mix Amine Primary or Secondary Amine Amine->mix Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->mix Solvent Solvent (e.g., Methanol, THF) Solvent->mix imine In situ Imine/ Enamine Formation mix->imine Step 1 reduction In situ Reduction imine->reduction Step 2 product N-Substituted-2-amino-1-hexanol reduction->product

Caption: The one-pot, two-step mechanism of reductive amination for amino alcohol synthesis.

Protocol 2: General Procedure for Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of ketones.[13]

  • Preparation: In a round-bottom flask, dissolve 1-hydroxy-2-hexanone (1.0 mmol) and the desired amine (1.1-1.2 mmol) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • pH Adjustment: If necessary, adjust the pH to a weakly acidic range (pH 5-6) by adding a small amount of acetic acid. This facilitates imine formation.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 mmol) to the solution in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsReference
Sodium CyanoborohydrideNaBH₃CNEffective at acidic pH; selectively reduces imines over ketones. Toxic (cyanide).[13]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder and less toxic than NaBH₃CN; highly effective for a wide range of substrates.[13]
Catalytic HydrogenationH₂/Pd, Pt, Ni"Green" method with water as the only byproduct. Can sometimes lead to over-alkylation.[11]
Imine Reductases (IREDs)-Biocatalysts offering excellent stereoselectivity for chiral synthesis.[4][14]
Strategy 3: Direct N-Alkylation of 2-Amino-1-hexanol

The direct alkylation of the nitrogen atom in 2-amino-1-hexanol with an alkyl halide is the most straightforward conceptual approach. However, it suffers from a significant drawback: the potential for over-alkylation. The primary amine product is often more nucleophilic than the starting amine, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[13]

More advanced catalytic methods, such as "borrowing hydrogen" or "hydrogen autotransfer," offer a greener and more controlled alternative.[15][16]

Mechanistic Rationale (Borrowing Hydrogen):

This elegant catalytic cycle avoids the use of stoichiometric alkylating agents.

  • Dehydrogenation: A metal catalyst (e.g., Ru or Ir-based) temporarily "borrows" hydrogen from a primary alcohol (R-CH₂OH), oxidizing it in situ to an aldehyde (R-CHO).

  • Condensation: The aldehyde condenses with 2-amino-1-hexanol to form an imine.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylated amine and regenerating the catalyst. The only byproduct of this process is water.[16]

Workflow: "Borrowing Hydrogen" N-Alkylation

G cluster_cycle Catalytic Cycle A [M]-H₂ B [M] A->B + Imine - N-Alkylated Product B->A + R'CH₂OH - R'CHO Product N-Alkylated Product B->Product Catalyst Metal Catalyst (e.g., Ru, Ir) C H₂O D R'CHO E Imine D->E + 2-Amino-1-hexanol - H₂O E->A Reactant1 2-Amino-1-hexanol Reactant1->E Reactant2 Alcohol (R'CH₂OH) Reactant2->B

Caption: Simplified catalytic cycle for N-alkylation via the borrowing hydrogen methodology.

Protocol 3: Catalytic N-Alkylation using an Alcohol

This protocol is a generalized representation based on ruthenium-catalyzed N-alkylation procedures.[16]

  • Preparation: To a pressure-rated reaction vessel, add 2-amino-1-hexanol (1.0 mmol), the desired primary alcohol (1.5-3.0 equivalents), a ruthenium catalyst (e.g., 0.5-1 mol%), and a suitable solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 90-120 °C) with stirring for 18-24 hours.

  • Workup: After cooling to room temperature, vent the vessel. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent and purify by flash column chromatography to isolate the N-substituted product.

Considerations for Asymmetric Synthesis

The biological activity of N-substituted-2-amino-1-hexanols is often dependent on their stereochemistry.[2] Achieving high enantiopurity is therefore a critical goal in pharmaceutical synthesis. This can be accomplished through several routes:

  • Chiral Pool Synthesis: Start the synthesis with an enantiomerically pure precursor, such as (R)- or (S)-2-amino-1-hexanol, which is commercially available.[17] All subsequent reactions must be designed to avoid racemization of the stereocenter.

  • Asymmetric Reductive Amination: Employing chiral catalysts or biocatalysts, such as engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs), can achieve highly enantioselective reduction of the imine intermediate.[4][18]

  • Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of 1-hexene can produce a chiral epoxy alcohol, which can then be further elaborated.[2]

Characterization

The identity and purity of the synthesized N-substituted-2-amino-1-hexanols should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and connectivity of the final product.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of chiral products.[2]

Conclusion

The synthesis of N-substituted-2-amino-1-hexanols is a well-established field with multiple reliable and versatile strategies available to researchers. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the nitrogen atom, and the stereochemical requirements of the final molecule. The ring-opening of 1,2-epoxyhexane offers a direct and regioselective route, while reductive amination provides a flexible one-pot solution for a wide range of amine substituents. For greener and more atom-economical processes, catalytic N-alkylation via borrowing hydrogen represents the state of the art. By understanding the mechanistic underpinnings of these core strategies, drug discovery professionals can efficiently synthesize diverse libraries of these valuable compounds for biological evaluation.

References

  • ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines...
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • ResearchGate. The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...
  • CHEM21. One Pot Synthesis of N-substituted β-amino Alcohols.
  • National Institutes of Health (NIH). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Wikipedia.
  • Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • BenchChem. Discovery and synthesis of chiral amino alcohols.
  • Master Organic Chemistry. (2017).
  • PubMed. (2022).
  • White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols.
  • MDPI. (2022).
  • University of Groningen Research Portal. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • YouTube. (2018).
  • Santa Cruz Biotechnology. (R)-(−)-2-Amino-1-hexanol.
  • ResearchGate. Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Aminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this versatile amino alcohol. The presence of both a primary amine and a primary alcohol functional group presents unique challenges, from managing impurities to selecting the appropriate analytical techniques. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-aminohexan-1-ol?

The impurities in crude 2-aminohexan-1-ol are typically derived from its synthetic route. For instance, if synthesized by the reduction of the corresponding amino acid (norleucine), common impurities can include:

  • Unreacted Starting Materials: Residual norleucine or other precursors.

  • Reagent-Derived Impurities: Byproducts from the reducing agents used, such as borane complexes if reagents like NaBH₄ were employed.[1][2]

  • Side-Reaction Byproducts: Products from over-reduction or other side reactions that may occur under the specific synthetic conditions.

  • Enantiomeric or Diastereomeric Impurities: If the synthesis is not perfectly stereoselective, the undesired enantiomer or diastereomers may be present.[1]

  • Water: Can be a significant impurity, affecting reaction yields and characterization.[3]

Q2: What are the primary methods for purifying crude 2-aminohexan-1-ol?

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The three primary techniques are:

  • Fractional Vacuum Distillation: This is the most common and effective method for separating 2-aminohexan-1-ol from non-volatile impurities or those with significantly different boiling points.[4][5][6][7] Given its boiling point, distillation must be performed under reduced pressure to prevent decomposition.

  • Column Chromatography: Useful for removing impurities with similar boiling points but different polarities.[8] Special considerations are needed for amino compounds to prevent poor separation.[3]

  • Recrystallization via Salt Formation: This technique is highly effective for achieving high purity and for separating stereoisomers. The basic amine is reacted with an acid to form a salt, which is then recrystallized.[9] This is also a classical method for chiral resolution.[3]

Q3: Which analytical techniques are best for assessing the purity of 2-aminohexan-1-ol?

A combination of techniques is recommended for a comprehensive purity assessment.[1][10][11]

  • Gas Chromatography (GC): Ideal for assessing purity and detecting volatile impurities. Derivatization may be needed to improve the peak shape of the amino alcohol.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity. Reversed-phase HPLC can separate the main compound from polar and non-polar impurities.[1] Chiral HPLC is necessary to determine enantiomeric excess.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the material.[1][13]

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS is a powerful tool for identifying the molecular weights of unknown impurities.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-aminohexan-1-ol.

Issue 1: My purified product is a yellow or brown oil. How can I decolorize it?

Cause: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products formed during synthesis or purification, especially if excessive heat was applied.

Solution: Treating the product with activated carbon is a standard and effective method for removing colored impurities.[3]

Workflow:

  • Dissolve the discolored 2-aminohexan-1-ol in a suitable, low-boiling solvent (e.g., methanol or ethanol).

  • Add a small amount of activated carbon (typically 1-2% w/w) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the activated carbon by filtering the mixture through a pad of Celite® or a syringe filter.

  • Remove the solvent under reduced pressure to recover the decolorized product.

Issue 2: My column chromatography shows poor separation and significant peak tailing. How can I fix this?

Cause: The basic nature of the primary amine in 2-aminohexan-1-ol leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes irreversible adsorption and peak tailing, resulting in poor separation.[3]

Solution: You must neutralize the acidic sites on the stationary phase or use a less acidic stationary phase.

Option A: Mobile Phase Modification

  • Add a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your mobile phase (e.g., ethyl acetate/hexanes).[3] The competing base will bind to the active sites on the silica, allowing your amino alcohol to elute with a much-improved peak shape.

Option B: Stationary Phase Modification

  • Use an amine-functionalized silica column. These columns have the silica surface treated with aminopropyl groups, providing a less acidic environment and significantly better peak shapes for basic compounds without needing to modify the mobile phase.[3]

  • Alternatively, use a less acidic stationary phase like alumina (basic or neutral).

Issue 3: My fractional distillation is not separating the impurities effectively.

Cause: This typically occurs when the boiling points of 2-aminohexan-1-ol and the impurities are too close, or the distillation column is not efficient enough.

Solution:

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). This provides more surface area for condensation-vaporization cycles, enhancing separation.[4][6]

  • Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.

  • Ensure Stable Vacuum: Fluctuations in pressure will cause the boiling points to change, disrupting the temperature gradient in the column and ruining the separation. Use a high-quality vacuum pump and a pressure controller.

  • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the environment. This helps maintain the proper temperature gradient required for fractional separation.[6]

Issue 4: How can I effectively remove water from my final product?

Cause: Water can be introduced from solvents, reagents, or atmospheric moisture. It can be difficult to remove completely by simple distillation.

Solution: Azeotropic distillation is a highly effective method for removing water from alcohol-containing compounds.[3]

Workflow:

  • Add a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol, to your 2-aminohexan-1-ol.

  • Set up a distillation apparatus, preferably with a Dean-Stark trap.

  • Heat the mixture. The water/solvent azeotrope will distill first and be collected in the trap.

  • Once all the water has been removed (i.e., no more water collects in the trap), the toluene can be removed by distillation, leaving the dry 2-aminohexan-1-ol.

  • For small amounts of water, drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be used, followed by filtration.[3]

Experimental Protocols & Visualizations

Purification & Analysis Workflow

The following diagram illustrates a typical workflow for the purification and subsequent analysis of crude 2-aminohexan-1-ol.

G cluster_purification Purification Stage cluster_analysis Purity Assessment Crude Crude 2-Aminohexan-1-ol Distill Fractional Vacuum Distillation Crude->Distill High-boiling or non-volatile impurities Column Column Chromatography (Amine-modified) Distill->Column Close-boiling impurities Recrystal Recrystallization (as a salt) Column->Recrystal For highest purity or chiral resolution GC GC / GC-MS (Volatile Impurities) Recrystal->GC HPLC HPLC / LC-MS (Purity, Non-volatiles) Recrystal->HPLC NMR NMR (Structure, Absolute Purity) Recrystal->NMR Final Pure 2-Aminohexan-1-ol

Caption: A typical workflow for purification and analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

G cluster_problems Problem Identification cluster_solutions Recommended Solutions start Purification Issue? p1 Poor Separation in Distillation start->p1 p2 Peak Tailing in Chromatography start->p2 p3 Colored Product start->p3 p4 Residual Water start->p4 s1 1. Use more efficient column 2. Slow down distillation rate 3. Insulate column p1->s1 s2 1. Add Et3N to mobile phase 2. Use amine-silica or alumina p2->s2 s3 Treat with Activated Carbon p3->s3 s4 1. Azeotropic Distillation 2. Use drying agent (e.g., Na2SO4) p4->s4

Caption: Decision tree for troubleshooting purification.

Protocol 1: Fractional Vacuum Distillation

Objective: To purify 2-aminohexan-1-ol from non-volatile or significantly lower/higher boiling point impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight thermometer. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude 2-aminohexan-1-ol and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be stable before heating begins (typically <1 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Equilibration: Allow the vapor to slowly rise up the fractionating column. A "reflux ring" of condensing vapor should be visible. Allow this ring to ascend slowly to the top of the column to ensure proper equilibration.[7]

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction in a separate receiving flask. This will contain residual solvents and more volatile impurities.

    • Main Fraction: When the temperature at the thermometer head stabilizes near the boiling point of 2-aminohexan-1-ol at the given pressure, switch to a new receiving flask to collect the main product.

    • End Fraction: Stop the distillation when the temperature either rises sharply or drops, or when only a small residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

Objective: To separate 2-aminohexan-1-ol from impurities of different polarity.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 1% Triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude 2-aminohexan-1-ol in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Crucially, ensure 0.5-2% triethylamine is present in the mobile phase throughout the entire process to prevent peak tailing. [3]

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations.
  • IOSR Journal of Applied Chemistry. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Google Patents. (1999).
  • PubMed. (n.d.). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. [Link]

  • PubChem. DL-2-Amino-1-hexanol. [Link]

  • PubMed. (n.d.). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. [Link]

  • BenchChem. (2025). Purity Analysis of 2-Amino-2-methyl-1-propanol-d11: A Comparative Guide for Reference Materials.
  • YouTube. (2022). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

  • YouTube. (2023). Fractional Distillation — LearnStalk Chemistry. [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations. [Link]

  • Google Patents. (2001). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • PubChem. (2R)-2-aminohexan-1-ol. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1-Amino-2-butanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 6-Aminohexan-1-ol: Comprehensive Overview and Applications. [Link]

  • Biology LibreTexts. (2021). 1.14: Column Chromatography. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Journal of Biological Chemistry. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • YouTube. (2020). How To Recrystallize A Solid. [Link]

  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • BenchChem. (2025). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
  • PubChem. (2S)-2-Amino-1-hexanol. [Link]

  • PubChem. 6-Amino-1-hexanol. [Link]

  • Google Patents. (1992).
  • PubChem. 1-Aminohexan-2-ol. [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-amino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chiral building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

I. Synthesis-Related Issues & Byproduct Formation

Q1: I'm synthesizing 2-amino-1-hexanol by reducing 2-nitro-1-hexanol. What are the likely byproducts I should be aware of?

A1: The reduction of a nitro group to an amine is a powerful transformation, but it can be accompanied by the formation of several byproducts, primarily due to incomplete reaction or side reactions. The specific byproducts will depend on the reducing agent and reaction conditions used.

  • Incomplete Reduction: The most common byproducts are intermediates of the nitro group reduction. These include the corresponding nitroso (R-NO) and hydroxylamine (R-NHOH) compounds. Their presence indicates that the reduction has not gone to completion.

  • Over-reduction: While less common for primary alcohols, aggressive reducing agents or harsh conditions could potentially lead to the reduction of the primary alcohol to a methyl group, though this is generally not a major concern under standard conditions.

  • Byproducts from Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂/Pd/C), side reactions can occur. For instance, if your starting material or solvent contains any halogenated impurities, dehalogenation can be a side reaction[1]. It's also crucial to ensure the catalyst is not poisoned, as this can lead to incomplete reactions[2]. Catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source is a milder alternative that can sometimes offer better chemoselectivity[3][4].

Q2: I'm preparing 2-amino-1-hexanol from 1,2-epoxyhexane and ammonia. What is the major byproduct I should expect, and how can I control its formation?

A2: The primary byproduct in the aminolysis of 1,2-epoxyhexane is its constitutional isomer, 1-amino-2-hexanol . The formation of this isomer is a direct consequence of the regioselectivity of the epoxide ring-opening reaction.

  • Mechanism and Regioselectivity: The reaction of an epoxide with a nucleophile like ammonia can proceed via two different pathways, depending on the reaction conditions.

    • Basic or Neutral Conditions (SN2-type): Under basic or neutral conditions, the ammonia molecule will attack the sterically less hindered carbon of the epoxide ring. In the case of 1,2-epoxyhexane, this is the terminal carbon (C1), leading to the desired 2-amino-1-hexanol as the major product. This is a classic SN2-type reaction[5][6].

    • Acidic Conditions (SN1-type character): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This leads to the formation of 1-amino-2-hexanol as a significant byproduct[5][7].

  • Controlling the Regioselectivity: To favor the formation of 2-amino-1-hexanol, it is crucial to perform the reaction under basic or neutral conditions . Using aqueous or alcoholic ammonia without the addition of an acid catalyst is the standard approach[8]. The use of metal catalysts like zinc(II) perchlorate has also been shown to promote the regioselective opening of epoxides by amines under solvent-free conditions, favoring attack at the less substituted carbon[9].

II. Purification and Isolation Challenges

Q3: My crude 2-amino-1-hexanol is an oil and I'm having trouble purifying it by recrystallization. What solvents should I try?

A3: 2-Amino-1-hexanol has a relatively low melting point (35-40 °C for the (S)-(+)-enantiomer), which can make recrystallization challenging as it may "oil out" instead of forming crystals. However, with the right solvent system, crystallization is achievable.

  • Single Solvent Systems: For a compound with both polar (hydroxyl and amino) and non-polar (hexyl chain) character, you should explore a range of solvents.

    • Non-polar solvents: Start with solvents like hexanes or heptanes. The compound might be soluble in the hot solvent and crystallize upon cooling.

    • Polar aprotic solvents: Solvents like acetone or ethyl acetate could also be effective[10].

    • Polar protic solvents: Ethanol or isopropanol are also good candidates. Given the presence of hydroxyl and amino groups, solvents with similar functionalities can be good solubilizers at elevated temperatures[10].

  • Two-Solvent Systems: Often, a mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, provides the best results for recrystallization.

    • Common Mixtures: Good starting points include hexane/ethyl acetate, hexane/acetone, or methanol/water[11].

    • Procedure: Dissolve your crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate or methanol) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexane or water) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • General Tips:

    • Start with a small amount of your crude material to screen for suitable solvents.

    • Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Seeding the solution with a small crystal of pure product, if available, can also be effective.

Q4: I have a mixture of 2-amino-1-hexanol and the isomeric byproduct 1-amino-2-hexanol. How can I separate them?

A4: Separating constitutional isomers can be challenging due to their similar physical properties. However, fractional distillation and chromatography are viable methods.

  • Fractional Distillation: Since 2-amino-1-hexanol and 1-amino-2-hexanol are isomers, they will likely have slightly different boiling points. Fractional distillation, which provides multiple theoretical plates for separation, can be effective if the boiling point difference is sufficient[12][13]. This method is particularly suitable for larger quantities. You will need a well-insulated fractional distillation column and careful control of the heating rate to achieve good separation.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is the preferred method.

    • Normal-Phase Chromatography: Due to the basic nature of the amino group, using standard silica gel can lead to peak tailing. To circumvent this, you can either:

      • Use a modified silica gel, such as amine-functionalized silica.

      • Add a small amount of a basic modifier, like triethylamine or ammonia, to your eluent system (e.g., a gradient of methanol in dichloromethane with 0.1-1% triethylamine).

    • Reversed-Phase Chromatography (HPLC): This is an excellent method for both purification and purity analysis. Using a C18 column with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA), can provide good separation[10].

Q5: I need to resolve the racemic 2-amino-1-hexanol into its enantiomers. What is the most reliable method?

A5: The most common and industrially applied method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

  • Diastereomeric Salt Formation: This method relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization[14].

    • Choice of Resolving Agent: A chiral acid is used to react with the racemic amine to form a pair of diastereomeric salts. For amino alcohols, L-(+)-tartaric acid is a widely used and effective resolving agent[15]. Other chiral acids like mandelic acid have also been employed for similar resolutions[15].

    • General Procedure:

      • Dissolve the racemic 2-amino-1-hexanol and an equimolar amount of the chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent, such as methanol or ethanol, with gentle heating.

      • Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

      • Collect the crystals by filtration.

      • To recover the enantiomerically enriched amine, treat the diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid.

      • Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved enantiomer.

III. Purity Analysis and Characterization

Q6: How can I confirm the purity of my 2-amino-1-hexanol and identify any byproducts?

A6: A combination of chromatographic and spectroscopic techniques is essential for accurately assessing the purity of your product and identifying any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.

    • Derivatization: Due to the polar nature of the amino and hydroxyl groups, 2-amino-1-hexanol may require derivatization to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for this purpose[14][16].

    • Analysis: The gas chromatogram will show the separation of different components in your sample, and the mass spectrum of each peak can be compared to library data to identify the compounds. This is an excellent method for detecting and identifying byproducts like 1-amino-2-hexanol or intermediates from the nitro reduction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity assessment.

    • Reversed-Phase HPLC: As mentioned earlier, a C18 column with a mobile phase of acetonitrile/water (with or without TFA) is a standard method for analyzing amino alcohols[10]. The peak area of your product relative to the total peak area will give you a good indication of its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and for identifying impurities.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the 2-amino-1-hexanol molecule. Impurities will have their own distinct signals. Reference spectra for 2-amino-1-hexanol are available in databases like PubChem[11]. You can also consult compilations of NMR data for common laboratory solvents and impurities to identify any contaminant peaks[17][18].

    • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule and can be very useful for distinguishing between isomers like 2-amino-1-hexanol and 1-amino-2-hexanol.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution of Racemic 2-Amino-1-hexanol
  • Salt Formation: In a suitable flask, dissolve racemic 2-amino-1-hexanol (1 equivalent) in a minimal amount of a warm solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in the same warm solvent.

  • Crystallization: Slowly add the tartaric acid solution to the 2-amino-1-hexanol solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10) to neutralize the tartaric acid and liberate the free amino alcohol.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-1-hexanol.

Data Presentation

Table 1: Common Solvents for Recrystallization of 2-Amino-1-hexanol

Solvent/Solvent SystemPolarityComments
Hexanes/HeptanesNon-polarGood for compounds with significant non-polar character. May require heating to dissolve.
Ethyl AcetatePolar aproticA versatile solvent for a wide range of organic compounds.
AcetonePolar aproticSimilar to ethyl acetate, often used in combination with hexanes.
Ethanol/MethanolPolar proticGood for polar compounds, often used in combination with water.
Hexane/Ethyl AcetateMixedA common and effective combination for many organic compounds.
Methanol/WaterMixedSuitable for polar compounds that are highly soluble in methanol.

Visualizations

Troubleshooting Workflow for 2-Amino-1-hexanol Purification

PurificationWorkflow start Crude 2-Amino-1-hexanol purity_check Assess Purity (GC-MS, HPLC, NMR) start->purity_check is_pure Purity > 98%? purity_check->is_pure end Pure 2-Amino-1-hexanol is_pure->end Yes identify_impurities Identify Major Impurities is_pure->identify_impurities No is_isomer Isomeric Byproduct (1-amino-2-hexanol)? identify_impurities->is_isomer is_starting_material Unreacted Starting Material? identify_impurities->is_starting_material fractional_distillation Fractional Distillation is_isomer->fractional_distillation Yes chromatography Column Chromatography is_isomer->chromatography Yes recrystallization Recrystallization is_starting_material->recrystallization Yes fractional_distillation->purity_check chromatography->purity_check recrystallization->purity_check

Caption: A decision-making workflow for the purification of 2-amino-1-hexanol.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249006, DL-2-Amino-1-hexanol. [Link]

  • Mackenzie, G. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2753. [Link]

  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3055-3060. [Link]

  • Toma, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2753. [Link]

  • Merino, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150. [Link]

  • LibreTexts. (2020). 15.8: Opening of Epoxides. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]

  • Wang, C., et al. (2019). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 55(1), 86-89. [Link]

  • Reddit. (2019). r/Chempros: Recrystallization with two solvents. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Alonso, F., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. [Link]

  • Li, X. (2018). Preparation method for 6-amino-1-hexanol. CN108084201A. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]

  • Wang, Y., et al. (2015). A universal strategy for visual chiral recognition of α-amino acids with l-tartaric acid-capped gold nanoparticles as colorimetric probes. Analyst, 140(23), 7995-8000. [Link]

  • Tuteja, J., Nishimura, S., & Ebitani, K. (2014). Base-Free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by a Reusable Heterogeneous Pd/ZrP Catalyst. Chemistry Letters, 43(8), 1339-1341. [Link]

  • McKennon, M. J., et al. (1993). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link]

  • Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804868. [Link]

  • Das, T. K., et al. (2023). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry, 25(2), 657-664. [Link]

  • Das, T. K., et al. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry. [Link]

  • Chen, J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085–6099. [Link]

  • FuseSchool - Global Education. (2020). Chem 30 8.1.1 Fractional Distillation. [Link]

  • Sello, G., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Catalysts, 10(1), 1. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Amino alcohols are a critical class of compounds in pharmaceutical and materials science, and this resource offers targeted solutions to common challenges encountered during their synthesis.[1][]

Troubleshooting Guides

This section is organized by common synthetic methodologies for preparing amino alcohols. Each guide addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Method 1: Reduction of Amino Acids and Their Derivatives

The reduction of amino acids and their derivatives is a frequently employed route to chiral amino alcohols.[1][] However, this method is not without its challenges.

Question: My reduction of an N-protected amino acid with Lithium Aluminum Hydride (LiAlH₄) resulted in a low yield and significant racemization. What went wrong?

Answer: Several factors could have contributed to the low yield and racemization in your LiAlH₄ reduction.[3]

  • Reaction Temperature: High temperatures can promote racemization and side reactions. It is crucial to maintain a low temperature, typically between 0 °C to -78 °C, throughout the addition of the reducing agent and the course of the reaction.[3]

  • Purity of Reagents and Solvents: Lithium aluminum hydride is extremely reactive with water and other protic solvents. Ensure all glassware is oven-dried and that your solvents are anhydrous. The presence of moisture will quench the LiAlH₄ and lead to a decrease in yield.[3]

  • Work-up Procedure: The work-up for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salts that emulsify and trap the product, which significantly reduces the isolated yield. A common and effective method is the Fieser work-up, which involves the sequential addition of water, then a 15% NaOH solution, followed by more water.[3]

  • Choice of Protecting Group: The nature of the N-protecting group can influence the outcome of the reaction. Some protecting groups may not be stable under the reaction conditions or could hinder the reduction process.[3]

Question: I am attempting to reduce my N-Boc protected amino acid with Sodium Borohydride (NaBH₄), but the reaction is not proceeding. Why is this?

Answer: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to directly reduce a carboxylic acid.[3][4] To achieve this transformation, you need to activate the carboxylic acid. Common activation strategies include:

  • Conversion to a Mixed Anhydride: Reacting the N-protected amino acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) generates a mixed anhydride intermediate. This intermediate is readily reduced by NaBH₄.[3][5]

  • Conversion to an Ester: The carboxylic acid can first be esterified, for instance, to a methyl or ethyl ester. Esters are more reactive towards NaBH₄ than carboxylic acids, especially when an additive like LiCl is used.[3]

Below is a workflow for the mixed anhydride method:

mixed_anhydride_reduction NPAA N-Protected Amino Acid MA Mixed Anhydride NPAA->MA Ethyl Chloroformate, N-Methylmorpholine, THF AA Amino Alcohol MA->AA NaBH4, H2O

Caption: Workflow for the reduction of N-protected amino acids via a mixed anhydride intermediate.

Question: My reduction of an N-protected amino ester with Diisobutylaluminum Hydride (DIBAL-H) is primarily yielding the corresponding aldehyde instead of the desired amino alcohol. How can I prevent this?

Answer: The formation of an aldehyde is a common side reaction when using DIBAL-H to reduce esters, particularly at elevated temperatures.[3] To favor the formation of the amino alcohol, consider the following adjustments:

  • Stoichiometry: Use a larger excess of DIBAL-H, at least 2 equivalents.

  • Temperature Control: Maintain a very low reaction temperature, typically -78 °C. At higher temperatures, the intermediate hemiacetal is more likely to collapse to the aldehyde.[3]

  • Reverse Addition: Slowly add the ester solution to the DIBAL-H solution at -78 °C.[3]

ParameterRecommendation for Aldehyde FormationRecommendation for Alcohol Formation
DIBAL-H (Equivalents) 1.0 - 1.2> 2.0
Temperature -78 °C to -60 °CStrictly -78 °C
Mode of Addition DIBAL-H to esterEster to DIBAL-H (Reverse Addition)
Method 2: Ring-Opening of Epoxides with Amines

This method provides a direct route to β-amino alcohols; however, regioselectivity and side reactions are common hurdles.[6]

Question: The reaction of my unsymmetrical epoxide with an amine is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is influenced by both electronic and steric factors, as well as the reaction conditions.

  • Under Basic or Neutral Conditions: The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring in an Sₙ2-type reaction.[3]

  • Under Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

To enhance regioselectivity:

  • For attack at the less hindered carbon: Use neutral or basic conditions. The reaction can often be performed without a catalyst, sometimes even in water.[6]

  • For attack at the more hindered carbon: Employ a Lewis or Brønsted acid catalyst. However, be mindful that acidic conditions can sometimes lead to side reactions.

epoxide_opening cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Unsymmetrical\nEpoxide Unsymmetrical Epoxide Attack at Less\nHindered Carbon Attack at Less Hindered Carbon Unsymmetrical\nEpoxide->Attack at Less\nHindered Carbon Amine (Nu:) Major Regioisomer Major Regioisomer Attack at Less\nHindered Carbon->Major Regioisomer Unsymmetrical\nEpoxide_acid Unsymmetrical Epoxide Protonation Protonation Unsymmetrical\nEpoxide_acid->Protonation H+ Attack at More\nHindered Carbon Attack at More Hindered Carbon Protonation->Attack at More\nHindered Carbon Amine (Nu:) Major Regioisomer_acid Major Regioisomer_acid Attack at More\nHindered Carbon->Major Regioisomer_acid Major Regioisomer

Caption: Regioselectivity in epoxide ring-opening reactions.

Method 3: Addition of Organometallic Reagents to Amino Aldehydes or Esters

The use of organometallic reagents, such as Grignard reagents, is a powerful C-C bond-forming reaction, but it presents its own set of challenges.[7][8]

Question: My Grignard reaction with an N-protected amino ester is yielding a tertiary alcohol instead of the desired secondary alcohol (ketone). How can I stop the reaction at the ketone stage?

Answer: The formation of a tertiary alcohol is a well-known issue when reacting Grignard reagents with esters.[3][7] The initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent.[3][7] To obtain the ketone, you can:

  • Use a Weinreb Amide: Convert the N-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed upon the addition of the Grignard reagent to a Weinreb amide is a stable chelated species that does not collapse to a ketone until acidic workup. This effectively prevents over-addition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups used in amino alcohol synthesis, and how do I choose the right one?

A1: The choice of an N-protecting group is crucial and depends on the specific reaction conditions you plan to employ.[9][10] The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

  • Boc Group: This group is stable to a wide range of reaction conditions but is readily removed under acidic conditions (e.g., trifluoroacetic acid). It is a good choice for reactions involving basic or nucleophilic reagents.[11][12]

  • Cbz (or Z) Group: This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This makes it "orthogonal" to the Boc group, meaning one can be removed without affecting the other.[11]

Protecting GroupIntroduction ReagentRemoval ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)Stable to base, hydrogenation
Cbz (Z) Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acid and base

Q2: I am having difficulty purifying my amino alcohol product by column chromatography. It streaks badly on the silica gel. What can I do?

A2: Amino alcohols are often polar and can interact strongly with the acidic sites on silica gel, leading to tailing and poor separation.[3] Here are some troubleshooting tips for purification:

  • Modify the Eluent: Add a small amount of a basic modifier like triethylamine or ammonia (typically 0.1-1%) to your eluent system. This will deactivate the acidic sites on the silica gel and reduce tailing. A common eluent system is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).[3]

Q3: Are there newer, more efficient methods for synthesizing chiral amino alcohols?

A3: Yes, the field of asymmetric synthesis is continually evolving. Some modern approaches include:

  • Catalytic Asymmetric Methods: Recent advancements have focused on the development of catalytic asymmetric cross-coupling reactions. For example, chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols.[13][14]

  • Biocatalysis: Engineered enzymes, such as amine dehydrogenases, are being used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity.[15] This approach offers the advantages of mild reaction conditions and reduced environmental impact.[15]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(9), 2841.
  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 808920.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Dyker, G. (2021, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9 [Video]. YouTube.
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Harper, T. (2024, January 17). Organic Chemistry - Synthesis of Alcohols: Grignard Reaction [Video]. YouTube.
  • National Institutes of Health. (2020). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. Angewandte Chemie International Edition, 59(27), 10985-10989.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.

Sources

Technical Support Center: Selective Protection of the Amine Group in 2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the selective protection of the amine group in 2-amino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chemoselective modifications in bifunctional molecules. Here, we address common challenges and provide practical, field-tested solutions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Selectivity

2-amino-1-hexanol presents a common synthetic challenge: the presence of two nucleophilic functional groups, a primary amine and a primary alcohol. The amine group is generally more nucleophilic than the alcohol, which allows for a degree of selective reaction. However, achieving high selectivity and avoiding side reactions requires careful consideration of protecting groups, reaction conditions, and potential pitfalls. This guide provides in-depth answers to frequently encountered issues, detailed troubleshooting protocols, and a clear rationale behind the recommended strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Which protecting group is best for selectively protecting the amine in 2-amino-1-hexanol?

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. The most common and effective protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc.[1][2]

  • tert-Butoxycarbonyl (Boc): This is often the first choice for its ease of introduction and removal under acidic conditions.[1][3] It is generally stable to a wide range of non-acidic reagents.[4]

  • Carboxybenzyl (Cbz or Z): The Cbz group is introduced using benzyl chloroformate and is robust.[5][6] It is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy if other acid-sensitive groups are present.[1][5]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is cleaved under mild basic conditions (e.g., with piperidine), providing another layer of orthogonality.[1] It is particularly useful in peptide synthesis.[7]

Troubleshooting Poor Selectivity:

  • Issue: Significant O-protection (carbonate formation) is observed alongside N-protection.

  • Cause: The hydroxyl group, although less nucleophilic, can still react with the protecting group reagent, especially under forcing conditions.

  • Solution:

    • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can enhance the kinetic preference for the more nucleophilic amine.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the protecting group reagent. A large excess can drive the reaction towards di-protection.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For Boc protection, sodium bicarbonate in a biphasic system (e.g., dioxane/water or THF/water) is often effective.[3]

    • pH Control for Cbz Protection: When using benzyl chloroformate, maintaining the pH between 8 and 10 is crucial to prevent decomposition of the reagent and minimize side reactions.[5]

FAQ 2: I'm seeing a low yield of my N-protected product. What are the likely causes?

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

Troubleshooting Low Yields:

  • Issue: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining.

  • Cause & Solution:

    • Insufficient Reagent: Ensure you are using at least a stoichiometric amount of the protecting group reagent.

    • Ineffective Base: The base may be old or of poor quality. Use a freshly opened bottle or redistill liquid bases. The base is crucial for neutralizing the acid byproduct of the reaction (e.g., HCl from Cbz-Cl).[6]

    • Reaction Time/Temperature: The reaction may be sluggish at room temperature. Gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate, but monitor for side products.[3]

  • Issue: The reaction appears complete by TLC, but the isolated yield is low.

  • Cause & Solution:

    • Workup Issues: N-protected amino alcohols can have some water solubility. Ensure you are performing a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-extracting the aqueous layer can help recover more product.

    • Product Degradation: If using acidic or basic conditions during workup, ensure they are compatible with your protecting group. For instance, a strong acid wash could prematurely cleave a Boc group.

    • Purification Losses: The product may be difficult to purify by column chromatography. Consider crystallization as an alternative purification method. Cbz-protected compounds, in particular, are often crystalline.[5]

FAQ 3: How do I choose an orthogonal protection strategy if I need to modify the hydroxyl group later?

Orthogonal protection is key when multiple functional groups need to be manipulated independently.[2][8] This involves choosing protecting groups that can be removed under different conditions.[1]

Example Orthogonal Strategy:

  • N-Protection: Protect the amine with a Cbz group (stable to acid, removed by hydrogenolysis).[1][5]

  • O-Modification: The free hydroxyl group can then be modified as needed (e.g., oxidation, esterification, etherification).

  • N-Deprotection: The Cbz group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) without affecting many other functional groups.[5]

Alternatively:

  • N-Protection: Protect the amine with a Boc group (stable to base and hydrogenolysis, removed by acid).[4]

  • O-Protection: Protect the hydroxyl group with a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether (stable to many conditions, removed by fluoride ions like TBAF).

  • Selective Deprotection: You can then selectively deprotect either the amine with acid or the alcohol with a fluoride source.

G

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-1-hexanol

This protocol is a standard procedure for the chemoselective protection of the amine group.

Materials:

  • 2-Amino-1-hexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-hexanol (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-amino-1-hexanol, which can be purified by column chromatography if necessary.

Protocol 2: N-Cbz Protection of 2-Amino-1-hexanol

This protocol offers an alternative N-protection strategy with different deprotection conditions.[6]

Materials:

  • 2-Amino-1-hexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-1-hexanol (1.0 eq) in a 2:1 mixture of THF and water in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[6]

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude N-Cbz-2-amino-1-hexanol can be purified by column chromatography or crystallization.

G

Data Summary Table

Protecting GroupReagentTypical ConditionsDeprotection MethodOrthogonality Notes
Boc Boc₂ONaHCO₃, Dioxane/H₂O, RTTFA or HCl in Dioxane/DCMStable to hydrogenolysis and basic conditions.[4]
Cbz Cbz-ClNaHCO₃, THF/H₂O, 0 °C to RTH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.[6]
Fmoc Fmoc-ClNaHCO₃, Dioxane/H₂O, RT20% Piperidine in DMFStable to acidic conditions and hydrogenolysis.[1]

Conclusion

The selective protection of the amine group in 2-amino-1-hexanol is a readily achievable transformation with careful planning and execution. The choice of the protecting group should be guided by the overall synthetic route, particularly the need for orthogonal deprotection strategies. By understanding the relative nucleophilicity of the amine and hydroxyl groups and controlling reaction conditions, researchers can minimize side reactions and achieve high yields of the desired N-protected product. This guide serves as a starting point for troubleshooting and optimizing your specific reaction. For novel or complex substrates, small-scale pilot reactions are always recommended to establish the optimal conditions.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubChem. (n.d.). DL-2-Amino-1-hexanol. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-DL-2-amino-1-hexanol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2023, February 8). Selective protection of alcohol over amine. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Chemical Communications (RSC Publishing). (n.d.). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up DL-2-Amino-1-hexanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of DL-2-Amino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. As a key building block in the synthesis of various pharmaceuticals and other fine chemicals, robust and scalable production of this compound is critical.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: From Benchtop to Bulk Production

Scaling up any chemical synthesis presents a unique set of challenges that are often not apparent at the lab scale. This section is designed to address specific problems that can arise during the scale-up of this compound production, focusing on the common synthesis route involving the reduction of DL-norleucine or its derivatives.

Issue 1: Incomplete Reduction of the Starting Material (DL-Norleucine)

Question: We are observing significant amounts of unreacted DL-norleucine in our large-scale reaction batch, even after extended reaction times. What could be the cause, and how can we improve the conversion?

Answer: Incomplete conversion during the reduction of DL-norleucine to this compound on a larger scale can stem from several factors related to mass and heat transfer, as well as reagent stoichiometry and activity.

  • Mass Transfer Limitations: In large reactors, inefficient mixing can lead to localized depletion of the reducing agent or poor contact between the reactants. This is especially true for heterogeneous catalytic hydrogenation where the substrate, catalyst, and hydrogen gas must be in intimate contact.[3][4]

    • Troubleshooting:

      • Agitation Rate: Increase the agitation speed to improve mixing and ensure uniform distribution of the catalyst and reactants.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better top-to-bottom mixing.

      • Hydrogen Sparging: Optimize the hydrogen sparging rate and design of the sparger to create fine bubbles, maximizing the gas-liquid interfacial area.

  • Heat Transfer Issues: The reduction of carboxylic acids is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A significant increase in temperature can affect catalyst activity and stability.

    • Troubleshooting:

      • Controlled Addition: Add the reducing agent or the substrate in portions to control the rate of reaction and heat generation.

      • Cooling System: Ensure the reactor's cooling system is adequate for the scale of the reaction and can maintain the optimal temperature range.

  • Reducing Agent Selection and Stoichiometry: The choice of reducing agent is critical for a successful and scalable process. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, their use in large-scale production is often limited by safety concerns and cost.[] Catalytic hydrogenation is a more common industrial approach.[6]

    • Troubleshooting:

      • Catalyst Loading and Activity: For catalytic hydrogenation, ensure the catalyst loading is appropriate for the larger batch size. Catalyst deactivation can also be an issue; consider using a fresh batch of catalyst or performing a catalyst regeneration step if applicable.

      • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions. Ensure the reactor is properly pressurized and that there are no leaks.

Issue 2: Formation of Impurities and Byproducts

Question: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale experiments. What are the likely side reactions, and how can we minimize them?

Answer: The formation of byproducts is a common challenge in scaling up chemical syntheses. In the production of this compound, potential impurities can arise from over-reduction, side reactions of the starting material, or interactions with the solvent or catalyst.

  • Over-reduction: While the primary goal is to reduce the carboxylic acid to an alcohol, under harsh conditions, other functional groups could potentially be affected, although this is less common for simple amino acids.

  • Side Reactions of the Amino Group: The amino group in DL-norleucine can potentially undergo side reactions, such as N-alkylation if reactive alkylating agents are present as impurities in the starting materials or solvents.

  • Formation of Isomers: Depending on the synthesis route, there might be a risk of forming isomeric impurities. For instance, in syntheses starting from materials other than norleucine, regioisomers could be a concern.[7]

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and time to favor the desired reaction pathway. A design of experiments (DoE) approach can be beneficial in identifying the optimal conditions for the scaled-up process.

  • Purity of Starting Materials: Ensure the quality and purity of the starting DL-norleucine and any other reagents. Impurities in the starting materials can lead to the formation of unexpected byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components, especially if using sensitive reagents.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the purification of this compound at a larger scale. The product is water-soluble, making extraction inefficient, and distillation results in low yields. What are some scalable purification strategies?

Answer: The purification of water-soluble amino alcohols like this compound is a well-known challenge, particularly on an industrial scale.[8] Methods that are straightforward in the lab, such as silica gel chromatography, are often not economically viable for large quantities.

  • Crystallization of a Salt: One of the most effective and scalable methods for purifying amino alcohols is to form a salt with an acid and then crystallize it.[9] This can effectively remove many organic and inorganic impurities.

    • Troubleshooting:

      • Acid Selection: Experiment with different acids (e.g., hydrochloric acid, oxalic acid) to find a salt that crystallizes well and has good handling properties.

      • Solvent System: Optimize the solvent system for crystallization. This may involve using a mixture of solvents to control the solubility and achieve high purity and yield.

      • Cooling Profile: The rate of cooling during crystallization can significantly impact crystal size and purity. A controlled, gradual cooling process is generally preferred.

  • Azeotropic Distillation for Water Removal: Water can be a difficult impurity to remove from the final product. Azeotropic distillation with a suitable solvent (e.g., toluene) can be an effective method for drying the product before final purification.[10]

  • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be a viable, albeit more expensive, option for removing ionic impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound suitable for scaling up?

A1: The most common and scalable synthesis route is the reduction of DL-norleucine.[11] Catalytic hydrogenation is often preferred for industrial applications due to its cost-effectiveness and safety profile compared to metal hydride reductions.[3][4][6] Alternative methods like the asymmetric synthesis of chiral amino alcohols are also being developed, but for the racemic mixture, reduction of the corresponding amino acid is a very direct approach.[][12][13]

Q2: How do I choose the right reducing agent for my scale-up process?

A2: The choice of reducing agent depends on several factors, including cost, safety, and efficiency. For large-scale production, catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C) or rhodium-based catalysts is often favored.[3][4] These methods avoid the use of stoichiometric amounts of hazardous and expensive reducing agents like LiAlH₄.[]

Q3: My final product has a slight yellow color. Is this normal, and how can I decolorize it?

A3: A slight coloration in the crude product is not uncommon and can be due to minor impurities.[10] Treatment with activated carbon followed by filtration is a standard and scalable method for removing colored impurities.[9][10]

Q4: How can I confirm the purity of my scaled-up batch of this compound?

A4: A combination of analytical techniques should be used to assess the purity. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the main component and detect organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) can provide additional structural information.[2]

Q5: What are the key safety considerations when scaling up the production of this compound?

A5: Safety is paramount in any scale-up process. Key considerations include:

  • Handling of Reducing Agents: If using metal hydrides, extreme caution is necessary due to their reactivity with water and air. For catalytic hydrogenation, the handling of flammable hydrogen gas and potentially pyrophoric catalysts requires appropriate engineering controls and safety protocols.

  • Exothermic Reactions: The reduction process is exothermic. A thorough understanding of the reaction calorimetry and implementation of adequate cooling and emergency shutdown systems are crucial to prevent thermal runaways.

  • Product Handling: this compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn, and operations should be conducted in well-ventilated areas.[1][14]

Visualizing the Workflow

General Workflow for this compound Production and Purification

cluster_0 Synthesis cluster_1 Purification DL-Norleucine DL-Norleucine Reduction Reduction DL-Norleucine->Reduction Reducing Agent (e.g., H2/Catalyst) Crude this compound Crude this compound Reduction->Crude this compound Salt Formation Salt Formation Crude this compound->Salt Formation Add Acid Crystallization Crystallization Salt Formation->Crystallization Isolation of Free Base Isolation of Free Base Crystallization->Isolation of Free Base Add Base Final Product Final Product Isolation of Free Base->Final Product

Caption: A simplified workflow for the production and purification of this compound.

Troubleshooting Decision Tree for Low Yield

Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Poor Mass Transfer Poor Mass Transfer Incomplete Conversion->Poor Mass Transfer Yes Catalyst Deactivation Catalyst Deactivation Incomplete Conversion->Catalyst Deactivation No Suboptimal Conditions Suboptimal Conditions Catalyst Deactivation->Suboptimal Conditions No Inefficient Extraction Inefficient Extraction Product Loss during Workup->Inefficient Extraction Yes Loss during Crystallization Loss during Crystallization Product Loss during Workup->Loss during Crystallization No

Caption: A decision tree to diagnose the root cause of low yield in this compound synthesis.

Data Summary

ParameterLab ScalePilot/Industrial ScaleKey Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorHeat and mass transfer efficiency
Reducing Agent LiAlH₄, NaBH₄, Catalytic HydrogenationCatalytic Hydrogenation (preferred)Safety, cost, and waste management
Purification Flash Chromatography, DistillationCrystallization of a salt, DistillationScalability, cost-effectiveness, and solvent recovery
Typical Yield >90% (lab scale, optimized)70-85% (can be lower initially)Process optimization is crucial to maintain high yields
Purity >98%>98% (achievable with proper purification)Robust purification methods are essential

Experimental Protocols

Protocol 1: Scalable Purification of this compound via Salt Crystallization

This protocol outlines a general procedure for the purification of crude this compound.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).

  • Salt Formation: Slowly add a solution of an appropriate acid (e.g., oxalic acid or hydrochloric acid in a suitable solvent) to the stirred solution of the crude amino alcohol. Monitor the pH to ensure complete salt formation.

  • Crystallization: Cool the mixture slowly to induce crystallization. The optimal cooling profile should be determined experimentally to maximize yield and purity.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Liberation of the Free Base: Dissolve the purified salt in water and add a base (e.g., sodium hydroxide solution) to raise the pH and liberate the free amino alcohol.

  • Extraction: Extract the free this compound into a suitable organic solvent.

  • Final Purification: Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation if necessary.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Hara, Y., et al. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. Retrieved from [Link]

  • Sun, X., et al. (n.d.). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. R Discovery. Retrieved from [Link]

  • Reddy, L. R., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Retrieved from [Link]

  • Li, Z., et al. (2021). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Retrieved from [Link]

  • D'Souza, V. T., et al. (2008). Hydrogenation of Amino Acid Mixtures to Amino Alcohols. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pifferi, G., & Vecchietti, V. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719.
  • Takeda Chemical Industries, Ltd. (2000). Isolation of aminoalcohol. Japanese Patent No. JP2000026381A.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • American Cyanamid Company. (1976). Synthesis of dl-2-amino-1-butanol. U.S. Patent No. 3,944,617.
  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

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improving enantioselectivity in biocatalytic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Biocatalytic Synthesis. As Senior Application Scientists, we understand that achieving high enantioselectivity is critical for the successful synthesis of chiral molecules in research, discovery, and drug development. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common challenges in your biocatalytic experiments.

Frequently Asked Questions (FAQs)

Q1: My biocatalytic reaction shows low or no enantioselectivity. What are the most common initial factors to investigate?

A1: When encountering low enantioselectivity, it's crucial to systematically evaluate the components of your reaction system. The primary areas to focus on initially are the enzyme itself, the substrate, and the reaction conditions. Often, native enzymes do not exhibit optimal selectivity for non-native substrates.[1] Minor adjustments to the reaction environment can often lead to significant improvements. Key parameters to check include temperature, pH, and the choice of solvent.

Q2: How significantly can the reaction solvent impact the enantioselectivity of my enzyme?

A2: The choice of solvent is a critical factor that can dramatically influence enzyme enantioselectivity.[2][3] Solvents can affect the enzyme's conformation, the solubility of the substrate, and the partitioning of substrates and products between the solvent and the enzyme's active site.[4] For instance, in some cases, an inversion of enantioselectivity has been observed by changing the solvent.[5] It is often beneficial to screen a range of organic solvents with varying polarities and properties.[2][6]

Q3: Can temperature adjustments improve the enantiomeric excess (ee) of my product?

A3: Yes, temperature can have a profound effect on an enzyme's enantioselectivity.[7] Generally, lowering the reaction temperature can enhance enantioselectivity as it can amplify the small differences in the activation energies between the two enantiomers. However, this is not a universal rule, and in some cases, higher temperatures have been shown to be beneficial, especially when using thermophilic enzymes.[8][9][10] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Q4: What is the role of enzyme immobilization in enhancing enantioselectivity?

A4: Enzyme immobilization is a powerful technique that can improve not only the stability and reusability of a biocatalyst but also its enantioselectivity.[4][11][12][13] The process of immobilization can induce conformational changes in the enzyme that may be more favorable for selective binding of one enantiomer.[14] Additionally, the support material can create a microenvironment that influences substrate partitioning and reduces inhibitory effects, leading to higher enantiomeric excess.[15]

Troubleshooting Guides

Problem 1: Consistently Low Enantiomeric Excess (% ee)

You are performing a kinetic resolution of a racemic alcohol using a lipase, but the enantiomeric excess of the product is consistently below your target.

Potential Causes & Step-by-Step Solutions:

Cause A: Suboptimal Reaction Medium

The solvent can significantly influence the enzyme's conformation and its interaction with the substrate.[3]

  • Solution 1: Solvent Screening.

    • Set up a series of small-scale reactions in a variety of organic solvents with different logP values (e.g., hexane, toluene, tert-butyl methyl ether, acetonitrile).[2]

    • Ensure all other reaction parameters (temperature, enzyme loading, substrate concentration) are kept constant.

    • Analyze the % ee for each reaction to identify a solvent that improves enantioselectivity. Acetonitrile, for example, has been shown to be a preferable solvent for some proteases in terms of both reaction rate and enantioselectivity.[2]

Cause B: Unfavorable Reaction Temperature

Temperature affects the flexibility of the enzyme and the kinetics of the reaction.[7]

  • Solution 2: Temperature Optimization.

    • Using the best solvent identified in the previous step, set up reactions at a range of different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

    • Monitor both the reaction rate and the % ee. A lower temperature may slow the reaction but can increase enantioselectivity. Conversely, for some enzymes, particularly those from thermophiles, higher temperatures might be necessary.[8][9]

Problem 2: Loss of Enantioselectivity at Higher Substrate Concentrations

Your biocatalyst shows good enantioselectivity at low substrate concentrations, but this decreases as you scale up the reaction.

Potential Causes & Step-by-Step Solutions:

Cause A: Substrate Inhibition or Aggregation

High concentrations of a substrate can sometimes lead to non-productive binding or inhibition of the enzyme.

  • Solution 1: Substrate Feeding Strategy.

    • Instead of adding the entire amount of substrate at the beginning of the reaction, implement a fed-batch approach.

    • Add the substrate in small portions over a period of time to maintain a low, optimal concentration in the reaction mixture.

Cause B: Whole-Cell Biocatalyst Issues

If you are using a whole-cell biocatalyst, the presence of other enzymes can lead to side reactions that reduce the overall enantioselectivity.[16]

  • Solution 2: Use of Purified Enzyme or Enzyme Immobilization.

    • If possible, switch to a purified form of the enzyme to eliminate competing reactions from other cellular enzymes.

    • Alternatively, immobilize the enzyme. Immobilization can help to create a more controlled microenvironment around the enzyme and can sometimes improve its performance at higher substrate concentrations.[11]

Advanced Strategies for Improving Enantioselectivity

For more persistent challenges with enantioselectivity, more advanced techniques such as protein and substrate engineering may be necessary.

Protein Engineering

This involves modifying the enzyme's amino acid sequence to improve its properties.

  • Rational Design: This approach uses knowledge of the enzyme's structure and mechanism to predict mutations that will enhance enantioselectivity.[17][18][19][20][21] For example, modifying the size of the substrate-binding pocket can favor the binding of one enantiomer over the other.[18]

  • Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved enantioselectivity.[22][23] This approach does not require prior knowledge of the enzyme's structure.

Substrate Engineering

In some cases, it may be easier to modify the substrate rather than the enzyme.[14] By making small changes to the substrate's structure, you can improve its fit within the enzyme's active site and enhance the desired stereochemical outcome.[24]

Data Presentation

Table 1: Effect of Solvent on Lipase Enantioselectivity in the Resolution of a Chiral Alcohol

SolventlogPEnantiomeric Excess (% ee)
Hexane3.985
Toluene2.792
Acetonitrile-0.395
Tetrahydrofuran0.578

This table illustrates how solvent choice can significantly impact the enantioselectivity of a biocatalytic reaction.

Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
  • To a series of 1.5 mL vials, add 10 mg of the biocatalyst (e.g., lipase powder).

  • To each vial, add 1 mL of a different anhydrous organic solvent (see Table 1 for examples).

  • Add 10 µL of the racemic substrate to each vial.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

  • Take samples at regular intervals and analyze the enantiomeric excess of the product and the remaining substrate by chiral chromatography (GC or HPLC).

  • Compare the results to identify the solvent that provides the highest enantioselectivity.

Visualizations
Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingWorkflow Start Low Enantioselectivity Observed Check_Conditions Step 1: Reaction Condition Optimization Start->Check_Conditions Solvent_Screen Solvent Screening Check_Conditions->Solvent_Screen Vary solvent polarity Temp_Screen Temperature Optimization Solvent_Screen->Temp_Screen Use best solvent pH_Screen pH Optimization (for aqueous systems) Temp_Screen->pH_Screen Enzyme_Mod Step 2: Enzyme & Substrate Modification pH_Screen->Enzyme_Mod If still low Result Improved Enantioselectivity pH_Screen->Result If successful Immobilization Enzyme Immobilization Enzyme_Mod->Immobilization Protein_Eng Protein Engineering (Rational Design/Directed Evolution) Immobilization->Protein_Eng For further improvement Immobilization->Result If successful Substrate_Eng Substrate Engineering Protein_Eng->Substrate_Eng Substrate_Eng->Result

Caption: A decision-making workflow for troubleshooting and improving enantioselectivity.

References

  • Improved enantioselectivity of a lipase by r
  • Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobiliz
  • Rational design of enzyme activity and enantioselectivity. Frontiers.
  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramific
  • Protein engineering of ATAs for improved activity or enantioselectivity.
  • Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity. Frontiers.
  • Methods to increase enantioselectivity of lipases and esterases. PubMed.
  • Influence of Organic Solvents on Enzymatic Asymmetric Carbolig
  • [Engineering the enantioselectivity of bioc
  • Strategies for discovery and improvement of enzyme function: state of the art and opportunities. PubMed Central.
  • Immobilized Enzyme Technology: Potentiality and Prospects.
  • Recent advances in rational approaches for enzyme engineering. PMC - NIH.
  • Effect of organic solvents on enantioselectivity of protease c
  • Improved Enantioselectivity of a Lipase by Rational Protein Engineering.
  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI.
  • Enantioselective Switch and Potential Applications in Bioc
  • How can the solvent affect enzyme enantioselectivity? Journal of the American Chemical Society.
  • Substrate multiplexed protein engineering facilitates promiscuous biocatalytic synthesis. PMC - PubMed Central.
  • Creation of an Enantioselective Hydrolase by Engineered Substrate-Assisted Catalysis. Journal of the American Chemical Society.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
  • Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids
  • Inversion of enzyme enantioselectivity mediated by the solvent.
  • The effect of enzyme immobilization on the conversion, enantioselectivity, and enantiopurity of the products of Lecitase™ Ultra-catalyzed hydrolysis of racemic propionate 3a (reaction scheme presented above).
  • Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology.
  • Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C.
  • Immobilization and Biochemical Properties of the Enantioselective Recombinant NStcI Esterase of Aspergillus nidulans. PMC - NIH.
  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering (RSC Publishing).
  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing).
  • Relevant Techniques and Mechanisms for Enzyme Immobilization.
  • Biocatalysis: A smart and green tool for the prepar
  • Recent Innovative Techniques for Enzyme Immobiliz
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - PubMed Central.
  • Simple methods to improve the enantioselectivity of the biocatalytic reaction.
  • Biocatalytic Enantioselective Synthesis of
  • Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.

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Technical Support Center: Optimizing pH and Temperature for Enzymatic Synthesis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of pH and temperature. As biocatalysis becomes a cornerstone of green and selective organic synthesis, mastering these reaction conditions is paramount for achieving high yields and enantiopurity.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of pH and temperature on enzymatic reactions for amino alcohol synthesis.

Q1: Why are pH and temperature so critical for my enzymatic reaction?

A1: Enzymes are proteins with a specific three-dimensional structure that is essential for their catalytic activity.

  • pH: The pH of the reaction medium affects the ionization state of amino acid residues, particularly those in the enzyme's active site and on its surface.[3] Deviations from the optimal pH can alter the enzyme's shape, affect substrate binding, and ultimately reduce or eliminate catalytic activity.[4][5] In extreme cases, it can cause irreversible denaturation.[3]

  • Temperature: Temperature influences reaction kinetics and enzyme stability. Increasing the temperature generally increases the reaction rate as molecules have more kinetic energy, leading to more frequent collisions between the enzyme and substrate.[4][6] However, beyond an optimal temperature, the enzyme's structure begins to unravel (denature), causing a rapid loss of activity.[6][7] Conversely, temperatures that are too low will result in very slow reaction rates.[4]

Q2: What is an "optimal" pH or temperature, and is it always the best condition to use?

A2: The "optimal" pH or temperature is the condition under which the enzyme exhibits maximum activity in a short-term assay.[8] However, this may not be the best condition for a preparative-scale synthesis. For longer reactions, enzyme stability is just as important as activity. An enzyme might have peak activity at 50°C but lose most of its function after an hour at that temperature. In such cases, running the reaction at a slightly lower temperature (e.g., 40°C) might result in a higher overall yield because the enzyme remains active for a longer duration.[9] The ideal condition is often a trade-off between reaction rate and enzyme stability.[7]

Q3: How do I choose a starting point for pH and temperature optimization?

A3: Your enzyme's datasheet or the literature is the best starting point. Enzymes like transaminases, ketoreductases, and amine dehydrogenases used in amino alcohol synthesis have been characterized extensively.[10][11][12]

  • Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): Often exhibit optimal activity in a slightly acidic to neutral pH range (pH 6-8) for reduction reactions and have varying temperature optima, commonly between 30°C and 60°C.[11][13]

  • Transaminases (TAs): Typically function best under slightly basic conditions (pH 7.5-9.0) to facilitate the transamination cascade.[14][15] However, some engineered variants are optimized for neutral pH.[14][15] Temperature optima are often in the 30-50°C range.

  • Amine Dehydrogenases (AmDHs): Reductive amination is generally favored at a basic pH (e.g., pH 8.5) to ensure a sufficient concentration of free ammonia as the amine donor.[12]

If no information is available, start with neutral conditions (pH 7.0) and room temperature (~25-30°C) and expand your screen from there.

Q4: What type of buffer should I use for pH optimization?

A4: The choice of buffer is critical. You must select a buffer system that has a good buffering capacity at your target pH and does not interfere with the reaction.

  • For screening: Use a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9.0, glycine-NaOH for pH 9-10.5).[8][16]

  • Important Consideration: Ensure the buffer components do not chelate essential metal cofactors or otherwise inhibit your enzyme. When comparing activities across different buffer systems at the same pH, be aware that buffer ions themselves can sometimes influence enzyme activity.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the enzymatic synthesis of amino alcohols.

Problem 1: Low or No Product Yield

Causality Analysis: A low or complete lack of product formation is the most common issue and typically points to a fundamental problem with reaction conditions, enzyme activity, or assay setup. The enzyme may be inactive due to incorrect pH or temperature, or it may have been denatured during storage or setup.

Below is a systematic workflow to diagnose the root cause of low product yield.

TroubleshootingWorkflow Start Problem: Low/No Yield Check_pH Is the pH optimal? Start->Check_pH Check_Temp Is the temperature optimal? Check_pH->Check_Temp Yes Optimize_pH Run pH Optimization (Protocol 1) Check_pH->Optimize_pH No/Unsure Check_Stability Is the enzyme stable under reaction conditions? Check_Temp->Check_Stability Yes Optimize_Temp Run Temperature Optimization (Protocol 2) Check_Temp->Optimize_Temp No/Unsure Assess_Stability Run Stability Assay (Protocol 3) Check_Stability->Assess_Stability No/Unsure Other_Issues Investigate Other Factors: - Substrate Inhibition - Cofactor Limitation - Enzyme Concentration Check_Stability->Other_Issues Yes Optimize_pH->Check_Temp Optimize_Temp->Check_Stability Solution_Found Solution: Implement Optimized Conditions Assess_Stability->Solution_Found Other_Issues->Solution_Found

Caption: Systematic workflow for troubleshooting low reaction yields.

1. Verify and Optimize Reaction pH Extreme pH values can completely abolish enzyme activity.[5] Even moderate deviations from the optimum can significantly lower the reaction rate.

  • Protocol 1: Determining Optimal pH

    • Buffer Preparation: Prepare a set of buffers covering a broad pH range (e.g., pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). Use buffers with appropriate pKa values for each range.[16]

    • Reaction Setup: Set up a series of identical reactions, with each reaction using a different pH buffer. Ensure all other parameters (enzyme concentration, substrate concentration, temperature, reaction volume) are constant.

    • Initiation and Sampling: Start the reactions simultaneously. Take samples at fixed time intervals (e.g., 10, 20, 30, 60 minutes) to measure the initial reaction rate. Quench the reaction immediately upon sampling.

    • Analysis: Analyze the product formation using a suitable method (e.g., HPLC, GC).

    • Data Interpretation: Plot the initial reaction rate (or product concentration at a fixed time point) against pH. The peak of this curve represents the optimal pH for activity.

2. Verify and Optimize Reaction Temperature An incorrect temperature can either result in an impractically slow reaction or rapid enzyme denaturation.[6]

  • Protocol 2: Determining Optimal Temperature

    • Equipment Setup: Use a thermal cycler with a gradient function or a series of water baths/incubators set to different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).[10][11]

    • Reaction Setup: Prepare a master mix of all reaction components (buffer at optimal pH, substrates, cofactors) except the enzyme. Aliquot the master mix into reaction tubes. Pre-incubate the tubes at their respective temperatures for 5 minutes.

    • Initiation and Sampling: Initiate the reactions by adding the enzyme to each tube. Take samples at fixed time intervals to determine the initial rate, as described in the pH protocol.

    • Analysis: Analyze product formation.

    • Data Interpretation: Plot the initial reaction rate against temperature. The peak of this curve is the optimal temperature for activity.

Problem 2: Reaction Stops Before Substrate is Fully Consumed

Causality Analysis: This issue often points to enzyme instability under the chosen reaction conditions. The enzyme is active initially but deactivates over the course of the reaction. This can be caused by thermal denaturation, pH drift, or product/substrate inhibition.

1. Assess Enzyme Stability You must determine if your enzyme can survive the full reaction time at your chosen "optimal" conditions.

  • Protocol 3: Assessing Thermal and pH Stability

    • Enzyme Incubation: Prepare several tubes containing only the enzyme in the chosen reaction buffer (at the desired pH).

    • Stress Incubation: Place these tubes at different temperatures (e.g., 30°C, 40°C, 50°C) or in buffers of different pH values.

    • Time-Course Sampling: At various time points (e.g., 1h, 2h, 4h, 8h, 24h), remove an aliquot of the pre-incubated enzyme.

    • Residual Activity Assay: Immediately measure the remaining (residual) activity of the removed aliquot under standard, optimal assay conditions (as determined in Protocols 1 & 2).

    • Data Interpretation: Plot the residual activity (%) against the pre-incubation time for each temperature/pH condition. This will reveal how long the enzyme remains active under those conditions and help you select a temperature and pH that balances activity with stability for the required reaction duration.[8][11]

Part 3: Data Reference & Visualization

Typical Operating Conditions for Enzyme Classes

The following table provides general starting points for pH and temperature optimization based on the class of enzyme used for amino alcohol synthesis. Note that specific optima can vary significantly based on the enzyme's source organism and any protein engineering performed.[17]

Enzyme ClassCommon AbbreviationTypical pH OptimumTypical Temperature Optimum (°C)Key Considerations
Ketoreductase / Alcohol Dehydrogenase KRED / ADH6.0 - 8.0 (for reduction)30 - 60Cofactor (NADH/NADPH) regeneration is crucial.
Transaminase TA / ATA7.5 - 9.530 - 50Equilibrium may need to be shifted (e.g., by removing co-product).[14]
Amine Dehydrogenase AmDH8.0 - 9.030 - 50Requires high concentration of ammonia/ammonium as the amine donor.[12]
Lyases (e.g., Aldolases) -7.0 - 8.525 - 40Often used in cascades with other enzymes for amino alcohol synthesis.[18]
Experimental Workflow Visualization

The diagram below illustrates a generalized workflow for a single-parameter optimization experiment, applicable to both pH and temperature.

OptimizationWorkflow Define_Range 1. Define Parameter Range (e.g., pH 5-9 or 25-55°C) Prep_Reactions 2. Prepare Reactions (Varying only the target parameter) Define_Range->Prep_Reactions Incubate 3. Incubate & Sample (Measure initial rates) Prep_Reactions->Incubate Analyze 4. Analyze Samples (HPLC, GC, etc.) Incubate->Analyze Plot_Data 5. Plot Activity vs. Parameter Analyze->Plot_Data Identify_Optimum 6. Identify Optimum (Peak of the curve) Plot_Data->Identify_Optimum

Caption: Generalized workflow for enzyme parameter optimization.

References

  • ResearchGate. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Available at: [Link]

  • Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2025). Engineered enzymatic cascade converts diols to amino alcohols. Available at: [Link]

  • DiVA portal. (2008). Enzymes as catalysts in organic synthesis: Expression, characterisation and directed evolution of a propanediol oxidoreductase. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Engineered enzymatic cascade converts diols to amino alcohols. Available at: [Link]

  • ResearchGate. (2013). Enzyme pH optimization protocol?. Available at: [Link]

  • MDPI. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Available at: [Link]

  • PMC - NIH. (n.d.). Human Enzymes for Organic Synthesis. Available at: [Link]

  • PMC - NIH. (n.d.). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on the ketoreductases (KRED) activity and.... Available at: [Link]

  • ACS Publications. (n.d.). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

  • University of Greifswald Publication Server. (n.d.). Biocatalytic Synthesis of Amino Alcohols. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Role of Enzymes in Synthesis of Biologically Important Organic Scaffolds: A Review. Available at: [Link]

  • ijariie. (n.d.). Role of Enzymes in Organic Synthesis. Available at: [Link]

  • American Chemical Society. (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. Available at: [Link]

  • PMC - NIH. (2022). Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. Available at: [Link]

  • Bitesize Bio. (n.d.). The Optimum Temperature for Enzymes: An Easy Explanation. Available at: [Link]

  • PubMed. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Available at: [Link]

  • ResearchGate. (2013). How to proceed with the pH optimization of an enzyme at various pH?. Available at: [Link]

  • PMC - NIH. (n.d.). Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH (a) and temperature (b) on enzyme activity and stability. Available at: [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis | Request PDF. Available at: [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • NIH. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Available at: [Link]

  • ResearchGate. (2022). (PDF) Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. Available at: [Link]

  • ACS Catalysis. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. Available at: [Link]

  • PMC - NIH. (2016). A new method to determine optimum temperature and activation energies for enzymatic reactions. Available at: [Link]

  • ACS Publications. (n.d.). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. Available at: [Link]

  • Unacademy. (n.d.). The Optimum Temperature And PH For The Action Of An Enzyme. Available at: [Link]

  • Quora. (2018). How do some enzymes work optimally at lower temperatures?. Available at: [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • PMC - NIH. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and.... Available at: [Link]

  • PMC - PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Enzyme Deactivation in Reactors. Available at: [Link]

  • ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Aminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminohexan-1-ol (also known as norleucinol). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this valuable chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in the lab.

Introduction: The Synthetic Challenge

The synthesis of enantiomerically pure 2-aminohexan-1-ol, a key building block in medicinal chemistry, typically starts from the readily available amino acid L-norleucine. The most common route involves the reduction of the carboxylic acid moiety. While seemingly straightforward, this transformation is fraught with potential side reactions that can compromise yield, purity, and stereochemical integrity. This guide will focus on the prevalent multi-step synthesis involving N-protection, reduction, and deprotection, offering solutions to common pitfalls at each stage.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process. Each stage presents unique challenges that we will address in the subsequent sections.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Carboxyl Group Reduction cluster_2 Stage 3: Deprotection A L-Norleucine B N-Boc-L-Norleucine A->B (Boc)₂O, Base C N-Boc-L-Norleucinol B->C 1. Esterification (Optional) 2. LiAlH₄, Anhydrous THF D L-2-Aminohexan-1-ol C->D Acidic Conditions (e.g., TFA or HCl in Dioxane)

Caption: General workflow for the synthesis of L-2-aminohexan-1-ol.

Troubleshooting Guide & Protocols

This section is organized by the synthetic stage and addresses specific problems in a Q&A format.

Stage 1: N-Boc Protection of L-Norleucine

The protection of the primary amine of norleucine is critical to prevent side reactions during the reduction step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]

Question 1: My Boc-protection reaction of L-norleucine is sluggish or incomplete, and I'm observing multiple spots on my TLC plate.

Answer: This is a common issue often related to reaction conditions and the quality of reagents.

  • Causality: The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amino acid requires a basic environment to deprotonate the amino group, enhancing its nucleophilicity.[2] If the pH is too low, the reaction will be slow. If it is too high, hydrolysis of the (Boc)₂O can occur. The presence of water can also lead to the hydrolysis of the anhydride.

  • Troubleshooting & Protocol:

    • Reagent Quality: Ensure your (Boc)₂O is fresh. It can degrade upon exposure to moisture.

    • Solvent System & pH: A biphasic system or a mixture of an organic solvent and water is often effective. The use of a base like sodium bicarbonate or triethylamine is crucial.[3][4]

    • Temperature Control: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[3]

    Detailed Protocol for Boc-Protection:

    • Dissolve L-norleucine (1 equivalent) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (NaHCO₃, 3 equivalents) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC (a typical eluent is ethyl acetate/hexanes with a small amount of acetic acid). The product, N-Boc-L-norleucine, should have a higher Rf than the starting amino acid.

    • For work-up, add water to dissolve any remaining solids, then acidify the aqueous layer with a cold, dilute solution of citric acid or HCl to pH ~3. This protonates the carboxylate, making the product extractable into an organic solvent like ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-L-norleucine.[3]

Question 2: After my Boc-protection work-up, I have a low yield and my product seems to be an oil that is difficult to handle.

Answer: Low yields can result from incomplete reaction or losses during work-up. Oily products are common for Boc-protected amino acids.

  • Causality: Incomplete acidification during work-up will leave the product as a carboxylate salt, which is highly water-soluble and will not be extracted into the organic phase. Vigorous shaking during extraction can lead to emulsions.

  • Troubleshooting:

    • pH Monitoring: Use pH paper to ensure the aqueous layer is acidic (pH 2-3) before extraction.

    • Salting Out: Adding a saturated solution of NaCl (brine) during the wash step can help break emulsions and decrease the solubility of the organic product in the aqueous layer.

    • DCHA Salt Formation: If the product is an oil and difficult to purify, it can be converted to a solid dicyclohexylamine (DCHA) salt, which is often crystalline and can be easily purified by recrystallization.[5]

Stage 2: Reduction of N-Boc-L-Norleucine to N-Boc-L-Norleucinol

This is the most critical step, where the carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, but its high reactivity necessitates careful handling and can lead to side reactions.[6][7]

Question 3: My LiAlH₄ reduction of N-Boc-norleucine gives a low yield of the desired N-Boc-norleucinol.

Answer: This can be due to several factors, including the reactivity of the starting material, the stoichiometry of the reducing agent, and the work-up procedure.

  • Causality: LiAlH₄ is a strong base and will first react with the acidic proton of the carboxylic acid, consuming one equivalent of hydride.[8] Therefore, an excess of LiAlH₄ is required for the reduction. The direct reduction of a carboxylic acid can sometimes be less efficient than the reduction of an ester.

  • Troubleshooting & Protocol Optimization:

    • Stoichiometry: Use at least 2-3 equivalents of LiAlH₄ for the reduction of the carboxylic acid.

    • Alternative Strategy - Esterification: A more reliable and often higher-yielding approach is to first convert the N-Boc-L-norleucine into its methyl or ethyl ester, and then reduce the ester with LiAlH₄. Esters are more readily reduced than carboxylic acids.[9]

    Detailed Protocol for Esterification (Steglich Method):

    • Dissolve N-Boc-L-norleucine (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add the alcohol (e.g., methanol or ethanol, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).[10]

    • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the ester.

    Side Reaction Spotlight: N-acylurea Formation A common side reaction in DCC couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to separate from the desired product. Using a catalytic amount of DMAP accelerates the desired esterification, minimizing this side reaction.[11]

Question 4: The work-up of my LiAlH₄ reduction is problematic, resulting in a persistent emulsion and low recovery of my product.

Answer: Aluminum salts formed during the quench of LiAlH₄ are notorious for creating gelatinous precipitates and emulsions that make product extraction difficult.

  • Causality: Quenching excess LiAlH₄ with water generates aluminum hydroxide (Al(OH)₃), a gelatinous solid that can trap the product and create stable emulsions with organic solvents.

  • Troubleshooting & Protocol (Fieser Work-up): The Fieser work-up is a widely used and effective method to produce a granular, easily filterable precipitate of aluminum salts.[12][13]

    Detailed Fieser Work-up Protocol: For a reaction using 'x' grams of LiAlH₄:

    • After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

    • Slowly and carefully add 'x' mL of water dropwise. You will observe vigorous hydrogen gas evolution.

    • Next, add 'x' mL of 15% aqueous NaOH solution dropwise.

    • Finally, add '3x' mL of water dropwise.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.

    • Add anhydrous magnesium sulfate (MgSO₄) to the mixture and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF or ether).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Boc-L-norleucinol.

G cluster_0 LiAlH₄ Reaction cluster_1 Fieser Work-up cluster_2 Isolation A Reaction Mixture in THF (Product + Al Salts) B 1. Add 'x' mL H₂O at 0 °C A->B C 2. Add 'x' mL 15% NaOH B->C D 3. Add '3x' mL H₂O C->D E 4. Stir at RT D->E F Granular Precipitate E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Crude N-Boc-L-Norleucinol H->I

Caption: Fieser work-up workflow for LiAlH₄ reductions.

Question 5: I suspect racemization may have occurred during the synthesis. At which steps is this most likely, and how can I check for it?

Answer: While the reduction step itself is not typically prone to racemization, preceding steps can be.

  • Causality: Racemization of amino acid derivatives is most common during activation of the carboxyl group, for example, during esterification, especially if the conditions are harsh or if an inappropriate base is used.[14][15] The formation of an oxazolone intermediate is a common pathway for racemization.[16]

  • Troubleshooting & Prevention:

    • Esterification: Use mild coupling conditions for esterification. The DCC/DMAP method at low temperatures is generally considered safe in terms of racemization.

    • Analysis: The enantiomeric purity of the final 2-aminohexan-1-ol can be determined by chiral HPLC or by derivatizing it with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by ¹H NMR or standard HPLC.

Stage 3: Deprotection of N-Boc-L-Norleucinol

The final step is the removal of the Boc group to yield the free amino alcohol. This is typically achieved under acidic conditions.

Question 6: My deprotection reaction with TFA resulted in a messy crude product with unexpected side products.

Answer: The primary culprit in acidic Boc deprotection is the highly reactive tert-butyl cation that is generated.

  • Causality: Upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA), a tert-butyl cation is formed.[6] This electrophile can alkylate any nucleophilic sites on your molecule or solvent. While norleucinol itself lacks highly nucleophilic side chains like tryptophan or methionine, the hydroxyl group or even the newly liberated amine could potentially be alkylated, leading to byproducts.

  • Troubleshooting & Protocol with Scavengers: To prevent these side reactions, a "scavenger" is added to the reaction mixture to trap the tert-butyl cation.[8][17]

    Detailed Protocol for Acidic Deprotection:

    • Dissolve the N-Boc-L-norleucinol in dichloromethane (DCM).

    • Add a scavenger such as triisopropylsilane (TIS) or anisole (5-10 equivalents).

    • Cool the solution to 0 °C.

    • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove the last traces of TFA.

    • The crude product is the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a strong base like NaOH to pH > 12, and extract with an organic solvent like DCM or ether. Dry the organic layers and concentrate to yield 2-aminohexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the carboxylic acid? A1: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters.[7] You must use a more powerful hydride donor like LiAlH₄ or borane (BH₃).

Q2: My final 2-aminohexan-1-ol product is difficult to purify by standard silica gel chromatography. What are my options? A2: Amino alcohols are polar and basic, which can lead to significant tailing and poor separation on standard silica gel.

  • Modified Eluent: Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent system (e.g., DCM/Methanol). This will deactivate the acidic silanol groups on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: Consider using basic alumina or a reverse-phase (C18) column for purification.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Q3: During work-up of the final product, I'm concerned about the potential for aziridine formation. Is this a significant risk? A3: Intramolecular cyclization of a 1,2-amino alcohol to form an aziridine (a Wenker-type synthesis) typically requires activation of the hydroxyl group (e.g., by converting it to a sulfate ester) followed by treatment with a base.[14] Under standard basic work-up conditions (e.g., aqueous NaOH extraction), the formation of an aziridine from 2-aminohexan-1-ol is generally not a significant side reaction.

Summary of Key Troubleshooting Points

StageCommon IssueKey Solution(s)
Boc-Protection Incomplete reaction / Low yieldCheck reagent quality, ensure proper basic conditions (pH 8-10), and perform careful acidic work-up (pH 2-3).
Reduction Low yield / Emulsions in work-upConsider esterifying the carboxylic acid first. Use the Fieser work-up protocol for LiAlH₄ reactions.
Deprotection Side product formationUse a scavenger (e.g., TIS, anisole) in your acidic deprotection cocktail to trap the tert-butyl cation.
Purification Tailing on silica gelAdd a basic modifier (e.g., triethylamine) to the eluent or use an alternative stationary phase like alumina.

This guide provides a framework for addressing the common challenges in the synthesis of 2-aminohexan-1-ol. By understanding the chemical principles behind each step and potential side reaction, researchers can more effectively troubleshoot their experiments and achieve higher yields of pure product.

References

  • MOC. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry. CRC press.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2567.
  • ResearchGate. (2015). How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4?[Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?[Link]

  • Wikipedia. (n.d.). Wenker synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • Malaysian Journal of Chemistry. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Reddit. (2022). DCC/DMAP coupling reaction selection?[Link]

  • YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Benoitin, N. L. (1996).
  • Wang, X., et al. (1999). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 64(2), 522-530.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Molecules. (2012). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Synlett. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • RSC Publishing. (n.d.). Experimental Procedures. [Link]

  • Molecules. (2021). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Nagasaki University Academic Output SITE. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

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stability issues of dl-2-Amino-1-hexanol in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-2-Amino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As a valued partner in your research, we are committed to providing you with the technical insights necessary to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a versatile bifunctional molecule, featuring both a primary amine and a primary alcohol. This structure, while synthetically useful, also presents inherent stability challenges. The primary concerns during storage are its hygroscopicity and susceptibility to oxidative and chemical degradation. This guide will provide a structured, question-and-answer-based approach to troubleshoot and mitigate these issues, ensuring the long-term stability and purity of your this compound supply.

Frequently Asked Questions (FAQs)

Q1: My container of this compound, which was a free-flowing solid, has become a sticky or clumpy solid. What is happening?

A1: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[] This can lead to changes in its physical state, making it difficult to handle and weigh accurately. More critically, the presence of water can accelerate chemical degradation pathways.

Q2: I've noticed a yellowing of my this compound over time. Does this indicate degradation?

A2: Yes, a color change from colorless or pale yellow to a more pronounced yellow or brown hue is a strong indicator of degradation. This is often due to oxidation of the amino group. The presence of air (oxygen) and light can promote these oxidative processes.

Q3: Can this compound react with atmospheric carbon dioxide?

A3: Yes, primary amines are known to react with carbon dioxide (CO₂) in the presence of moisture to form carbamic acids or their salts.[2] This is a potential degradation pathway for this compound, leading to the formation of impurities and a decrease in the purity of the material.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation and reaction with atmospheric CO₂. For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more in-depth analysis of potential stability problems and actionable solutions. The principles of forced degradation studies, where a compound is intentionally exposed to stress conditions to identify potential degradation pathways, are applied here to anticipate and address issues.[3][4][5]

Issue 1: Physical Changes in the Solid Material
Observation Potential Cause Recommended Action
From free-flowing powder to a waxy or sticky solid High hygroscopicity leading to water absorption.1. Immediately transfer the material to a desiccator with a fresh desiccant. 2. For future use, handle the material in a glove box or under a stream of dry inert gas. 3. Consider purchasing smaller quantities to minimize the number of times the main container is opened.
Clumping and poor flowability Initial stages of moisture absorption.1. Gently break up the clumps with a clean, dry spatula before weighing. 2. Dry a small aliquot of the material in a vacuum oven at a low temperature (e.g., 30-40 °C) before use to remove absorbed water.
Issue 2: Chemical Degradation and Purity Concerns
Observation Potential Degradation Pathway Troubleshooting and Mitigation
Development of a yellow or brown color Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by light and the presence of metal ions.1. Prevention: Store the material in an amber vial to protect it from light. Purge the container with an inert gas before sealing. 2. Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material before use.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Carbamate Formation: Reaction with atmospheric CO₂. Oxidative Degradation Products: Formation of aldehydes, carboxylic acids, or other oxidized species.1. Characterization: If possible, use techniques like LC-MS to identify the mass of the impurity peaks. This can help in elucidating the degradation pathway. 2. Purification: If the purity has dropped significantly, consider recrystallization or chromatographic purification if a suitable method is available.
Inconsistent experimental results Degradation of the starting material leading to lower yields or unexpected side products.1. Quality Control: Always perform a quick purity check (e.g., melting point, TLC) on older batches of the reagent before use. 2. Fresh is Best: For critical applications, use a freshly opened container of this compound.

Experimental Protocols for Stability Assessment

As a Senior Application Scientist, I advocate for proactive quality control. The following protocols are designed to help you assess the stability of your this compound.

Protocol 1: Determination of Water Content by Karl Fischer Titration

This is the most accurate method to quantify the amount of water absorbed by your material.

Objective: To determine the water content of a this compound sample.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Hydranal™-Composite 5 (or equivalent)

  • This compound sample

Procedure:

  • Add a known volume of the Karl Fischer solvent to the titration vessel.

  • Titrate to a stable endpoint to neutralize the water in the solvent.

  • Accurately weigh a sample of this compound (typically 50-100 mg) and add it to the titration vessel.

  • Titrate the sample with the Karl Fischer reagent until a stable endpoint is reached.

  • The instrument will calculate the percentage of water in the sample.

Interpretation: An increase in water content over time is a direct measure of hygroscopic absorption and indicates a higher risk of chemical degradation.

Protocol 2: Purity Assessment by Spectrophotometry

This method, adapted from a published procedure for similar amino alcohols, provides a relatively simple way to estimate the concentration of this compound and can be used to infer purity if a standard of known concentration is available.[6]

Objective: To determine the concentration of this compound in a solution.

Principle: The amino alcohol is oxidized by periodate, and the resulting iodate is reacted with iodide to form tri-iodide, which can be measured spectrophotometrically.

Materials:

  • UV-Vis Spectrophotometer

  • Potassium periodate solution (1.2 x 10⁻³ M)

  • Ammonium molybdate solution

  • Buffer solution (pH 8)

  • Potassium iodide solution

  • This compound standard of known purity

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • For each standard, place a known volume in a 25 mL volumetric flask.

    • Add 6 mL of 1.2 x 10⁻³ M potassium periodate solution.

    • Heat in a water bath at 45°C for 15 minutes.

    • Cool to room temperature and let stand for 75 minutes.

    • Add 7 mL of ammonium molybdate solution, 5 mL of pH 8 buffer, and 4 mL of potassium iodide solution.

    • Dilute to the 25 mL mark with distilled water.

    • Let stand for 40 minutes at room temperature.

    • Measure the absorbance at 350 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of your this compound sample of an expected concentration that falls within the range of the standard curve.

    • Follow the same procedure as for the standards.

    • Determine the concentration of your sample from the calibration curve.

Interpretation: A lower than expected concentration for a solution prepared from a known weight of the material suggests the presence of impurities.

Visualization of Degradation Pathways

To better understand the potential stability issues, the following diagrams illustrate the key degradation pathways.

degradation_pathways cluster_hygroscopicity Hygroscopicity cluster_oxidation Oxidation cluster_carbamate Carbamate Formation A This compound (Dry Solid) B Moisture Absorption (H₂O from air) A->B Exposure to ambient air C This compound (Hydrated, Clumpy Solid) B->C D This compound E Oxygen (O₂) Light, Metal Ions D->E Exposure to air and light F Oxidized Products (e.g., Aldehydes, Imines, Colored Impurities) E->F G This compound H Carbon Dioxide (CO₂) + Water (H₂O) G->H Exposure to air I Carbamic Acid Derivative H->I

Caption: Potential degradation pathways for this compound.

Logical Workflow for Stability Troubleshooting

The following diagram outlines a systematic approach to troubleshooting stability issues with this compound.

troubleshooting_workflow start Stability Issue Observed visual_inspection Visual Inspection: Color Change? Physical State Change? start->visual_inspection analytical_check Analytical Purity Check: TLC, HPLC, GC, or Spectrophotometry visual_inspection->analytical_check water_content Determine Water Content: Karl Fischer Titration visual_inspection->water_content decision Is Purity Acceptable? analytical_check->decision water_content->decision use_as_is Use As Is (with caution) decision->use_as_is Yes purify Purify Material (e.g., Recrystallization) decision->purify No, and purification is feasible discard Discard and Use Fresh Reagent decision->discard No, and purification is not feasible implement_storage Implement Correct Storage Procedures use_as_is->implement_storage purify->implement_storage discard->implement_storage

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Reaction of primary and secondary amines to form carbamic acid glucuronides. PubMed. [Link]

  • Spectrophotometric determination of (2-amino(-1-butand, 1-pentanol, 1-hexand (DL)). Iraqi National Journal of Chemistry. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in liquid chromatography: peak tailing, specifically when analyzing amino alcohols. Poor peak shape can compromise resolution, accuracy, and sensitivity, leading to unreliable results.[1][2] This resource provides in-depth, scientifically-grounded solutions to help you achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how do I identify it?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[3] It results in an asymmetrical peak that slopes gradually back to the baseline. Quantitatively, it's often identified when the asymmetry factor (As) is greater than 1.2, although for many assays, peaks with an As up to 1.5 may be acceptable.[4]

Q2: Why are amino alcohols particularly prone to peak tailing in reversed-phase HPLC?

A2: Amino alcohols contain both a basic amine group and a polar hydroxyl group. The basic amine function is the primary culprit for peak tailing.[1] This is due to strong secondary interactions between the protonated amine group (at typical mobile phase pH) and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4] This creates a secondary retention mechanism, causing some analyte molecules to lag, resulting in a tailed peak.[1][3][5]

Q3: What are the main negative consequences of peak tailing in my analysis?

A3: Peak tailing can significantly degrade the quality of your chromatographic data in several ways:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components.[1]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.[1]

  • Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise and inaccurate quantitative results.[1]

In-Depth Troubleshooting Guides

The Root Cause: Unwanted Secondary Interactions

In an ideal reversed-phase separation, retention is governed by hydrophobic interactions between the analyte and the stationary phase.[4] However, for amino alcohols, the presence of exposed, acidic silanol groups on the silica surface introduces a competing, undesirable retention mechanism.[3][4] These silanol groups can exist in different forms, with free silanols being more acidic and thus more likely to interact strongly with basic compounds like amino alcohols.[3]

dot graph TD { layout=elk; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Interaction leading to peak tailing.

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective first step in mitigating peak tailing. The goal is to minimize the ionic interactions between the amino alcohol and the stationary phase.

Adjusting Mobile Phase pH

The "Why": Silanol groups are acidic (pKa around 3.8–4.2).[6] By lowering the mobile phase pH, we can ensure these groups are fully protonated (Si-OH), neutralizing their negative charge and preventing them from interacting with the positively charged amine group of the amino alcohol.[4][6][7]

Protocol: pH Modification

  • Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5.[1] This is typically low enough to suppress silanol ionization without damaging most silica-based columns.[4]

  • Acid Selection: Use a suitable acid to adjust the pH. Common choices include:

    • 0.1% Formic Acid: Good for LC-MS compatibility.

    • 0.1% Trifluoroacetic Acid (TFA): A stronger acid that also acts as an ion-pairing agent, but can cause ion suppression in MS.[8][9]

    • Phosphate Buffer (10-20 mM): Provides excellent pH control but is not volatile and can precipitate with high concentrations of acetonitrile.[7]

  • Verification: Always measure the pH of the aqueous component of the mobile phase before mixing with the organic modifier.[10]

Expected Outcome: A significant reduction in peak tailing. Note that this may also decrease the retention time of your amino alcohol, which might require adjusting the organic solvent percentage to compensate.[4]

ParameterRecommended ActionExpected Impact on TailingPotential Side Effects
Mobile Phase pH Lower aqueous pH to 2.5 - 3.5 using 0.1% formic or phosphoric acid.[1]Significant DecreaseMay alter retention time and selectivity. Requires a pH-stable column.[1]
Buffer Concentration Increase buffer concentration (e.g., ammonium formate) to 20-50 mM.[1]DecreaseRisk of buffer precipitation with high organic content; potential for ion suppression in MS.[1]
Employing Mobile Phase Additives (Competing Bases)

The "Why": A competing base, also known as a silanol suppressor, is a small basic molecule that is added to the mobile phase. It will preferentially interact with the active silanol sites, effectively shielding the amino alcohol analyte from these secondary interactions.[7]

Protocol: Using a Competing Base

  • Reagent Selection: Triethylamine (TEA) is a traditional and effective choice.[5][11][12]

  • Concentration: Add TEA to the mobile phase at a concentration of approximately 5-25 mM.[5][7][12]

  • pH Adjustment: After adding the competing base, adjust the mobile phase pH to the desired level.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.

Expected Outcome: Improved peak symmetry. However, be aware that competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[7] Modern, high-purity columns often reduce the need for these additives.[3][12]

Guide 2: Column Selection and Care

The choice of HPLC column is critical. Not all C18 columns are created equal, and selecting the right one can eliminate the problem at its source.

Choosing the Right Column

The "Why": Modern HPLC columns are often manufactured with high-purity silica (Type B) which has a lower concentration of acidic silanol groups and trace metals compared to older Type A silica.[3] Furthermore, many columns undergo "end-capping," a process that chemically derivatizes most of the remaining free silanols to make them less active.[4]

Recommendations:

  • High-Purity, End-Capped Columns: Select a column specifically marketed as "base-deactivated," "end-capped," or made from high-purity silica.[1][13] These significantly reduce the available sites for secondary interactions.

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain. This provides a shielding effect for the silica surface and can improve the peak shape of basic compounds.[2][14]

  • Alternative Chemistries: For very polar amino alcohols that are poorly retained even with optimized mobile phases, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[15][16]

Column Contamination and Degradation

The "Why": Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[13] This can expose more active silanol sites or create physical distortions in the packed bed, leading to peak tailing.[17]

Protocol: Column Cleaning and Protection

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities, protecting the main column.[11]

  • Sample Filtration: Always filter your samples to remove particulate matter that can block the column inlet frit.[17]

  • Regular Washing: If you suspect contamination, flush the column with a strong solvent (disconnecting it from the detector). Follow the manufacturer's guidelines for recommended washing procedures.[18][19]

  • Check for Voids: If all peaks in your chromatogram suddenly start tailing, it could indicate a void at the column inlet. This usually requires replacing the column.[17]

dot graph TD { layout=elk; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Guide 3: Other Experimental Parameters

While mobile phase and column choice are primary factors, other parameters can also influence peak shape.

ParameterRecommended ActionExpected Impact on TailingPotential Side Effects
Column Temperature Increase column temperature by 5-10 °C.[1]Minor DecreaseMay decrease retention time and alter selectivity.[1]
Sample Overload Reduce injection volume or dilute the sample.[5][13]DecreaseLower signal-to-noise ratio.[1]
Sample Solvent Dissolve the sample in the initial mobile phase.[5]DecreaseMay not be possible for all samples due to solubility.
Extra-column Volume Use tubing with a narrow internal diameter and minimize tubing length.[2][5]DecreaseLess significant on modern UHPLC systems.

By systematically addressing these potential causes, from mobile phase composition to column health, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of amino alcohols, leading to more reliable and accurate results.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC Europe. [Link]

  • HPLC Troubleshooting Guide - SepServ. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • HPLC Troubleshooting Guide - Advanced Chromatography Technologies. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Europe. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - National Institutes of Health (NIH). [Link]

  • Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography - ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Separation Science. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - AIT. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Hawach. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations - Chromatography Online. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Tips and Tricks of HPLC Separation - Agilent. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Element Lab Solutions. [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - National Institutes of Health (NIH). [Link]

  • Importance of ion pair reagents on reverse phase HPLC - Pharmaguideline Forum. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Advanced Materials Technology. [Link]

  • High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents - National Institutes of Health (NIH). [Link]

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Technical Support Center: Strategies for Reducing Solvent Waste in the Purification of 2-Amino-1-Hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges associated with the purification of 2-amino-1-hexanol, with a focused emphasis on sustainable, solvent-reducing methodologies. This guide is designed for researchers, scientists, and drug development professionals who are seeking to optimize their purification processes, enhance efficiency, and align with the principles of green chemistry.

2-Amino-1-hexanol is a valuable chiral building block, but its purification can be a significant source of solvent waste due to its polarity and amphipathic nature. The following troubleshooting guides and frequently asked questions are structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of solvent waste during the purification of 2-amino-1-hexanol?

Solvent waste in this context primarily originates from two key laboratory techniques: recrystallization and column chromatography. During recrystallization, excessive solvent may be used to fully dissolve the crude product, or multiple attempts with different solvent systems may be required. In column chromatography, the polarity of 2-amino-1-hexanol often necessitates highly polar mobile phases, leading to poor separation on standard silica gel and requiring large solvent volumes for elution.

Q2: Why is 2-amino-1-hexanol particularly challenging to purify efficiently?

The difficulty arises from its molecular structure, which contains both a polar primary amine and a primary alcohol group, along with a nonpolar four-carbon chain. This combination results in:

  • High Polarity: Makes it highly soluble in polar solvents, which can make precipitation or crystallization difficult.

  • Basicity: The amine group can interact strongly with acidic stationary phases like silica gel, causing significant tailing (streaking) during column chromatography.[1]

  • Hygroscopic Nature: It can absorb moisture from the atmosphere, which can complicate crystallization and handling.

  • Tendency to Form Salts: The basic amine can react with acidic impurities or even atmospheric CO₂ to form salts, which have different solubility profiles and can hinder purification.

Q3: What are the key "green chemistry" principles I should consider for this purification?

Several principles of green chemistry are directly applicable here.[2][3] The main goals are to minimize waste and the use of hazardous substances. Key principles include:

  • Waste Prevention: It's better to prevent waste than to treat or clean it up after it has been created. This is the primary focus of this guide.

  • Safer Solvents and Auxiliaries: Choose solvents that are less toxic and have a smaller environmental footprint whenever possible.

  • Design for Energy Efficiency: Purification methods that can be performed at ambient temperature and pressure are preferable.

  • Atom Economy: While more related to synthesis, a highly efficient purification ensures that the maximum amount of the desired product is recovered, respecting the resources used to create it.[2][4]

Q4: How can I quickly assess the best purification strategy for my crude 2-amino-1-hexanol with minimal waste?

Start with small-scale analytical techniques. Before committing to a large-scale purification, use Thin-Layer Chromatography (TLC) to evaluate potential solvent systems for column chromatography. For recrystallization, perform microscale trials in small vials using just a few milligrams of your crude product to screen a range of solvents and co-solvent systems. This preliminary work consumes minimal material and solvent and provides critical data for scaling up.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique for solids that can be highly efficient in terms of solvent use if optimized correctly.

Issue 1: My 2-amino-1-hexanol is "oiling out" instead of crystallizing.

This common problem occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. 2-Amino-1-hexanol has a low melting point (35-40 °C), making this a frequent issue.[5][6]

Causality & Solution Workflow:

  • Reduce Supersaturation: Oiling out is often caused by a solution that is too concentrated or cooled too quickly.

    • Action: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool much more slowly. Insulating the flask can promote the slow formation of crystals.

  • Optimize the Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[7] Given the polarity of 2-amino-1-hexanol, single solvents are often either too good (dissolves even when cold) or too poor. A co-solvent system is typically required.

    • Action: Use a binary solvent system. A common choice is a "good" solvent in which the compound is soluble (like ethanol, methanol, or ethyl acetate) and a "poor" or "anti-solvent" in which it is not (like hexanes or diethyl ether).[8][9]

Protocol: Waste-Reducing Co-Solvent Screening for Recrystallization
  • Place ~20-30 mg of crude 2-amino-1-hexanol into a small vial.

  • Add a "good" solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • Slowly add a "poor" anti-solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Gently warm the vial until the solution becomes clear again.

  • Allow the vial to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. If successful, this solvent ratio provides an excellent starting point for a larger-scale, solvent-efficient recrystallization.

Issue 2: I am using a very large volume of solvent to get my compound to dissolve, leading to low recovery and high waste.

This indicates a suboptimal choice of solvent or an inefficient procedure.

Causality & Solution Workflow:

  • Solvent Choice: The rule of thumb "like dissolves like" suggests that polar solvents will be effective. However, a solvent that is too effective will not allow for precipitation upon cooling.

  • Salt Formation for Improved Crystallinity: For amines that are difficult to crystallize, converting them to a salt can dramatically improve their crystallization properties.[8][10]

    • Action: Dissolve the crude 2-amino-1-hexanol in a minimal amount of a suitable solvent (like diethyl ether or 2-propanol). Add a solution of HCl in ether or concentrated HCl dropwise to precipitate the hydrochloride salt. The salt can then be filtered and recrystallized, often from an alcohol/ether mixture. After purification, the free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent. While this adds steps, the overall solvent use for the purification itself can be much lower if the salt has superior crystallization properties.

Data Presentation: Comparison of Potential Recrystallization Solvents
Solvent SystemPolarityBoiling Point (°C)Rationale & Use Case
WaterHigh100May be a good solvent for the salt form (hydrochloride). Unlikely to work for the free base.[8]
Ethanol/WaterHighVariableA potential system for polar compounds. Ethanol provides solubility for the organic part.[11]
Ethyl Acetate/HexaneMedium/LowVariableA very common and effective system. Ethyl acetate solubilizes the polar groups, while hexane acts as an anti-solvent.[8][9]
Methanol/Diethyl EtherHigh/LowVariableGood for precipitating solids from a polar solution.
TolueneLow111Can work for compounds with aromatic character, but may be effective here due to its higher boiling point allowing for a large solubility differential.
Visualization: Recrystallization Solvent Screening Workflow

Caption: Workflow for efficient co-solvent screening in recrystallization.

Troubleshooting Guide: Column Chromatography

While effective, traditional flash chromatography can be a major source of solvent waste. The following strategies aim to minimize its environmental impact.

Issue 1: My compound is streaking badly on the silica gel column, requiring a huge volume of solvent to elute.

This is a classic problem for basic amines on acidic silica gel. The strong interaction leads to broad, tailing peaks.

Causality & Solution Workflow:

  • Acid-Base Interaction: The lone pair on the amine nitrogen adsorbs very strongly to the acidic silanol (Si-OH) groups on the surface of the silica gel.

    • Action 1: Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia in methanol solution.[1] This competes with your product for the acidic sites, resulting in much sharper peaks and faster elution with less solvent.

    • Action 2: Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase.

      • Neutral Alumina: Often provides better peak shape for basic compounds than silica.

      • Amine-Functionalized Silica: This is an excellent, though more expensive, option that uses a bonded amine phase to create a more hospitable environment for basic analytes, often enabling elution with less polar, less viscous solvents.[12]

Issue 2: How can I choose a solvent system that minimizes waste from the start?

The key is thorough optimization at the TLC scale.

Causality & Solution Workflow:

  • TLC for Optimization: The retention factor (Rf) on a TLC plate is directly related to how many column volumes (CVs) of solvent will be required to elute your compound. An unnecessarily low Rf means wasted solvent.

    • Action: Systematically test different solvent mixtures (e.g., ethyl acetate/hexane, methanol/dichloromethane) on TLC plates.[1][13] Aim for an Rf value for your target compound of ~0.25-0.35 . This range provides good separation from impurities without requiring excessive elution volumes. A higher Rf may result in co-elution with less polar impurities, while a lower Rf will waste solvent.

Protocol: TLC-Guided Solvent System Optimization
  • Prepare several TLC developing chambers with different ratios of a binary solvent system (e.g., 20%, 30%, 40%, 50% Ethyl Acetate in Hexane, with 1% Et₃N added to each).

  • Spot your crude mixture on separate TLC plates for each chamber.

  • Develop the plates and visualize the spots (e.g., under UV light if applicable, or by staining with potassium permanganate or ninhydrin).

  • Calculate the Rf for 2-amino-1-hexanol in each system.

  • Choose the system that places the compound's Rf near 0.3 and provides the best separation from visible impurities. This is the system you will use for the column.

Visualization: Purification Method Selection

MethodSelection start Crude 2-Amino-1-Hexanol (Assess Purity by TLC/NMR) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Waste-Reducing Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily check_purity1 Check Purity recrystallize->check_purity1 optimize_tlc Optimize Mobile Phase via TLC (Rf ~0.3) chromatography->optimize_tlc check_purity1->chromatography Not Pure done Product is Pure check_purity1->done Pure run_column Run Flash Column (with basic modifier) optimize_tlc->run_column consider_sfc Consider Advanced Methods: SFC or HILIC for large scale/repeat runs run_column->consider_sfc For high throughput

Sources

Technical Support Center: Catalyst Deactivation in 2-Amino-1-Hexanol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of 2-amino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize reaction performance. We will explore the causality behind experimental challenges and provide actionable, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the potential causes and a logical sequence of steps to resolve the problem.

Q1: My 2-amino-1-hexanol hydrogenation has stalled or is proceeding very slowly. What should I investigate?

A slow or stalled reaction is one of the most common issues in catalytic hydrogenation. The root cause is often related to catalyst inactivity, insufficient hydrogen availability, or suboptimal reaction conditions. Follow this diagnostic workflow to identify and resolve the issue.

Troubleshooting Workflow for Stalled Reactions

G Start Reaction Stalled or Slow Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_H2 2. Assess Hydrogen Delivery Start->Check_H2 Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Check_Purity 4. Investigate Reagent Purity Start->Check_Purity Sol_Catalyst Use fresh catalyst from a new batch. Ensure proper inert handling. Check_Catalyst->Sol_Catalyst Sol_H2 Increase H2 pressure (e.g., use a Parr shaker). Increase stirring speed vigorously to improve gas-liquid-solid mixing. Check_H2->Sol_H2 Sol_Conditions Gently increase temperature (e.g., to 40-60°C). Consider a different solvent if solubility is poor. Check_Conditions->Sol_Conditions Sol_Purity Use high-purity, dry solvents and reagents. Purify starting material if impurities are suspected. Check_Purity->Sol_Purity

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Detailed Breakdown:

  • Catalyst Activity :

    • Cause : The catalyst may be old, have been improperly stored, or handled with exposure to air, leading to oxidation of the active metal sites.[1] Pyrophoric catalysts like Raney Nickel are especially sensitive.[1]

    • Solution : The most reliable first step is to use a fresh batch of catalyst from an unopened container to rule out deactivation from storage or handling.[2]

  • Hydrogen Delivery & Mass Transfer :

    • Cause : The reaction rate can be limited by the diffusion of hydrogen gas to the catalyst surface. This is a common issue in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[1] Insufficient stirring or low hydrogen pressure can starve the catalyst.[1]

    • Solution : Increase the agitation rate to ensure the catalyst particles are well-suspended and the gas-liquid interface is maximized.[1] If using a hydrogen balloon, consider switching to a pressurized system like a Parr hydrogenator to increase the hydrogen concentration in the liquid phase.[1][2]

  • Reaction Conditions :

    • Cause : While many hydrogenations run at room temperature, some require thermal energy to overcome the activation barrier.[1] Conversely, excessive heat can promote side reactions or lead to catalyst sintering.[1] Poor substrate solubility in the chosen solvent will also slow the reaction.[1]

    • Solution : Try gently heating the reaction (e.g., 40-60°C).[2] Ensure your 2-amino-1-hexanol and the resulting product are fully soluble in the solvent system. Common solvents include methanol, ethanol, and ethyl acetate.[1][2]

  • Reagent Purity (Catalyst Poisons) :

    • Cause : The active sites of the catalyst can be irreversibly blocked by "poisons".[1] Common poisons for noble metal catalysts include sulfur compounds, heavy metal ions, and sometimes nitrogen-containing heterocycles.[1] Impurities in your starting material, solvent, or from unclean glassware can introduce these poisons.

    • Solution : Use high-purity solvents and ensure all glassware is scrupulously clean.[1] If poisoning is suspected from the substrate, attempt to purify it before the reaction.

Q2: I'm observing a significant drop in catalyst activity upon recycling. What is the likely cause and can I regenerate it?

A sharp decline in performance after the first run strongly suggests the catalyst is undergoing deactivation during the reaction. The most probable causes are fouling by carbonaceous deposits or irreversible poisoning by the product.

Primary Causes for Deactivation on Reuse:

  • Fouling (Coking) : This involves the physical deposition of carbon-based residues on the catalyst surface, blocking pores and active sites.[3] This is a dominant deactivation mechanism in many aqueous-phase hydrogenations of oxygenated molecules.[4] It can be caused by the polymerization or degradation of the reactant or product on the catalyst surface.

  • Strong Product Adsorption : The product, 2-amino-1-hexanol, contains both an amine and a hydroxyl group. These functional groups can chelate or strongly adsorb to the metal active sites, preventing new substrate molecules from accessing them.

  • Sintering : If the reaction was run at elevated temperatures, the small metal nanoparticles on the support may have agglomerated into larger particles, reducing the total active surface area.[5][6]

Experimental Protocol for Catalyst Regeneration

For deactivation caused by fouling, a mild oxidation-reduction cycle can often restore activity. This procedure is adapted from methods proven effective for carbon-supported platinum and ruthenium catalysts.[4]

Caution : Always handle catalysts in a well-ventilated fume hood. The initial oxidation step can be exothermic.

  • Solvent Wash : After the initial reaction, filter the catalyst. Wash it thoroughly with a clean solvent (the same as used in the reaction) to remove any loosely adsorbed species. Then, wash with a lower-boiling-point solvent like acetone to facilitate drying.

  • Drying : Dry the catalyst under vacuum at a low temperature (e.g., 60-80°C) to remove residual solvent.

  • Oxidative Treatment (Calcination) : Place the dried, spent catalyst in a tube furnace. Pass a flow of dilute air (e.g., 5-10% O₂ in N₂) over the catalyst. Slowly ramp the temperature to 200-300°C and hold for 2-3 hours. This step is designed to burn off organic deposits.[4]

  • Reductive Treatment : After cooling under an inert gas (N₂ or Ar), switch the gas flow to hydrogen (or a dilute H₂ mixture). Heat the catalyst to 180-250°C and hold for 2-3 hours to reduce the oxidized metal sites back to their active metallic state.[4]

  • Passivation & Storage : After reduction, cool the catalyst to room temperature under an inert gas. Carefully passivate the catalyst if necessary (using a 1% O₂/N₂ mixture) before handling in air, or transfer it directly to an inert-atmosphere glovebox for storage.

If this regeneration protocol fails, the deactivation is likely due to irreversible poisoning or severe sintering, and the catalyst will need to be replaced.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in amino alcohol hydrogenation?

There are three main categories of catalyst deactivation relevant to this process: chemical, thermal, and mechanical.

Deactivation cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation Catalyst Active Catalyst (High Surface Area Metal Nanoparticles on Support) Poisoning Poisoning Active site blocked by strong chemisorption (e.g., Sulfur, Heavy Metals) Catalyst->Poisoning Impurities Fouling Fouling (Coking) Physical blockage by carbon deposits or polymer formation Catalyst->Fouling Reactant/Product Degradation Sintering Sintering Metal particles agglomerate at high temp. Reduced surface area Catalyst->Sintering High Temp.

Caption: Key pathways of catalyst deactivation in hydrogenation reactions.

  • Poisoning : This is a chemical deactivation where molecules bind strongly to the active metal sites, rendering them inactive.[3] For noble metal catalysts, sulfur-containing compounds are notorious poisons.[1][2] Even at low ppm levels, they can completely shut down the reaction.

  • Fouling : This is a mechanical or physical deactivation caused by the deposition of carbonaceous material (coke) or polymers on the catalyst surface, which physically blocks reactants from reaching the active sites.[3] This can occur if the reaction temperature is too high, leading to decomposition of the 2-amino-1-hexanol.[5]

  • Thermal Degradation (Sintering) : This mechanism is driven by high temperatures.[3] The small, highly active metal nanoparticles on the support have high surface energy and can migrate and coalesce into larger, less active particles.[6] This process is generally irreversible and results in a permanent loss of active surface area.[5]

Q2: Which catalysts are recommended for 2-amino-1-hexanol hydrogenation, and what are their pros and cons?

The hydrogenation of amino acids to amino alcohols is a closely related and well-studied transformation that provides excellent guidance.[7][8] The choice of catalyst involves a trade-off between activity, selectivity, cost, and stability.

Catalyst SystemSupportTypical ConditionsProsCons
Rhodium-Molybdenum Oxide (Rh-MoOx)SiO₂Water, 8 MPa H₂, 80°CHigh activity and selectivity for amino acid hydrogenation; complete retention of stereochemistry reported.[9][10][11]More complex to prepare than commercial catalysts; higher cost of Rh.
Ruthenium (Ru)Carbon (C), Al₂O₃Water/Acid, High PressureEffective for amino acid hydrogenation; generally lower cost than Rh.[8]May require acidic conditions to activate the carboxylic acid group, which is not present here but indicates sensitivity to pH.[8]
Palladium on Carbon (Pd/C)Carbon (C)Alcohols, EtOAcWidely available, cost-effective, and generally effective for many hydrogenations.[2]Can be prone to poisoning by nitrogen and sulfur compounds.[1][2] May have lower activity for this specific transformation compared to Rh or Ru.
Platinum on Carbon (Pt/C)Carbon (C)Alcohols, AcidsGenerally more active than Pd/C and can function under more acidic conditions.[2]Higher cost than Pd/C; may promote hydrogenolysis (C-O or C-N bond cleavage) under harsh conditions.
Raney Nickel (Ni)N/AAlcoholsVery high activity and low cost.Pyrophoric and must be handled under inert atmosphere or solvent.[1] Can be prone to leaching and has lower selectivity compared to noble metals.

For initial screening, a robust catalyst like 5% Ru/C or the more active Rh-MoOx/SiO₂ would be excellent starting points, based on literature for similar substrates.[7][8]

Q3: How can I properly handle and store my hydrogenation catalyst to prevent premature deactivation?

Proper handling is critical to preserving the activity of your catalyst.

  • Work Under Inert Atmosphere : Whenever possible, handle catalysts, especially pyrophoric ones like Raney Nickel and sometimes new, highly active Pd/C, in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.[1][12]

  • Avoid Air Exposure : Oxygen can oxidize the active metal surface, rendering it inactive. This is why many catalysts are shipped and stored in sealed containers.

  • Keep Dry : Water can act as a temporary poison or interfere with the reaction.[1] Store catalysts in a desiccator or a dry, inert environment.

  • Safe Filtration : After the reaction, purge the reaction vessel with an inert gas to remove all hydrogen before filtration.[12] Filter the catalyst through a pad of Celite®. Crucially, keep the filter cake wet with solvent at all times. A dry, finely divided catalyst exposed to air can ignite.[1][12]

  • Waste Disposal : Quench the wet filter cake containing the catalyst in a separate container of water or isopropanol to render it non-pyrophoric before disposal according to your institution's safety guidelines.

Q4: What analytical techniques can I use to diagnose the cause of my catalyst's deactivation?

To move beyond trial-and-error, characterizing the spent catalyst is essential. This provides direct evidence for the deactivation mechanism.[13]

TechniqueInformation ProvidedDeactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area and pore size distribution of the catalyst.[13][14]A significant decrease in surface area suggests sintering or pore blockage due to fouling .[13][14]
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of the catalyst's immediate surface (top few nanometers).[13][14]Detects the presence of foreign elements on the surface, providing direct evidence of poisoning (e.g., presence of S, Cl, Si).[13]
Transmission Electron Microscopy (TEM) Provides images of the metal nanoparticles on the support.[14]An increase in the average particle size of the metal compared to the fresh catalyst is definitive proof of sintering .[14]
Temperature Programmed Oxidation (TPO) / Desorption (TPD) TPO heats the catalyst in an oxygen stream to measure carbon burn-off. TPD heats it in an inert gas to measure the desorption of adsorbed species.[13]TPO can quantify the amount of carbonaceous deposits from fouling .[5] TPD can help identify strongly adsorbed species.[13]
Inductively Coupled Plasma (ICP-OES) Measures the bulk elemental composition of the catalyst.Can detect bulk poisons and determine if the active metal has leached from the support during the reaction.[14]

By combining insights from your reaction outcomes with targeted analytical techniques, you can effectively diagnose the root cause of catalyst deactivation and develop a robust and reliable hydrogenation process.

References

  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Minstrong. (2025, December 22). What Methods Are Available to Reactivate Deactivated Catalysts?.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Catalysis Science & Technology. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. RSC Publishing.
  • Industrial & Engineering Chemistry Research. (2025, July 31). Experimental Study on the Deactivation Behavior of NiMo/γ-Al2O3 Catalyst during the Hydrogenation of Methyl Acrylate. ACS Publications.
  • Chemical Reviews. (n.d.). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. ACS Publications.
  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
  • (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
  • Google Patents. (n.d.). Process for the activation of hydrogenation catalysts.
  • ResearchGate. (2025, August 9). A study on the deactivation and reactivation of a Ni/Al 2 O 3 aldehyde hydrogenation catalyst: Effects of regeneration on the activity and properties of the catalyst.
  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration.
  • NIH. (2025, April 2). Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters.
  • Catalysis Science & Technology. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation.
  • ResearchGate. (2025, March 12). Effect of Catalyst Composition on Hydrogenation Efficiency and Polyethylene Terephthalate Degradation in Advanced Oxidation Processes for Wastewater Treatment.
  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
  • PubMed. (2014, June 25). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • Tohoku University. (2014, May 27). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • Chemical Communications (RSC Publishing). (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration.
  • (n.d.). Selective hydrogenation of crotonaldehyde over supported Ir catalysts: Effect of surface acidity on catalyst deactivation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-1-Hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and characterization of 2-amino-1-hexanol, a chiral amino alcohol with significance in various chemical and pharmaceutical contexts. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and providing a framework for establishing self-validating analytical systems.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This ensures that the method is fit for its purpose, a critical aspect of regulatory compliance and data integrity.[2][3] The principles and parameters discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7]

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of 2-amino-1-hexanol, possessing both an amino and a hydroxyl group and a chiral center, suggests that several analytical techniques could be suitable for its analysis. The primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these will depend on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the desired sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Analyte Volatility Requires volatile or derivatized analytes.Suitable for a wide range of analyte polarities and volatilities.
Chiral Separation Possible with chiral stationary phases.A wide variety of chiral stationary phases are available.[8][9]
Sample Throughput Can be high with modern autosamplers.Generally high, with Ultra-High Performance Liquid Chromatography (UHPLC) offering faster analysis times.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Visible, Diode Array, Fluorescence, Mass Spectrometry (MS).
Strengths for 2-amino-1-hexanol Good for analyzing volatile impurities.Excellent for chiral separation and analysis in complex matrices.
Considerations Derivatization may be necessary to improve volatility and peak shape.Mobile phase selection is critical for achieving good separation.

The Validation Workflow: A Visualized Approach

The process of validating an analytical method is a systematic journey to demonstrate its reliability. The following diagram illustrates a typical workflow, from initial method development to the final validation report.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (Selectivity & Initial Parameters) Opt Method Optimization (Robustness Assessment) Dev->Opt Iterative Process Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Report Validation Report (Summarize Data & Conclusions) LOD_LOQ->Report

Caption: A generalized workflow for the validation of an analytical method.

In-Depth Guide to Method Validation for 2-Amino-1-Hexanol

Here, we present a hypothetical yet scientifically rigorous approach to validating both a Gas Chromatography (GC) and a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-amino-1-hexanol.

I. Gas Chromatography (GC) Method for Achiral and Chiral Analysis

GC is a powerful technique for separating and quantifying volatile compounds.[10] For amino alcohols like 2-amino-1-hexanol, derivatization is often employed to increase volatility and improve chromatographic peak shape.[11]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 25 mg of 2-amino-1-hexanol standard or sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: A non-polar column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) for achiral analysis or a chiral column (e.g., Chiraldex G-TA, 30 m x 0.25 mm, 0.12 µm) for enantiomeric separation.

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C (FID)

    • Oven Program: 80°C hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (Split ratio 50:1).

The following table outlines the validation parameters, their purpose, and suggested acceptance criteria based on ICH guidelines.[12][13]

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[5][13]Inject blank solvent, placebo (if applicable), and a sample spiked with known impurities. For chiral methods, inject the racemate and individual enantiomers.No interfering peaks at the retention time of 2-amino-1-hexanol and its enantiomers.
Linearity To demonstrate a proportional relationship between concentration and instrument response.[12]Prepare a series of at least five concentrations of the derivatized standard across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[12]Determined from the linearity, accuracy, and precision data.The defined range should cover the expected concentrations in samples.
Accuracy The closeness of the test results to the true value.[5]Analyze a minimum of three concentrations (low, medium, high) across the range, with at least three replicates each. This can be done by spiking a placebo with a known amount of analyte.Percent recovery between 98.0% and 102.0%.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.Analyze a minimum of six replicate samples at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment.Repeat the repeatability study on a different day with a different analyst.RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Signal-to-noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Signal-to-noise ratio ≥ 10:1.
II. High-Performance Liquid Chromatography (HPLC) Method for Chiral Analysis

HPLC is a highly versatile technique for the separation of a wide range of compounds.[14] For the chiral separation of 2-amino-1-hexanol, a chiral stationary phase (CSP) is essential.[15][16]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-amino-1-hexanol standard or sample.

    • Dissolve in and dilute to 10 mL with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar amylose-based CSP).

    • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., Hexane:Isopropanol 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (as 2-amino-1-hexanol lacks a strong chromophore, low UV detection is necessary).

    • Injection Volume: 10 µL.

The validation parameters and acceptance criteria for the HPLC method are largely the same as for the GC method, with the addition of a system suitability test.

ParameterPurposeExperimental ApproachAcceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Inject a standard solution of racemic 2-amino-1-hexanol multiple times before starting the analysis.Resolution between enantiomers ≥ 1.5; Tailing factor for each peak ≤ 2.0; RSD of peak areas for replicate injections ≤ 2.0%.
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[5][13]Inject blank solvent, placebo (if applicable), and a sample spiked with known impurities. Inject the racemate and individual enantiomers.No interfering peaks at the retention times of the 2-amino-1-hexanol enantiomers.
Linearity To demonstrate a proportional relationship between concentration and instrument response.[12]Prepare a series of at least five concentrations of the racemic standard across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.995 for each enantiomer.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[12]Determined from the linearity, accuracy, and precision data.The defined range should cover the expected concentrations in samples.
Accuracy The closeness of the test results to the true value.[5]Analyze a minimum of three concentrations (low, medium, high) across the range, with at least three replicates each. This can be done by spiking a placebo with a known amount of racemic analyte.Percent recovery between 98.0% and 102.0% for each enantiomer.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.Analyze a minimum of six replicate samples of the racemic analyte at 100% of the target concentration.RSD ≤ 2.0% for each enantiomer.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment.Repeat the repeatability study on a different day with a different analyst.RSD ≤ 3.0% for each enantiomer.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Signal-to-noise ratio ≥ 3:1 for each enantiomer.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Signal-to-noise ratio ≥ 10:1 for each enantiomer.

Data Presentation and Interpretation

All quantitative data generated during the validation studies should be summarized in clearly structured tables for easy comparison and review. The final validation report should provide a comprehensive summary of the experimental procedures, the results obtained for each validation parameter, and a concluding statement on the fitness for purpose of the analytical method.

Conclusion

The validation of an analytical method for 2-amino-1-hexanol requires a systematic and scientifically sound approach. Both GC and HPLC offer viable pathways, with the choice dependent on the specific analytical needs. By following the principles outlined in this guide and adhering to the rigorous standards set by regulatory bodies, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This commitment to scientific integrity is paramount in advancing drug development and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As I cannot access real-time YouTube links, a placeholder is used. The content is based on the provided search result.)

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Agilent Technologies. (2011). Analysis of ethanol amines. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • International Journal of Chromatography and Separation Techniques. (2018). Validation of Analytical Methods: A Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. [Link]

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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on 2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of effective pharmaceuticals and fine chemicals, chiral 1,2-amino alcohols stand as a cornerstone class of molecules.[1][2] Their value is rooted in their bifunctional nature, possessing both a nucleophilic amino group and a coordinating hydroxyl group on adjacent carbons. This arrangement allows them to form rigid, well-defined chiral environments when used as auxiliaries or complexed with metal centers.[2][3][4] Consequently, they are widely employed as chiral auxiliaries to direct the stereochemical outcome of reactions, as chiral ligands to create highly enantioselective catalysts, and as versatile chiral building blocks for complex molecule synthesis.[3][4][5]

This guide provides an in-depth comparison of dl-2-Amino-1-hexanol, a simple aliphatic amino alcohol, with other widely utilized chiral amino alcohols. We will explore how variations in the substituent attached to the stereogenic center—from a simple alkyl chain to bulky aromatic groups—profoundly influence their performance in critical synthetic transformations. The discussion will focus on two major applications: their use as chiral auxiliaries in the form of oxazolidinones and as ligands in the benchmark enantioselective addition of diethylzinc to aldehydes. Through comparative data and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal chiral amino alcohol for their synthetic challenges.

Understanding the Players: Structural and Physicochemical Properties

The efficacy of a chiral amino alcohol is intrinsically linked to its three-dimensional structure. The size, shape, and electronic nature of the substituent at the carbon bearing the amino group dictate the steric environment it can create. Here, we compare four structurally distinct amino alcohols.

  • This compound: This amino alcohol features a linear n-butyl group. As a racemic mixture (dl-), its direct use in asymmetric synthesis is limited unless a resolution step is performed or the resulting diastereomeric products can be separated. Its simple, flexible alkyl chain provides a less sterically demanding environment compared to other common amino alcohols.

  • (S)-(-)-2-Amino-3-methyl-1-butanol (L-Valinol): Derived from the natural amino acid L-valine, L-valinol is enantiomerically pure and widely available.[6][7] Its defining feature is the bulky, sterically demanding isopropyl group, which is highly effective at shielding one face of a reactive center.

  • (S)-(+)-2-Amino-1-propanol (L-Alaninol): Derived from L-alanine, L-alaninol is also an enantiopure building block from the chiral pool.[8][9][10] With a small methyl substituent, it offers a minimal steric footprint, providing a contrasting case to the bulkier auxiliaries.

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol: This amino alcohol possesses two phenyl groups, which create a rigid, sterically crowded, and well-defined chiral space.[11] Its structure is particularly effective in forming highly organized transition states, often leading to exceptional levels of stereocontrol.

Property This compound (S)-Valinol (S)-Alaninol (1S,2R)-2-Amino-1,2-diphenylethanol
Structure
CAS Number 5665-74-7[12]2026-48-4[6]2749-11-3[8][9]23364-44-5[13]
Molecular Formula C₆H₁₅NO[12]C₅H₁₃NO[7]C₃H₉NO[9]C₁₄H₁₅NO[14]
Molecular Weight 117.19 g/mol [12]103.16 g/mol [7]75.11 g/mol [9]213.28 g/mol [14]
Key Feature Linear n-butyl groupBulky isopropyl groupSmall methyl groupTwo rigid phenyl groups
Chirality Source Synthetic (Racemic)L-Valine (Enantiopure)L-Alanine (Enantiopure)Synthetic (Enantiopure)

Application Focus 1: Chiral Auxiliaries in Asymmetric Synthesis

One of the most powerful applications of chiral amino alcohols is their conversion into chiral auxiliaries, most notably the oxazolidinones popularized by David Evans.[][16] The amino alcohol is temporarily attached to a prochiral substrate, directs a stereoselective transformation on that substrate, and is then cleaved and recovered.

The mechanism relies on the formation of a rigid oxazolidinone ring system where the substituent from the amino alcohol (e.g., n-butyl, isopropyl) effectively blocks one face of the enolate derived from the acylated auxiliary. This steric hindrance forces an incoming electrophile to approach from the less hindered face, thereby inducing high diastereoselectivity.

cluster_0 Step 1: Auxiliary Formation cluster_1 Step 2: Stereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage AA Chiral Amino Alcohol OX N-Acyl Oxazolidinone Auxiliary AA->OX 1. Phosgene or CDI 2. n-BuLi 3. R'-COCl AC Acyl Chloride R'-COCl AC->OX EN Chiral Enolate OX->EN LDA or NaHMDS PROD Alkylated Product EN->PROD R''-X RX Electrophile R''-X RX->PROD ACID Chiral Carboxylic Acid PROD->ACID LiOH, H₂O₂ REC Recovered Auxiliary PROD->REC

Caption: General workflow for asymmetric alkylation using an oxazolidinone chiral auxiliary.
Comparative Performance in Asymmetric Alkylation

The choice of the amino alcohol-derived auxiliary has a profound impact on the diastereoselectivity of the alkylation. The steric bulk of the substituent at the C4 position of the oxazolidinone is the primary director of stereochemistry.

Amino Alcohol Source Auxiliary R Group Reaction Diastereomeric Excess (de) Yield Reference Class
(S)-AlaninolMethylPropionyl oxazolidinone + Benzyl BromideModerate to HighGoodEvans Auxiliaries[16]
(S)-ValinolIsopropylPropionyl oxazolidinone + Benzyl Bromide>98%HighEvans Auxiliaries[16][17]
(1S,2R)-DiphenylethanolPhenylPropionyl oxazolidinone + Benzyl Bromide>98%HighEvans Auxiliaries[16]
This compoundn-ButylPropionyl oxazolidinone + Benzyl BromideModerate to High (as diastereomers)GoodGeneral Auxiliary Chemistry[]

Field Insights:

  • L-Valinol-derived auxiliaries are considered the gold standard for many applications, where the bulky isopropyl group provides excellent facial shielding, routinely leading to diastereomeric excesses of >98%.[16]

  • L-Alaninol-derived auxiliaries , with their smaller methyl group, offer less steric bias and may result in lower diastereoselectivity, but can be advantageous for certain substrates or when subsequent manipulations require less steric hindrance.

  • The phenyl group from diphenylethanol-type auxiliaries also provides strong steric direction, often comparable to the valinol-derived systems.

  • 2-Amino-1-hexanol , if resolved into a single enantiomer, would be expected to provide good to high levels of selectivity. The flexible n-butyl group may offer different conformational preferences compared to the branched isopropyl group of valinol, which could be exploited for specific substrate-electrophile combinations. When the racemate is used, two diastereomeric products for each of the two enantiomeric auxiliaries would be formed, complicating purification.

Application Focus 2: Ligands for Asymmetric Catalysis

Chiral amino alcohols are excellent precursors for ligands in a wide range of metal-catalyzed asymmetric reactions.[1][18][19] A classic benchmark for evaluating the effectiveness of these ligands is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[1][20] In this reaction, the amino alcohol and diethylzinc form a chiral catalyst in situ. The aldehyde coordinates to the zinc center, and the chiral ligand environment dictates the face from which the ethyl group is delivered.

G A Chiral Amino Alcohol (L*) C Catalyst L*-Zn-Et A->C + ZnEt₂ B ZnEt₂ E Ternary Complex C->E + RCHO D Aldehyde (RCHO) F Product Precursor E->F Et transfer F->C Product release G Chiral Alcohol F->G Workup

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The structure of the amino alcohol ligand is critical for achieving high enantioselectivity. Rigidity and steric bulk are generally beneficial.

Chiral Amino Alcohol Ligand Key Structural Feature Enantiomeric Excess (ee) Yield Reference Class
Derivative of 2-Amino-1-hexanolLinear alkyl chainModerateGood-ExcellentAliphatic Amino Alcohols
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Rigid bornane scaffold>95%HighTerpene-derived[1][21]
(1S,2R)-N,N-DibutylnorephedrinePhenyl group, linear N-alkylUp to 98%HighEphedrine-derived[20]
(1S,2R)-2-Amino-1,2-diphenylethanol deriv.Two phenyl groupsUp to 99%HighHighly rigid systems[1][19]

Field Insights:

  • Highly Rigid Systems: Ligands like (-)-DAIB and derivatives of (1S,2R)-2-amino-1,2-diphenylethanol consistently deliver the highest enantioselectivities.[1] Their conformationally restricted structures create a very well-defined chiral pocket around the metal center, leading to a highly organized transition state and excellent facial discrimination of the aldehyde.

  • Influence of Substituents: For simpler amino alcohols, increasing the steric bulk on the nitrogen and carbon skeleton generally improves enantioselectivity. For instance, cyclohexyl groups have been shown to be more effective than phenyl groups in some systems, suggesting that steric demand is a key factor.[19]

  • Role of this compound: While specific data for this compound in this benchmark reaction is scarce in leading literature, we can infer its potential. As a simple, flexible amino alcohol, it would likely require derivatization (e.g., N-alkylation) to enhance its steric profile and rigidity to achieve high enantioselectivity. In its unresolved form, it would produce a racemic product. If resolved, its performance would likely be modest compared to conformationally locked systems like DAIB but could be effective for specific substrates.

Experimental Protocols

The following protocols are representative of the applications discussed and are based on established methodologies.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure and should be adapted based on the specific ligand used.

  • Catalyst Formation: To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.05 - 0.1 mmol, 5-10 mol%). Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) dropwise via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc catalyst.

  • Addition Reaction: Slowly add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Protocol 2: Synthesis and Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol is based on the methods developed by Evans for valinol-derived auxiliaries.

  • Oxazolidinone Synthesis: (This step is typically performed on a larger scale beforehand). L-Valinol is reacted with diethyl carbonate or phosgene equivalent to form (S)-4-isopropyl-2-oxazolidinone.

  • Acylation: In a flame-dried, argon-purged flask, dissolve the oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes to form the lithium salt.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer, and purify by chromatography to yield the N-acyl oxazolidinone.

  • Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) and stir for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for several hours until TLC indicates consumption of the starting material.

  • Workup and Cleavage: Quench the reaction with saturated NH₄Cl. After standard extraction and purification, the alkylated product can be subjected to cleavage. For example, treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) will yield the chiral carboxylic acid and recover the original amino alcohol auxiliary.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR or GC analysis of the crude reaction mixture before cleavage.

Conclusion and Outlook

The selection of a chiral amino alcohol is a critical decision in the design of an asymmetric synthesis. This guide illustrates that there is no single "best" choice, but rather an optimal choice based on the specific demands of the transformation.

  • This compound represents a simple, scalable amino alcohol whose utility in stereoselective synthesis is contingent on efficient enantiomeric resolution. Its linear alkyl chain offers a unique and less sterically congested chiral environment that could be advantageous for specific substrates where bulkier auxiliaries may show poor reactivity.

  • L-Valinol and L-Alaninol are workhorse molecules derived from the chiral pool. They provide a tunable steric profile, with valinol's isopropyl group being a reliable choice for inducing very high levels of stereocontrol in a broad range of reactions.[6][8]

  • (1S,2R)-2-Amino-1,2-diphenylethanol and other highly rigid analogues represent the pinnacle of stereochemical control. Their conformationally locked structures are designed for excellence, often providing near-perfect enantioselectivity in catalytic applications, albeit at a potentially higher cost and with less structural flexibility.

Ultimately, the choice depends on a balance of required stereoselectivity, substrate reactivity, cost, and availability. While complex, rigid ligands often provide the highest selectivity, the potential of simpler, resolved amino alcohols like 2-amino-1-hexanol should not be overlooked, as they may offer unique reactivity profiles and serve as cost-effective starting points for ligand or auxiliary development. Future research will undoubtedly continue to explore novel amino alcohol structures to further refine the toolkit available to the synthetic chemist.

References

  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. Benchchem.
  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99%. Sigma-Aldrich.
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalytic Behavior of Optically Active Amino Alcohol–Borane Complex in the Enantioselective Reduction of Acetophenone Oxime O-Alkyl Ethers. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Enantioselective reduction of ketones with borane catalyzed by tridentate amino alcohols derived
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
  • (1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide. Benchchem.
  • Chiral auxiliary. Wikipedia.
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
  • Valinol. Wikipedia.
  • L-Alaninol | 2749-11-3. Benchchem.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis. Benchchem.
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Alaninol. Wikipedia.
  • Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD..
  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822. PubChem.
  • This compound | CAS No.5665-74-7 Synthetic Routes. Guidechem.
  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol(23364-44-5). SINOCHIRAL.

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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for 2-Amino-1-Hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

In the landscape of pharmaceutical development and asymmetric synthesis, the control and accurate measurement of stereochemistry are paramount. 2-Amino-1-hexanol is a chiral building block whose enantiomeric purity can directly influence the pharmacological and toxicological profile of an active pharmaceutical ingredient (API). The subtle, three-dimensional difference between its (R)- and (S)-enantiomers can lead to vastly different interactions within the chiral environment of the human body. Therefore, the precise determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides a comparative analysis of the primary analytical methodologies for determining the enantiomeric excess of 2-amino-1-hexanol. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical insights gained from years of application experience. The methods discussed—Chiral Chromatography (HPLC and GC) and NMR Spectroscopy—are presented with detailed protocols and supporting data to empower you to select and implement the most appropriate strategy for your research and development needs.

Comparative Overview of Core Methodologies

The selection of an analytical technique is a strategic decision dictated by factors such as sample properties, required accuracy, available instrumentation, and desired throughput.[1] Below is a high-level comparison of the most robust and widely adopted methods.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation based on retention time.[2]Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.[3]A chiral auxiliary (derivatizing or solvating agent) creates diastereomeric environments, causing distinct, quantifiable signals.[4]
Sample Prep Minimal; dissolution in mobile phase. Indirect methods require derivatization.[5]Derivatization is typically required to increase volatility and thermal stability.[6][7]Simple mixing with a Chiral Solvating Agent (CSA) or a chemical reaction with a Chiral Derivatizing Agent (CDA).[8]
Accuracy High; typically considered the "gold standard" for ee determination.[9]High, provided derivatization is complete and does not cause racemization.High precision is achievable, often within ±1-2%, with proper integration and baseline resolution.[9]
Throughput Moderate; typical run times are 10-30 minutes per sample.Moderate; similar to HPLC, though derivatization adds time.High for CSA methods ("mix-and-measure"); lower for CDA methods requiring a reaction step.[8]
Pros Broad applicability, high resolution, well-established, direct analysis often possible.[10]Excellent for volatile compounds, very high resolution, requires small sample volume.[3]Rapid analysis (especially with CSAs), provides structural information, no physical separation needed.[11]
Cons Method development can be time-consuming, expensive chiral columns.[2]Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity and potential for error.[1]Lower sensitivity than chromatography, potential for signal overlap, requires higher sample concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its high accuracy and broad applicability.[10] The separation is achieved through the differential, transient diastereomeric interactions between the enantiomers of 2-amino-1-hexanol and a chiral stationary phase (CSP).

Causality of Separation: The choice of CSP is critical. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. The mechanism of chiral recognition relies on a combination of intermolecular interactions, including hydrogen bonding (with the amine and hydroxyl groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. These subtle differences in interaction energy cause one enantiomer to be retained longer on the column, resulting in separation.[10][12]

Experimental Protocol: Direct Chiral HPLC

Objective: To achieve baseline separation of (R)- and (S)-2-amino-1-hexanol for accurate ee calculation.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based column such as Daicel CHIRALPAK® IA (amylose-based) or CHIRALCEL® OD-H (cellulose-based) is a robust starting point.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-amino-1-hexanol sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting condition for normal phase chromatography is a mixture of Hexane and Ethanol (e.g., 90:10 v/v). The polarity can be fine-tuned by adjusting the ratio to optimize resolution.[13]

    • Additives: To improve peak shape and reduce tailing for the primary amine, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).

    • Flow Rate: 1.0 mL/min. Slower flow rates can sometimes improve resolution.[12]

    • Column Temperature: 25 °C. Temperature should be controlled to ensure reproducible retention times.

    • Detection: UV at 210 nm (where the amine and hydroxyl groups have some absorbance) or a more universal detector like a Refractive Index (RI) detector if UV sensitivity is low.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Data Presentation: Expected HPLC Results
Parameter(S)-2-Amino-1-hexanol(R)-2-Amino-1-hexanol
Retention Time (t_R) ~12.5 min~14.8 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~1.18}

Note: Retention times are illustrative and will vary based on the exact system, column, and mobile phase composition.

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL) in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Inject Inject 10 µL onto Chiral Column Filter->Inject Separate Isocratic Elution (Hexane/Ethanol + 0.1% DEA) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (Area_R, Area_S) Detect->Integrate Calculate Calculate ee% = |(A_R - A_S)/(A_R + A_S)|*100 Integrate->Calculate

Caption: Workflow for direct ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For compounds that are volatile and thermally stable, or can be made so, chiral GC offers exceptional resolution and sensitivity.[3] 2-Amino-1-hexanol, with its polar amine and hydroxyl groups, requires derivatization to block these active sites. This process increases volatility and prevents undesirable interactions with the column stationary phase, leading to sharp, symmetrical peaks.[1][6]

Causality of Derivatization: The primary goal is to replace the active hydrogen atoms on the amine and hydroxyl groups with non-polar, bulky groups. A common and effective strategy is N-acylation followed by O-silylation. For instance, reacting the amine with trifluoroacetic anhydride (TFAA) and the alcohol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) creates a derivative that is ideal for GC analysis.[7]

Experimental Protocol: Chiral GC with Derivatization

Objective: To determine the ee of 2-amino-1-hexanol via GC separation of its diastereomeric derivatives.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based column, such as a Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl), is often effective for separating derivatized amino alcohols.

Methodology:

  • Derivatization (Two-Step):

    • Dissolve ~1 mg of the 2-amino-1-hexanol sample in 100 µL of anhydrous dichloromethane in a 1 mL reaction vial.

    • Add 50 µL of pyridine followed by 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial securely and heat at 60 °C for 30 minutes to complete the N-acylation.

    • Cool the vial to room temperature. Evaporate the solvent and excess reagents under a gentle stream of dry nitrogen.

    • To the dry residue, add 100 µL of BSTFA (with 1% TMCS). Cap the vial and heat at 70 °C for 45 minutes to silylate the hydroxyl group.

    • Cool to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold at 200 °C for 10 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers, using the same formula as for HPLC.

Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing Sample 1 mg Sample in DCM Step1 1. N-Acylation: Add Pyridine + TFAA Heat 60°C, 30 min Sample->Step1 Dry1 Evaporate to Dryness Step1->Dry1 Step2 2. O-Silylation: Add BSTFA Heat 70°C, 45 min Dry1->Step2 Inject Inject 1 µL onto Chiral GC Column Step2->Inject Run Temperature Program (100°C -> 200°C) Inject->Run Detect FID Detection Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation. Instead, it relies on creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.[4]

Causality of Signal Splitting:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiopure reagent (e.g., Mosher's acid chloride) to form a stable pair of diastereomers.[14] These diastereomers have distinct chemical shifts (δ) for protons near the chiral center.

  • Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent complexes with an enantiopure solvating agent (e.g., (R)-BINOL).[8] This association creates transient diastereomeric complexes, leading to separate, concentration-averaged signals for each enantiomer in the spectrum. The CSA method is often preferred for its simplicity and speed—a true "mix-and-measure" technique.

Experimental Protocol: CSA Method using ¹H NMR

Objective: To resolve signals of the 2-amino-1-hexanol enantiomers using a CSA for rapid ee determination.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • High-quality 5 mm NMR tubes.

Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve ~5-10 mg of the 2-amino-1-hexanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the proton at the chiral center, -CH(NH₂)-).

    • To the same tube, add 1.0 to 1.2 equivalents of an enantiopure CSA, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL).

    • Gently shake the tube for ~30 seconds to ensure complete mixing and complex formation.[8]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Carefully examine the spectrum for resolved signals. Protons closest to the chiral center of 2-amino-1-hexanol are most likely to show separation (e.g., the -C*H- proton or the -CH₂OH protons).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals (Int₁ and Int₂).

    • Calculate the enantiomeric excess using the integration values: ee (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100

Data Presentation: Expected NMR Results
ParameterDescription
Analyte Signal (No CSA) -CH(NH₂) proton appears as a single multiplet.
Analyte Signal (With CSA) The -CH(NH₂) proton signal splits into two distinct multiplets.
Chemical Shift Difference (Δδ) Typically 0.01 - 0.05 ppm, depending on the CSA and solvent.
Integration The ratio of the integrals of the split signals directly corresponds to the enantiomeric ratio.
Logical Diagram: NMR-Based ee Determination

NMR_Logic cluster_concepts Core Principle cluster_observation Spectroscopic Observation cluster_quant Quantification Enantiomers Enantiomers (R and S) Diastereomers Transient Diastereomeric Complexes (R-CSA_R and S-CSA_R) Enantiomers->Diastereomers + Single_Peak Single Signal (Chemically Equivalent) Enantiomers->Single_Peak CSA Chiral Solvating Agent (CSA_R) CSA->Diastereomers + NMR_Spec NMR Spectrum Split_Peak Two Resolved Signals (Chemically Non-Equivalent) Diastereomers->Split_Peak Single_Peak->NMR_Spec Split_Peak->NMR_Spec Integrate Integrate Signal Areas (Int_1, Int_2) Split_Peak->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Logic of ee determination using a Chiral Solvating Agent in NMR.

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for 2-amino-1-hexanol can be accomplished with high fidelity using several advanced analytical techniques.

  • Chiral HPLC remains the benchmark for accuracy and is often the method of choice for final quality control and regulatory submissions due to its robustness and resolving power.

  • Chiral GC is a powerful alternative, especially when high resolution is needed and the sample matrix is compatible with derivatization and vaporization.

  • NMR Spectroscopy , particularly with chiral solvating agents, provides an exceptionally rapid, simple, and non-destructive method ideal for reaction monitoring, high-throughput screening, and situations where chromatographic method development is impractical.

The ultimate choice depends on a holistic assessment of your laboratory's capabilities, the stage of your project, and the specific analytical question you aim to answer. By understanding the fundamental principles and practical nuances of each technique, researchers can confidently generate accurate and reliable data on the stereochemical purity of this vital chiral intermediate.

References

  • Gholami, H., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2637-2657. [Link]

  • Moorthy, S. N., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Zhao, L., et al. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex. Chemical Communications, 47(42), 11641-11643. [Link]

  • Fletcher, K. E., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(8), 1735-1740. [Link]

  • Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 538-545. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Kumar, D., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26240. [Link]

  • Wang, Y., et al. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 59(17), 12387-12395. [Link]

  • National Institutes of Health (NIH). (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed Central. [Link]

  • Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign IDEALS. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • National Institutes of Health (NIH). (n.d.). DL-2-Amino-1-hexanol. PubChem. [Link]

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chiral stationary phases for separating 2-amino-1-hexanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Selecting Chiral Stationary Phases for the Enantiomeric Separation of 2-Amino-1-Hexanol

Introduction: The Chirality Challenge of 2-Amino-1-Hexanol

2-Amino-1-hexanol is a chiral amino alcohol, a structural motif present in numerous pharmaceutical agents and valuable as a synthetic building block. Its stereochemistry is critical, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the enantiomers of 2-amino-1-hexanol is paramount for quality control, process optimization, and regulatory compliance in drug development. This guide provides a comparative analysis of various chiral stationary phases (CSPs) suitable for this separation, offering a framework for rational method development grounded in the principles of chiral recognition.

The Foundation: Chiral Recognition Mechanisms

Successful enantiomeric separation relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. The stability of these complexes differs between enantiomers, leading to different retention times. This differential interaction is governed by a combination of forces, famously conceptualized in the "three-point interaction model," which posits that at least three simultaneous interactions are necessary for chiral recognition.[1] For 2-amino-1-hexanol, the key interaction points are its primary amine, its primary alcohol, and the chiral center itself. The primary forces at play include:

  • Hydrogen Bonding: The -NH₂ and -OH groups are potent hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar functional groups create significant dipole moments.

  • Steric Interactions: The spatial arrangement of the butyl group at the stereocenter creates steric hindrance, which is a crucial factor in how the enantiomer "fits" into the chiral selector.

  • Inclusion Complexation: The aliphatic hexyl chain can be included within hydrophobic cavities provided by certain CSPs.[2]

A Comparative Analysis of Promising Chiral Stationary Phases

The selection of a CSP is the most critical decision in developing a chiral separation method. Based on the structure of 2-amino-1-hexanol, several classes of CSPs present themselves as strong candidates.

Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs are the most widely used and versatile columns in chiral HPLC.[3][4] Chiral selectors, typically phenylcarbamate derivatives of cellulose or amylose, are coated or covalently immobilized onto a silica support.[5] The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the helical polymer structure.[6]

  • Expertise & Experience: The carbamate groups (-O-CO-NH-) on the polysaccharide backbone are ideal sites for hydrogen bonding with the analyte's -OH and -NH₂ groups. For amino alcohols, coated phases like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) often provide excellent enantioselectivity.[7] Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases, but sometimes with slightly lower selectivity than their coated counterparts.[5]

  • Trustworthiness: The high success rate of these columns for a vast range of chiral compounds makes them a reliable starting point for screening. The elution order can sometimes be inverted by switching from a cellulose to an amylose-based phase with the same derivative, providing a useful tool for method optimization.

Cyclodextrin-Based CSPs

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[2] Chiral recognition occurs through the inclusion of the analyte's nonpolar moiety (the hexyl group of 2-amino-1-hexanol) into the cavity, while the polar, chiral groups interact with the hydroxyl groups on the rim of the CD cone.[2][8]

  • Expertise & Experience: Native β-cyclodextrin and derivatized versions are highly effective, particularly in reversed-phase or polar organic modes. The compatibility with aqueous mobile phases is a distinct advantage.[2] For an amino alcohol, derivatization of the CD with groups like hydroxypropyl or dimethylphenyl carbamate can enhance enantioselectivity by providing additional interaction sites.

  • Trustworthiness: The mechanism is well-understood, making method development relatively predictable. The size of the cyclodextrin cavity (α, β, or γ) can be matched to the size of the analyte's hydrophobic portion for optimal inclusion.

Macrocyclic Glycopeptide CSPs

This class of CSPs, which includes selectors like Teicoplanin and Vancomycin, is exceptionally well-suited for polar and ionizable compounds.[9] Their complex structure provides a multitude of chiral centers and functional groups (ionic, aromatic, hydroxyl), enabling a variety of interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.

  • Expertise & Experience: These phases are renowned for their ability to resolve underivatized amino acids and amino alcohols.[9] The primary amine in 2-amino-1-hexanol can be protonated with an acidic mobile phase additive (e.g., formic acid or TFA), promoting strong ionic interactions with the CSP's carboxyl groups. This often leads to excellent peak shape and resolution.

  • Trustworthiness: Their multi-modal interaction capability makes them powerful screening columns. A single column, like an Astec® CHIROBIOTIC® T, can often achieve separations that would otherwise require derivatization.[9]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs operate on a donor-acceptor recognition principle.[10] The stationary phase contains a chiral molecule with π-electron-rich (donor) or π-electron-deficient (acceptor) aromatic rings. Chiral recognition is achieved through π-π stacking, hydrogen bonding, and dipole-dipole interactions.

  • Expertise & Experience: While highly effective, Pirkle-type phases often work best when the analyte also possesses an aromatic system. For a purely aliphatic compound like 2-amino-1-hexanol, direct separation may be challenging. However, derivatizing the primary amine with a π-acidic group like 3,5-dinitrobenzoyl chloride (DNB) can make it an ideal candidate for a π-basic Pirkle phase like Phenylglycine.[11] The covalent bonding of these phases makes them extremely robust and compatible with a wide range of normal-phase, reversed-phase, and SFC mobile phases.[11][12]

  • Trustworthiness: The ability to invert elution order by simply switching to a column with the opposite enantiomer of the selector is a significant advantage for purity analysis of trace enantiomers.[11]

Data Presentation: Comparative Performance Summary

CSP ClassCommercial Column ExamplesTypical Mobile Phase (Starting Point)Primary Interaction Mechanism(s)Expected Performance ProsExpected Performance Cons
Polysaccharide Chiralpak® AD-H, Chiralcel® OD-HHexane/Ethanol (80/20, v/v)H-bonding, Dipole-Dipole, StericHigh probability of success; versatile.[3][7]Coated phases have solvent limitations.
Cyclodextrin CYCLOBOND™ I 2000, Astec® CD-PhAcetonitrile/Water/TFA (e.g., 90/10/0.1)Inclusion Complex, H-bondingGood for polar analytes; aqueous compatible.[2][13]May show lower efficiency than polysaccharide phases.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T, V2Methanol/Acetic Acid/TEA (100/0.1/0.1)Ionic, H-bonding, InclusionExcellent for underivatized amino alcohols.[9]Can have strong retention, requiring optimization.
Pirkle-Type Whelk-O® 1, PhenylglycineHexane/Isopropanol (90/10, v/v)π-π, H-bonding, Dipole-DipoleVery robust; broad solvent compatibility.[10][11]Best performance usually requires derivatization.

Experimental Protocols: A Workflow for Chiral Method Development

This protocol provides a self-validating system for developing a robust chiral separation method for 2-amino-1-hexanol. The causality behind each step is explained to guide the researcher.

Diagram: Chiral Method Development Workflow

The following diagram illustrates the logical flow for screening and optimizing a chiral separation method.

Chiral_Method_Development Analyte Analyte: 2-Amino-1-Hexanol Screening Phase 1: Primary Screening Analyte->Screening CSP1 Polysaccharide CSP (e.g., Chiralpak AD-H) Mobile Phase: Hexane/IPA Screening->CSP1 CSP2 Glycopeptide CSP (e.g., CHIROBIOTIC T) Mobile Phase: MeOH/Acid/Base Screening->CSP2 CSP3 Cyclodextrin CSP (e.g., CYCLOBOND I) Mobile Phase: ACN/H2O Screening->CSP3 Eval1 Evaluate Results: Resolution (Rs) > 1.0? CSP1->Eval1 CSP2->Eval1 CSP3->Eval1 Optimization Phase 2: Optimization Eval1->Optimization Yes NoRes No Resolution: Consider Derivatization or Alternative CSPs Eval1->NoRes No MP_Opt Mobile Phase Ratio (e.g., % Alcohol) Optimization->MP_Opt Additive_Opt Additive Tuning (TFA/DEA for peak shape) Optimization->Additive_Opt Temp_Opt Temperature Study (25°C, 15°C, 40°C) Optimization->Temp_Opt Eval2 Evaluate Results: Resolution (Rs) > 1.5? Symmetry > 0.9? MP_Opt->Eval2 Additive_Opt->Eval2 Temp_Opt->Eval2 Eval2->Optimization No, re-optimize Final Final Validated Method Eval2->Final Yes

Caption: A logical workflow for chiral method development.

Step-by-Step Protocol

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of 2-amino-1-hexanol enantiomers.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of racemic 2-amino-1-hexanol in methanol or ethanol.

  • Dilute this stock to ~50 µg/mL using the initial mobile phase for each column to be screened.

  • Causality: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.

2. Phase 1: Initial CSP Screening:

  • Rationale: The goal is to quickly identify which class of CSP shows the most promise. Polysaccharide and macrocyclic glycopeptide phases are the highest probability candidates for an underivatized amino alcohol.

  • Condition A (Polysaccharide):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 80% n-Hexane / 20% Isopropanol (IPA)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 205 nm or ELSD/CAD

  • Condition B (Macrocyclic Glycopeptide):

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 100% Methanol + 0.1% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 205 nm or ELSD/CAD

  • Analysis: Inject the sample under both conditions. If any separation (even partial) is observed, proceed to Phase 2 with that column/mobile phase system. The use of acidic and basic additives (TFA/TEA) in polar organic mode for Condition B is critical to prevent peak tailing by keeping the primary amine in a consistent protonation state.[14]

3. Phase 2: Method Optimization:

  • Rationale: Systematically adjust parameters to improve the resolution and peak shape of the most promising condition from Phase 1.

  • Mobile Phase Composition:

    • For Polysaccharide CSP: Adjust the percentage of alcohol modifier (e.g., IPA or Ethanol) from 10% to 30%. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • For Glycopeptide CSP: Adjust the type and concentration of the acid/base additives. Sometimes, acetic acid or formic acid provides different selectivity than TFA.

  • Temperature:

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity (larger difference in interaction energy) but can lead to higher backpressure and broader peaks.

  • Flow Rate:

    • Once good separation is achieved, the flow rate can be optimized to reduce run time without sacrificing resolution, typically between 0.8 and 1.5 mL/min for a 4.6 mm ID column.

4. Final Method Validation:

  • Once Rs > 1.5 and good peak shape are achieved, the method should be validated for linearity, accuracy, and precision as per internal or regulatory guidelines.

References

  • Vertex AI Search. (n.d.). Cyclodextrin-based CSPs - Chiralpedia.
  • Vertex AI Search. (n.d.). Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia.
  • Vertex AI Search. (n.d.). Other Chiral Phases - Regis Technologies.
  • Vertex AI Search. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
  • Vertex AI Search. (n.d.). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Comparison of separations on beta and gamma cyclodextrin based CSPs.... - ResearchGate.
  • Vertex AI Search. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed.
  • Vertex AI Search. (n.d.). Comparison of Several Polysaccharide-Derived Chiral Stationary Phases for the Enantiomer Separation of N-fluorenylmethoxycarbonyl Alpha-Amino Acids by HPLC - PubMed.
  • Vertex AI Search. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • Vertex AI Search. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers - Benchchem.
  • Vertex AI Search. (n.d.). Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers - mediaTUM.
  • Vertex AI Search. (n.d.). Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
  • Vertex AI Search. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation - ResearchGate.
  • Vertex AI Search. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Recognition Mechanisms of Chiral Selectors: An Overview - ResearchGate.
  • Vertex AI Search. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.

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A Senior Application Scientist's Guide to the LC-MS Quantification of 2-Amino-1-hexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the precise quantification of chiral molecules is paramount. 2-Amino-1-hexanol, a chiral amino alcohol, presents a common analytical challenge: the separation and accurate measurement of its enantiomers, (R)- and (S)-2-amino-1-hexanol. These isomers can exhibit distinct pharmacological and toxicological profiles, making their individual quantification a regulatory and scientific necessity.

This guide provides an in-depth comparison of two robust Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the enantioselective quantification of 2-amino-1-hexanol in biological matrices. We will dissect the causality behind the methodological choices, offering field-proven insights to guide your assay development. The protocols described are designed as self-validating systems, emphasizing accuracy, reproducibility, and the mitigation of common analytical pitfalls like matrix effects.[1][2]

The Core Challenge: Chirality and Physicochemical Properties

2-Amino-1-hexanol is a small, polar molecule with a primary amine and a hydroxyl group. These characteristics present two main analytical hurdles:

  • Poor Retention on Reversed-Phase Chromatography: Its polarity makes it difficult to retain on standard C18 columns, the workhorse of many bioanalytical labs.

  • Enantiomeric Equivalence: Enantiomers possess identical physical and chemical properties in an achiral environment, meaning they will co-elute on standard chromatographic columns and have identical mass spectra.

Therefore, any successful LC-MS method must address both retention and chiral separation. We will explore two divergent, yet powerful, approaches: Direct Chiral Separation on a Chiral Stationary Phase (CSP) and Indirect Separation via diastereomeric derivatization.

Method A: Direct Enantioseparation Using a Chiral Stationary Phase (CSP)

This approach is elegant in its simplicity, tackling the core challenge of stereoisomerism head-on by employing a column specifically designed for chiral recognition.

Principle and Rationale

The direct method utilizes a Chiral Stationary Phase (CSP) that creates a transient, diastereomeric complex with the analytes.[3] The differing stability of these complexes for the (R)- and (S)-enantiomers results in different retention times, allowing for their separation. For amino alcohols, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective.[4] They offer multiple interaction modes (hydrogen bonding, ionic, and hydrophobic), which are crucial for resolving small, flexible molecules like 2-amino-1-hexanol. This method avoids derivatization, saving sample preparation time and eliminating potential side reactions.[5]

Experimental Workflow & Protocol

Direct_Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_start Biological Sample (e.g., Plasma) s_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) s_start->s_is s_ppt Protein Precipitation (e.g., with Acetonitrile) s_is->s_ppt s_cent Centrifuge s_ppt->s_cent s_super Collect Supernatant s_cent->s_super s_inject Inject into LC-MS/MS s_super->s_inject lc LC Separation on Chiral Column (e.g., Teicoplanin CSP) s_inject->lc ms MS/MS Detection (Positive ESI, MRM Mode) lc->ms

Caption: Workflow for Direct Chiral Separation of 2-Amino-1-hexanol.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 50 µL of plasma sample, add 10 µL of a deuterated 2-amino-1-hexanol internal standard (e.g., d4-2-amino-1-hexanol) solution. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical as it co-elutes and experiences similar matrix effects, ensuring the highest accuracy.[6]

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system

    • Column: CHIROBIOTIC T (Teicoplanin) column, 250 x 2.1 mm, 5 µm.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Ammonium trifluoroacetate (NH4TFA) in Methanol

    • Gradient: A linear gradient from 80% B to 20% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: (To be optimized empirically)

      • 2-amino-1-hexanol: e.g., Q1: 118.1 m/z -> Q3: 100.1 m/z (loss of H₂O)

      • d4-2-amino-1-hexanol (IS): e.g., Q1: 122.1 m/z -> Q3: 104.1 m/z

Method B: Indirect Separation via Chiral Derivatization

This classic strategy involves chemically modifying the analytes with a chiral derivatizing reagent. This reaction converts the enantiomeric pair into a diastereomeric pair, which can then be easily separated on a standard, achiral reversed-phase column.

Principle and Rationale

By reacting the primary amine of 2-amino-1-hexanol with a chiral reagent, two new molecules (diastereomers) are formed. Diastereomers have different physical properties and, therefore, different retention times on achiral columns like a C18.[7] A common and effective reagent is NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole), which reacts with primary amines. While NBD-F itself isn't chiral, it's often used in methods that subsequently employ a chiral column. For an indirect approach on an achiral column, a chiral derivatizing agent like a chiral isothiocyanate or chloroformate would be chosen. For this guide, we will illustrate the principle with a well-known chiral reagent, Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

The derivatization not only enables chiral separation on a C18 column but also significantly increases the hydrophobicity of the analyte, dramatically improving its retention. Furthermore, the dinitrophenyl group is readily ionizable, which can enhance MS sensitivity.

Experimental Workflow & Protocol

Indirect_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis s_start Biological Sample (e.g., Plasma) s_is Add SIL-IS s_start->s_is s_ppt Protein Precipitation s_is->s_ppt s_cent Centrifuge s_ppt->s_cent s_super Collect & Evaporate Supernatant s_cent->s_super s_deriv Reconstitute & Derivatize with Chiral Reagent (e.g., FDAA) s_super->s_deriv s_quench Quench Reaction s_deriv->s_quench s_inject Inject into LC-MS/MS s_quench->s_inject lc LC Separation on Achiral Column (e.g., C18) s_inject->lc ms MS/MS Detection (Positive ESI, MRM Mode) lc->ms

Sources

A Comparative Analysis of the Reactivity of (R)- and (S)-2-Amino-1-Hexanol: A Guide for Synthetic and Developmental Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the nuanced reactivity of chiral building blocks is of paramount importance. Among these, vicinal amino alcohols such as 2-amino-1-hexanol serve as versatile synthons for a variety of biologically active molecules and chiral ligands. This guide provides an in-depth comparative analysis of the reactivity of the (R)- and (S)-enantiomers of 2-amino-1-hexanol. By examining their behavior in key chemical transformations and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

The Stereochemical Imperative: Why Enantiomeric Purity Matters

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. However, their interactions with other chiral entities, be it biological receptors or chiral reagents, can differ significantly. This stereochemical distinction is the cornerstone of modern drug design, where one enantiomer of a chiral drug may exhibit therapeutic effects while the other is inactive or even elicits adverse reactions.[1] Therefore, understanding and controlling the stereochemical outcome of reactions involving chiral molecules like (R)- and (S)-2-amino-1-hexanol is critical.

The differential reactivity of enantiomers in a chiral environment arises from the formation of diastereomeric transition states.[2][3] When (R)-2-amino-1-hexanol and (S)-2-amino-1-hexanol react with a chiral reagent, they form two different diastereomeric transition states. These transition states have different energies, leading to different reaction rates and potentially different product distributions. This principle is the basis for kinetic resolution, a powerful technique for separating enantiomers.[4]

Comparative Reactivity in Acylation Reactions

Acylation is a fundamental transformation for amino alcohols, with the potential for reaction at either the amino or the hydroxyl group. The relative reactivity of these two functional groups can be controlled by the reaction conditions.

Chemoselective N-Acylation

A common strategy to achieve chemoselective O-acylation is to perform the reaction under acidic conditions, which protonates the amino group and renders it non-nucleophilic.[5]

Conceptual Experimental Design for Comparing N-Acylation Rates:

To quantitatively compare the N-acylation rates, a kinetic resolution experiment could be designed. A racemic mixture of 2-amino-1-hexanol would be reacted with a sub-stoichiometric amount of a chiral acylating agent. The enantiomeric excess (ee) of the unreacted amino alcohol and the acylated product would be monitored over time using chiral chromatography. The relative rates of acylation for the (R) and (S) enantiomers could then be determined.

Intramolecular Cyclization: Formation of Chiral Oxazolines

A significant application of 2-amino alcohols is in the synthesis of chiral 2-oxazolines. These heterocyclic compounds are valuable as chiral ligands in asymmetric catalysis and as protecting groups.[6] The formation of an oxazoline from a 2-amino alcohol typically involves two steps: N-acylation followed by intramolecular cyclization. The stereocenter of the amino alcohol is incorporated into the oxazoline ring, influencing the stereochemical outcome of subsequent reactions where the oxazoline acts as a chiral ligand.[6]

The rate of this intramolecular cyclization can be influenced by the stereochemistry of the starting amino alcohol, particularly when the reaction is conducted in a chiral environment or with reagents that can form diastereomeric intermediates.

Sources

A Senior Application Scientist's Guide to Chiral Column Performance for Amino Alcohol Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of amino alcohols is a cornerstone of modern pharmaceutical development. As a class of compounds, amino alcohols are integral to a vast number of active pharmaceutical ingredients (APIs), including widely used beta-blockers and bronchodilators. The stereochemistry of these molecules is not a trivial detail; it is fundamental to their biological activity. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize patient risk.[3][4]

This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the separation of amino alcohols. As a senior application scientist, my objective is to move beyond a simple catalog of columns and instead offer a narrative grounded in mechanistic understanding and field-proven insights. We will explore the causality behind experimental choices, examine comparative data, and provide robust protocols to empower you in your method development endeavors.

The Foundation: Chiral Recognition Mechanisms

Successful chiral separation hinges on the differential interaction between the two enantiomers of the analyte and a chiral selector, which is immobilized to form the CSP. The prevailing theory for this differentiation is the three-point interaction model , which posits that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the chiral selector, with at least one of these being stereochemically dependent.[3][5] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion phenomena.

cluster_0 Chiral Selector (CSP) cluster_1 Enantiomer 1 cluster_2 Enantiomer 2 (Mirror Image) A A A1 A' A->A1 Interaction 1 A2 A' A->A2 Interaction 1 B B B1 B' B->B1 Interaction 2 B2 B' B->B2 Interaction 2 C C C1 C' C->C1 Interaction 3 (Stereoselective) C2 C' C->C2 Steric Hindrance (No Interaction) caption Fig. 1: The Dalgliesh Three-Point Interaction Model.

Caption: Fig. 1: The Dalgliesh Three-Point Interaction Model.

Major Classes of Chiral Stationary Phases for Amino Alcohol Separation

While numerous CSPs are commercially available, no single column is universally effective.[3] For amino alcohols, four classes of CSPs have demonstrated particular utility: Polysaccharide-based, Macrocyclic Glycopeptide-based, Ligand-Exchange, and Pirkle-type phases.

CSP ClassChiral Selector ExamplePrimary Interaction MechanismsAdvantages for Amino AlcoholsCommon Limitations
Polysaccharide-based Cellulose/Amylose Phenylcarbamate Derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion in chiral grooves.[1][5]Broad applicability, high success rates, robust and available in immobilized versions for expanded solvent compatibility.[6][7]Coated versions have solvent limitations; may require screening of multiple columns.
Macrocyclic Glycopeptide Teicoplanin, Vancomycin (e.g., Chirobiotic™ T, V)π-π interactions, hydrogen bonding, ionic interactions, steric hindrance within macrocyclic "baskets".[8][9]Multi-modal (RP, NP, Polar Organic), excellent for polar and ionizable compounds like amino alcohols, often no derivatization needed.[10][11]Can exhibit complex retention behavior due to multiple interaction sites.
Ligand-Exchange (LE-CSP) Amino acid derivatives (e.g., L-Proline, D-Penicillamine) + Metal ion (e.g., Cu²⁺)Formation of transient, diastereomeric metal complexes (chelation).[12][13]High selectivity specifically for compounds that can act as ligands, such as amino acids and amino alcohols.[12][14]Requires a metal salt (typically CuSO₄) in the mobile phase, which can limit detector compatibility (e.g., MS) and requires dedicated hardware.
Pirkle-type (Brush-type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole interactions.[15][16]Well-understood mechanism, highly stable due to covalent bonding.Often requires derivatization of the amino alcohol to introduce a π-acidic or π-basic moiety for strong interaction.[16]

Comparative Performance Data

Objective comparison requires analysis of experimental data. The following table synthesizes data from peer-reviewed studies, focusing on key chromatographic parameters: Resolution (Rs) , which quantifies the degree of separation (Rs > 1.5 is baseline), and Separation Factor (α) , the ratio of retention factors, which indicates selectivity.

Table 2: Experimental Data for the HPLC Separation of Amino Alcohols on Various Chiral Columns

AnalyteColumn (CSP Type)Mobile PhaseFlow Rate (mL/min)αRsReference
Propranolol Teicoplanin (Macrocyclic Glycopeptide)Methanol / Acetic Acid / Triethylamine (100:0.15:0.15, v/v/v)1.01.201.45[17]
Atenolol Teicoplanin (Macrocyclic Glycopeptide)Methanol / Acetic Acid / Triethylamine (100:0.15:0.15, v/v/v)1.01.252.19[17]
Metoprolol Teicoplanin (Macrocyclic Glycopeptide)Methanol / Acetic Acid / Triethylamine (100:0.15:0.15, v/v/v)1.01.272.50[17]
Salbutamol Teicoplanin (Macrocyclic Glycopeptide)Methanol / Acetic Acid / Triethylamine (100:0.15:0.15, v/v/v)1.01.534.31[17]
Chiral Amine 1 Chiralpak® IE (Immobilized Amylose derivative)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)1.02.096.51[6]
Chiral Amine 2 Chiralcel® OD-H (Coated Cellulose derivative)n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)1.01.574.69[6]

Data synthesized from multiple sources. Conditions and results may vary based on specific instrumentation and laboratory conditions.

Field Insights: The data clearly shows the high selectivity of macrocyclic glycopeptide columns for underivatized β-blocker amino alcohols, achieving excellent resolution for compounds like Salbutamol.[17] Polysaccharide columns, particularly the immobilized versions, demonstrate powerful resolving capabilities for chiral amines, which share functional similarities with amino alcohols.[6]

The Rise of Supercritical Fluid Chromatography (SFC)

In the quest for faster and more environmentally friendly analytical methods, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[18][19] SFC utilizes supercritical CO₂ as the primary mobile phase, which offers low viscosity and high diffusivity.[20] This translates into several key advantages:

  • Speed: Separations are typically 3-5 times faster than on HPLC.[20]

  • Reduced Solvent Consumption: Dramatically lowers the use of organic solvents, aligning with green chemistry principles.[19][21]

  • Unique Selectivity: The mobile phase properties can sometimes provide different or complementary selectivity compared to HPLC.[21]

Polysaccharide-based CSPs are the most widely used columns in SFC and have shown exceptional performance for the separation of a wide range of chiral compounds, including amino alcohols.[21]

Experimental Protocol: A Self-Validating Approach to Chiral Method Development

A structured, logical workflow is crucial for efficient and successful method development. This protocol is designed to be a self-validating system, where each step builds upon the last to justify the final method choices.

G A Step 1: Analyte & CSP Selection - Analyze pKa, logP, structure - Select 2-4 diverse CSPs (e.g., Polysaccharide, Glycopeptide) B Step 2: Primary Screening - Screen selected CSPs with generic gradients - Modes: NP (Hex/IPA), PO (MeOH/ACN), RP (ACN/H2O) A->B C Step 3: Identify 'Hits' - Look for any enantiomeric separation (even partial) - Select the most promising CSP/Mode combination B->C D Step 4: Mobile Phase Optimization - Convert to isocratic conditions - Adjust organic modifier ratio to optimize retention (k') C->D E Step 5: Additive Optimization - For basic amino alcohols, add acidic modifier (e.g., TFA) - For acidic properties, add basic modifier (e.g., DEA) - Optimize concentration (0.05% - 0.2%) to improve peak shape and resolution D->E F Step 6: Final Parameter Tuning - Optimize Flow Rate and Temperature - Ensure Rs > 1.5 E->F G Step 7: Method Validation - Assess Specificity, Linearity, Accuracy, Precision, Robustness F->G caption Fig. 2: Rational Workflow for Chiral Method Development.

Caption: Fig. 2: Rational Workflow for Chiral Method Development.

Step-by-Step Methodology:

  • Analyte Characterization and Column Selection:

    • Causality: The physicochemical properties of your amino alcohol (pKa, solubility) dictate the most logical starting point. Basic amino alcohols often perform well on polysaccharide or macrocyclic glycopeptide columns.

    • Protocol:

      • Determine the pKa of the amino and alcohol groups.

      • Based on the structure, select a primary screening set of 2-4 columns. A typical set would include an amylose-based column (e.g., Chiralpak® IA), a cellulose-based column (e.g., Chiralcel® OD), and a macrocyclic glycopeptide column (e.g., Chirobiotic™ T).[22]

  • Mobile Phase Screening:

    • Causality: Different separation modes (Normal Phase, Reversed Phase, Polar Organic) exploit different interaction mechanisms. Screening broadly and quickly is the most efficient way to identify a promising separation.

    • Protocol:

      • Prepare stock solutions of your analyte in an appropriate solvent.

      • Run a generic gradient on each selected column in at least two mobile phase modes (e.g., Normal Phase: Hexane/Ethanol; Polar Organic: Acetonitrile/Methanol).

      • Identify the column/mobile phase combination that shows the best initial selectivity (the largest separation between the enantiomer peaks).

  • Optimization of Mobile Phase and Additives:

    • Causality: Mobile phase additives are critical for controlling the ionization state of both the analyte and the CSP's residual silanols, which dramatically impacts peak shape and retention.[23] For basic amino alcohols, an acidic additive neutralizes silanols and protonates the analyte's amine, promoting favorable ionic interactions with the CSP.

    • Protocol:

      • Switch to an isocratic mobile phase based on the conditions from the best screening result. Adjust the solvent ratio to achieve a retention factor (k') between 2 and 10.

      • Introduce a small amount of an additive into the mobile phase. For basic amino alcohols, start with 0.1% trifluoroacetic acid (TFA) or acetic acid. For analytes with acidic character, use 0.1% diethylamine (DEA) or triethylamine (TEA).[17][24]

      • Systematically vary the additive concentration to find the optimal balance of peak shape and resolution.

  • Method Validation:

    • Causality: A developed method is not trustworthy until it is validated. Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[25]

    • Protocol:

      • Following regulatory guidelines (e.g., ICH), perform validation experiments.[25][26]

      • Specificity: Ensure no interference from impurities or related substances.

      • Linearity & Range: Establish a linear relationship between concentration and response over a defined range.

      • Accuracy & Precision: Demonstrate that the method provides results that are close to the true value and are reproducible.

      • Robustness: Intentionally make small variations in method parameters (e.g., flow rate ±5%, temperature ±2°C) to ensure the method remains reliable.

Conclusion

The selection of a chiral column for amino alcohol separation is a multi-faceted process that requires a blend of theoretical knowledge and empirical testing. Polysaccharide and macrocyclic glycopeptide CSPs represent the most versatile and successful platforms for this class of compounds, offering broad applicability and high-resolution capabilities. The emergence of SFC provides a valuable, high-throughput alternative that aligns with modern efficiency and sustainability goals. By employing a systematic, rationally-driven method development workflow as outlined in this guide, researchers can confidently and efficiently develop robust, reliable, and self-validating methods for the critical task of chiral amino alcohol separation.

References

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  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharma Group URL
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  • Title: Comparative Enantioseparation of Seven Amino Alcohols on Teicoplanin‐Based Chiral Stationary Phases Source: Taylor and Francis URL
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  • Source: National Institutes of Health (NIH)
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  • Title: Research progress of chiral ligand exchange stationary phases in the enantiomer resolution Source: E3S Web of Conferences URL
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
  • Title: COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Source: UNCW Institutional Repository URL
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  • Title: Chiral separation by ligand-exchange Source: ResearchGate URL
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  • Title: Advances in Chiral Liquid Chromatography Stationary Phases for Pharmaceutical Analysis Source: PubMed URL
  • Title: Donor-Acceptor (Pirkle)
  • Title: Frequently Asked Questions Source: Daicel Chiral Technologies URL
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  • Source: HPLC.
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  • Title: Supercritical Fluid Chromatography (SFC)
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The Ascendancy of Supercritical Fluid Chromatography in Chiral Amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of chiral amine separations, the choice of analytical technique is paramount. Enantiomers of amine-containing compounds can exhibit drastically different pharmacological and toxicological profiles, making their accurate and efficient separation a critical step in the pharmaceutical pipeline.[1] While High-Performance Liquid Chromatography (HPLC) has long been the established workhorse, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and often superior alternative for these challenging molecules.

This guide provides an in-depth, objective comparison of SFC with traditional HPLC for the chiral resolution of primary amines. Grounded in experimental data and field-proven insights, we will explore the fundamental principles, practical considerations, and performance advantages that position SFC as an increasingly indispensable tool for high-throughput screening and purification in modern drug discovery.

The Challenge with Chiral Amines: A Tale of Polarity and Peak Tailing

Chiral primary amines are notoriously difficult to analyze chromatographically. Their basic nature often leads to strong interactions with the acidic silanol groups present on the surface of silica-based stationary phases. This can result in poor peak shapes, tailing, and even irreversible adsorption, compromising resolution and reproducibility. Traditional normal-phase HPLC (NP-HPLC), while effective for some chiral separations, relies on toxic and flammable solvents like hexane.[2] Reversed-phase HPLC (RP-HPLC) can be an option, but many chiral stationary phases (CSPs) are not designed for aqueous mobile phases, and the high polarity of some amines can lead to poor retention.

Enter SFC: A Hybrid Approach with Distinct Advantages

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[3] A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[4] This unique state imparts several key advantages to the chromatographic process:

  • Low Viscosity and High Diffusivity: The mobile phase in SFC has significantly lower viscosity and higher diffusivity than liquid mobile phases used in HPLC.[2][5] This allows for faster flow rates and rapid mass transfer between the mobile and stationary phases, leading to higher efficiency, faster separations (3 to 5 times faster than HPLC), and shorter column equilibration times without a significant loss in resolution.[2][6]

  • "Green" Chemistry: The primary reliance on CO₂, which is non-toxic, non-flammable, and readily available (often captured as a byproduct of other industrial processes), makes SFC a significantly more environmentally friendly technique compared to NP-HPLC.[7][8] This reduction in hazardous organic solvent consumption also leads to lower purchasing and disposal costs.[9]

  • Tunable Solvent Strength: The solvating power of the supercritical CO₂ can be easily tuned by changing the pressure and temperature.[10] Furthermore, the addition of small amounts of polar organic solvents (modifiers), such as methanol or ethanol, allows for a wide range of mobile phase polarities to be accessed, enabling the elution of a broad spectrum of compounds, including polar amines.[11][12]

Performance Showdown: SFC vs. HPLC for Chiral Amine Separation

Objective comparison requires a look at the experimental data. A study evaluating the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase provides a clear head-to-head comparison between SFC, polar organic HPLC, and normal-phase HPLC.[13]

Performance MetricSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NP-HPLC)Polar Organic HPLC
Analysis Time FastSlowestFastest
Resolution Good to ExcellentHighestGood
Peak Symmetry Best Overall GoodGood
Solvent Consumption Significantly LowerHighModerate
Environmental Impact LowHighModerate
Baseline Separations (out of 25) 161713

Data synthesized from a comparative study on 25 racemic primary amines.[1][13]

The data clearly indicates that while NP-HPLC can provide slightly higher resolution, it comes at the cost of significantly longer analysis times.[1] SFC, on the other hand, offers a compelling balance of speed, resolution, and superior peak symmetry for basic amine compounds.[1][13] The improved peak shape in SFC is often attributed to the acidic nature of the CO₂/modifier mobile phase, which can help to protonate the amine analytes and reduce undesirable interactions with the stationary phase.[14]

Crafting a Successful SFC Method for Chiral Amines: A Step-by-Step Protocol

Achieving optimal separation of chiral amines in SFC requires careful consideration of several key parameters. The following protocol outlines a systematic approach to method development.

Experimental Workflow for Chiral Amine SFC Method Development

SFC_Workflow cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Validation SamplePrep Sample Preparation (Dissolve in Modifier) ColumnScreen Column Screening (Polysaccharide, Cyclofructan, etc.) SamplePrep->ColumnScreen SolventScreen Modifier Screening (MeOH, EtOH, IPA) ColumnScreen->SolventScreen Select best column AdditiveOpt Additive Optimization (Acidic/Basic) SolventScreen->AdditiveOpt ParamOpt Parameter Optimization (Pressure, Temp, Flow Rate) AdditiveOpt->ParamOpt Validation Method Validation (Robustness, Reproducibility) ParamOpt->Validation

Caption: General workflow for developing a chiral SFC separation method for amines.

1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving chiral separation.[15] For primary amines, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used and often provide excellent enantioselectivity for a broad range of compounds.[][17]

  • Cyclofructan-based CSPs: These have shown particular utility for the separation of primary amines.[13]

  • Crown Ether-based CSPs (e.g., Crownpak® CR-I (+)): These are specifically designed for the chiral resolution of compounds with primary amino groups and often require an acidic mobile phase.[17][18]

  • Specialty Phases (e.g., Ethyl Pyridine): Some stationary phases are designed to improve peak shape for basic compounds, potentially eliminating the need for amine additives in the mobile phase.[19][20]

Initial screening should involve a diverse set of CSPs to maximize the chances of finding a suitable separation.

2. Mobile Phase Composition:

  • Primary Component: Supercritical CO₂.

  • Modifier: A polar organic solvent is necessary to elute polar amines. Methanol is the most common and often recommended starting modifier due to its volatility and ability to produce good peak shapes.[13] Ethanol and isopropanol (IPA) can also be screened as they can offer different selectivities.[17] A typical starting point is a gradient of 5-50% modifier.[1]

  • Additives: The key to analyzing basic compounds like amines in SFC is the use of additives to improve peak shape and selectivity.[20][21]

    • For Basic Compounds: A combination of a weak acid and a weak base is often highly effective. A common starting point is 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) in the modifier.[1][13]

    • For Acidic Compounds: An acidic additive like TFA or formic acid is typically required.[21]

    • Caution: The choice of additive is critical. For instance, using ammonium hydroxide as a basic additive with a cyclofructan-based CSP has been shown to destroy enantioselectivity.[13]

3. Instrumental Parameters:

  • Back Pressure: A typical back pressure is 150 bar, which helps to maintain the CO₂ in a dense, liquid-like state.[1]

  • Temperature: Column temperature is usually maintained between 35-40°C.[1]

  • Flow Rate: Due to the low viscosity of the mobile phase, higher flow rates (e.g., 3.0 mL/min for a 4.6 mm ID column) can be used to shorten analysis times.[1]

  • Detection: UV detection is most common, but SFC is also highly compatible with mass spectrometry (MS), which can provide additional structural information.[11]

Logical Relationship in SFC Method Development

SFC_Logic Analyte Chiral Amine CSP Chiral Stationary Phase Analyte->CSP Primary Interaction Modifier Polar Modifier (e.g., MeOH) CSP->Modifier Influences Selectivity Separation Successful Separation (Resolution & Peak Shape) CSP->Separation Additive Additive (Acid/Base) Modifier->Additive Improves Peak Shape Modifier->Separation Additive->Separation Parameters Instrument Parameters (P, T, Flow) Parameters->Separation Fine-tunes

Caption: Key factors influencing a successful chiral amine separation in SFC.

Conclusion: The Future is Fast, Green, and Supercritical

For the chiral analysis of amines, Supercritical Fluid Chromatography presents a compelling and often superior alternative to traditional HPLC.[1][] While HPLC remains a valid and widely available technique, SFC's advantages in speed, reduced environmental impact, and its ability to deliver excellent peak symmetry for challenging basic compounds make it an increasingly attractive option, particularly for high-throughput screening and preparative applications in the pharmaceutical industry.[8][] By understanding the fundamental principles and adopting a systematic approach to method development, researchers can harness the full potential of SFC to accelerate their drug discovery and development programs.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Amgen. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). ResearchGate. [Link]

  • How Good is SFC for Polar Analytes?. (2013). Chromatography Today. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Analytical Advantages of SFC. Shimadzu (Europe). [Link]

  • Analytical Advantages of SFC. Shimadzu Corporation. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022). Chemistry LibreTexts. [Link]

  • SELECTING THE RIGHT SFC COLUMN. Shimadzu. [Link]

  • Preparative SFC Method Development. Waters Corporation. [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (2017). Slideshare. [Link]

  • Extend Your Application Reach with Achiral and Chiral SFC Columns. Agilent. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Twisting Memoirs Publication. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. [Link]

  • Generic chiral separation strategy in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). AbbVie. [Link]

  • Amines by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Column Technology for Achiral SFC Separations. (2014). Chromatography Today. [Link]

  • Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. (2017). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • SFC Analytical Operating Conditions Part 2 Mobile Phases and Other Parameters. Crawford Scientific. [Link]

  • SFC Mobile Phases. Shimadzu Corporation. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). Separations. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2007). ResearchGate. [Link]

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A Senior Application Scientist's Comparative Guide to dl-2-Amino-1-hexanol and dl-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the physicochemical properties, analytical characterization, applications, and safety profiles of dl-2-Amino-1-hexanol and dl-2-amino-1-butanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to inform compound selection and experimental design.

Executive Summary

This compound and dl-2-amino-1-butanol are structurally related chiral amino alcohols, serving as versatile building blocks in organic synthesis. The primary distinction lies in the length of their alkyl chains (butyl vs. hexyl), which significantly influences their physicochemical properties such as boiling point, density, and hydrophobicity. While dl-2-amino-1-butanol is well-established as a key intermediate in pharmaceuticals like the antituberculosis drug ethambutol, this compound's longer carbon chain makes it a candidate for applications requiring greater lipophilicity, such as in the synthesis of specialized surfactants and polymer materials. This guide will dissect these differences, providing the experimental context needed to leverage their unique characteristics effectively.

Introduction: The Significance of 1,2-Amino Alcohols

1,2-amino alcohols are a critical class of organic compounds characterized by an amino group and a hydroxyl group on adjacent carbon atoms.[1] This bifunctional nature makes them exceptionally valuable synthons, particularly as chiral building blocks for active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these molecules is often paramount to their biological activity, making their enantioselective synthesis and analysis a key focus in medicinal chemistry.[2]

This guide focuses on two racemic (dl-) forms: 2-amino-1-butanol and its longer-chain homolog, 2-Amino-1-hexanol. By comparing their fundamental properties and applications, we aim to provide a clear framework for selecting the appropriate molecule for specific synthetic and developmental objectives.

Molecular Structure and Physicochemical Properties

The addition of two extra carbons to the alkyl chain of 2-Amino-1-hexanol is the genesis of the differences in its physical properties compared to 2-amino-1-butanol. This structural modification directly impacts molecular weight, van der Waals forces, and the molecule's overall polarity.

Molecular Structure Comparison

The structural difference is straightforward but has significant chemical consequences. The hexanol derivative possesses a C4 alkyl chain, whereas the butanol derivative has a C2 alkyl chain.

G cluster_0 dl-2-amino-1-butanol cluster_1 This compound but C₄H₁₁NO MW: 89.14 g/mol hex C₆H₁₅NO MW: 117.19 g/mol

Caption: Molecular formulas and weights of the two amino alcohols.

Comparative Physicochemical Data

The observed differences in boiling point, density, and flash point can be directly attributed to the increased molecular weight and longer alkyl chain of this compound, which leads to stronger intermolecular forces.

Propertydl-2-amino-1-butanolThis compoundRationale for Difference
Molecular Formula C₄H₁₁NO[3]C₆H₁₅NO[4]Two additional methylene (-CH₂) groups.
Molecular Weight 89.14 g/mol [3][5]117.19 g/mol [4][6]Higher due to the longer butyl side chain.
Appearance Colorless to pale yellow liquid[1]Colorless or pale yellow solid/liquid[4]The hexanol derivative has a melting point near room temperature.
Melting Point -2 °C (lit.)[3][7]~29 °C (estimate)[8][9]Increased van der Waals forces in the larger molecule lead to a higher melting point.
Boiling Point 179-183 °C (lit.)[3][7]190-192 °C @ 740 mmHg (lit.)[4][10]Stronger intermolecular forces require more energy to overcome.
Density 0.944 g/mL at 20 °C (lit.)[3][7]0.912 g/mL at 25 °C (lit.)[4][10]The longer alkyl chain makes the hexanol derivative less dense.
Refractive Index n20/D 1.452[3]n20/D 1.4522 (lit.)[4][10]Very similar, as the core functional groups are the same.
Flash Point 184 °F (~84 °C)[3]212 °F (~100 °C)[9]Higher flash point indicates lower flammability, consistent with a higher boiling point.
LogP -0.45[11]1.20 (predicted)[8]The longer alkyl chain significantly increases lipophilicity (hydrophobicity).
Solubility and Partition Coefficient

The most significant consequence of the differing alkyl chain length is the change in the octanol-water partition coefficient (LogP). dl-2-amino-1-butanol, with a negative LogP, is hydrophilic and very soluble in water.[11][12] In contrast, this compound is described as a hydrophobic compound, though it remains soluble in water and organic solvents like alcohols.[4] This increased lipophilicity is a key consideration for its application; it will partition more readily into non-polar environments, a trait that can be exploited in surfactant design or for creating drug candidates that need to cross lipid membranes.

Spectroscopic and Analytical Characterization

The characterization of these amino alcohols is fundamental to confirming identity, purity, and, critically, enantiomeric composition. While standard techniques like NMR and IR are used for structural confirmation, chromatographic methods are essential for chiral analysis.

Experimental Protocol: Chiral Purity Analysis via HPLC

For drug development professionals, ensuring the enantiomeric purity of a chiral building block is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[13]

Objective: To resolve and quantify the enantiomers of a dl-amino alcohol sample.

Causality of Method Selection: Chiral HPLC is chosen for its high resolution, accuracy, and reproducibility. The selection of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is based on their proven efficacy in resolving a wide range of chiral compounds, including amino alcohols, through the formation of transient diastereomeric complexes.[13] The mobile phase composition is optimized to balance retention time and resolution.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak® IA or similar)

  • HPLC-grade n-hexane, ethanol, and isopropanol

  • Analyte sample (dl-2-amino-1-butanol or this compound) dissolved in mobile phase (~1 mg/mL)

Step-by-Step Methodology:

  • System Preparation: Equilibrate the Chiralpak® IA column with the mobile phase (e.g., a mixture of n-hexane and ethanol, such as 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[13]

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the prepared analyte solution onto the column.[13]

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte has some absorbance (e.g., ~210 nm, as amino alcohols lack strong chromophores).

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

  • Method Validation: To ensure the protocol is self-validating, run a racemic (dl-) standard to confirm that two well-resolved peaks of approximately equal area are observed. Then, run an enantiomerically pure standard (if available) to confirm the peak identity.

Caption: Experimental workflow for chiral analysis by HPLC.

Applications in Synthesis and Drug Development

The utility of these amino alcohols is defined by their identity as chiral building blocks. They provide a scaffold upon which more complex molecular architectures can be built.

dl-2-amino-1-butanol

This compound is most famously used as a precursor in the synthesis of ethambutol, a first-line medication for treating tuberculosis.[14][15] The synthesis involves the resolution of the racemic mixture to obtain the desired d-2-amino-1-butanol enantiomer, which is then reacted with ethylene dichloride.[14] Its applications also extend to the preparation of surfactants, emulsifiers, and vulcanization accelerators in the polymer industry.[16]

This compound

While less documented in specific, high-volume pharmaceutical applications compared to its butanol counterpart, this compound serves as a valuable intermediate in organic synthesis.[4] Its applications include the preparation of drugs, pesticides, dyes, and surfactants.[4] The longer alkyl chain imparts greater hydrophobicity, making it a logical choice for synthesizing amphiphilic molecules where a specific hydrophilic-lipophilic balance (HLB) is desired. It is also used in the preparation of polyurethane and other polymer materials.[4]

Safety and Handling

A professional and scientifically rigorous approach demands a thorough understanding of the hazards associated with these reagents.

Comparative Hazard Profile

Both compounds are irritants and require careful handling, but dl-2-amino-1-butanol is classified as corrosive.

Hazard Informationdl-2-amino-1-butanolThis compound
GHS Pictograms DangerWarning[6]
Hazard Statements H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[6][17] H319: Causes serious eye irritation.[6][17] H335: May cause respiratory irritation.[6][17]
Acute Toxicity LD50 (Mouse, oral): 2300 mg/kg. Considered minimally toxic after single ingestion.Low toxicity under normal use conditions, but contact may cause irritation.[4]
Handling and Storage Recommendations

Causality of Recommendations: The recommended handling procedures are dictated by the specific GHS hazard classifications. For corrosive materials like dl-2-amino-1-butanol, more stringent personal protective equipment (PPE) and emergency response measures are required. Both are hygroscopic and/or air-sensitive, necessitating storage under inert gas in a cool, dry environment.

  • Engineering Controls: Both compounds should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][18]

  • Personal Protective Equipment (PPE):

    • For dl-2-amino-1-butanol : Wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield) due to its corrosive nature.

    • For This compound : Wear protective gloves and safety goggles.[17][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][20] this compound is noted to be hygroscopic.[4]

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for several minutes, removing contact lenses if present, and seek urgent medical advice.[4]

    • Skin: Take off contaminated clothing immediately and rinse the skin with water. For dl-2-amino-1-butanol, this is a critical emergency step due to its corrosivity.

Conclusion

The choice between this compound and dl-2-amino-1-butanol is a decision guided by the specific requirements of the target molecule.

  • Choose dl-2-amino-1-butanol for established synthetic routes, particularly in pharmaceuticals like ethambutol, or when a more hydrophilic building block is required. Its well-documented reactivity and hazard profile provide a solid foundation for process development.

  • Choose this compound when increased lipophilicity is desired. This makes it a superior candidate for synthesizing molecules intended to interact with non-polar environments, such as novel surfactants, polymer additives, or drug candidates designed for improved membrane permeability.

Both molecules are powerful tools in the synthetic chemist's arsenal. By understanding their distinct physicochemical properties and handling requirements, researchers can make informed decisions, accelerating the pace of discovery and development.

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evaluating the efficiency of different resolving agents for racemic amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Efficiency of Resolving Agents for Racemic Amino Alcohols

Chiral amino alcohols are foundational building blocks in modern drug development and fine chemical synthesis.[1] Their stereochemistry is frequently the determining factor for biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the efficient separation of racemic mixtures—a 50:50 mixture of both enantiomers—is a critical process in pharmaceutical manufacturing.[1][3]

This guide provides an in-depth comparison of common resolving agents for racemic amino alcohols, focusing on the principles of diastereomeric salt formation. We will delve into the mechanistic basis for their efficiency, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Core Principle: Diastereomeric Salt Formation

The most prevalent and industrially scalable method for resolving racemic amino alcohols is through the formation of diastereomeric salts.[4][5] This classical technique leverages a simple acid-base reaction. The racemic amino alcohol, acting as a base, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction creates a pair of diastereomeric salts.

Unlike the original enantiomers, which have identical physical properties, these newly formed diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent.[4][6][7] This crucial difference allows for their separation via fractional crystallization, where the less soluble diastereomer precipitates from the solution, allowing for its isolation.[5][6] The resolving agent is then cleaved from the isolated diastereomer to yield the desired, enantiomerically pure amino alcohol.

G cluster_0 Starting Materials cluster_1 Salt Formation cluster_2 Separation cluster_3 Liberation Racemic_Mixture Racemic Amino Alcohol ((R)-AA & (S)-AA) Diastereomers Diastereomeric Salts ((R)-AA:(+)-RA) & ((S)-AA:(+)-RA) (Different Solubilities) Racemic_Mixture->Diastereomers Reacts with Resolving_Agent Chiral Resolving Agent ((+)-RA) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Precipitate Less Soluble Salt Precipitates ((R)-AA:(+)-RA) Crystallization->Precipitate Mother_Liquor More Soluble Salt in Solution ((S)-AA:(+)-RA) Crystallization->Mother_Liquor Pure_Enantiomer Pure (R)-Amino Alcohol Precipitate->Pure_Enantiomer Acid/Base Treatment Recovered_RA Recovered Resolving Agent Precipitate->Recovered_RA Cleavage

Caption: General workflow for chiral resolution via diastereomeric salt formation.

A Comparative Analysis of Key Resolving Agents

The choice of resolving agent is paramount and often requires empirical screening to find the optimal match for a specific amino alcohol and solvent system.[4] An ideal agent forms diastereomeric salts with a significant solubility difference, leading to high yield and enantiomeric excess (e.e.) of the desired enantiomer.[4]

Tartaric Acid and Its Derivatives

Tartaric acid, a readily available and inexpensive chiral carboxylic acid, has been a cornerstone of chiral resolution since Pasteur's foundational work.[8][9] Its derivatives, particularly Di-p-toluoyl-tartaric acid (DPTTA) , are highly effective for resolving racemic amines and amino alcohols due to their rigid structure and aromatic groups, which enhance stereochemical interactions.[6][10]

  • Advantages :

    • High efficiency in forming crystalline salts with significant solubility differences.[6][10]

    • Both enantiomers (D-(-)- and L-(+)-DPTTA) are commercially available, allowing for the targeted isolation of either the (R)- or (S)-amino alcohol.

    • Widely applicable to a broad range of primary and secondary amines.[11]

  • Limitations :

    • Derivatives like DPTTA are more expensive than unmodified tartaric acid.

    • The selection between the L- and D-enantiomer is crucial as they exhibit opposite selectivity.[6]

Mandelic Acid

(R)- and (S)-Mandelic acid are other widely used resolving agents, valued for their efficiency and the relative ease of recovery.[12] The phenyl group in mandelic acid can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, contributing to the differential solubility.

  • Advantages :

    • Effective for a variety of amino alcohols and amines.[12]

    • Often provides good yields and high enantiomeric purity.[13]

    • The resolving agent can typically be recovered in high yield after the resolution.[12]

  • Limitations :

    • Its effectiveness can be highly solvent-dependent, with chirality switching observed in different alcohols.[14]

    • May be less effective than DPTTA for certain sterically hindered amines.[11]

(1R)-(-)-10-Camphorsulfonic Acid (CSA)

CSA is a strong chiral acid that readily forms salts with basic amino groups.[15][16] Its bulky, rigid bicyclic structure provides a well-defined three-dimensional framework that can lead to significant differences in the crystal packing of the resulting diastereomeric salts.

  • Advantages :

    • Being a strong acid, it forms salts with even weakly basic amines.[16]

    • Highly effective for resolving a range of amino alcohols and is a commercially important resolving agent.[2][15]

    • Often yields highly crystalline salts that are easy to handle.[17]

  • Limitations :

    • Its strong acidity can sometimes promote side reactions if other sensitive functional groups are present.

    • Recovery of the resolving agent may require more rigorous extraction procedures compared to carboxylic acid-based agents.

Performance Comparison Data

The efficiency of a resolving agent is best evaluated through quantitative data. The table below summarizes representative results for the resolution of various amino alcohols with the agents discussed.

Racemic Amino AlcoholResolving AgentSolventDiastereomeric Salt Yield (%)e.e. of Resolved Amine (%)Reference
1-Phenylethylamine(+)-Di-p-toluoyl-D-tartaric acidMethanol85>98[10]
1-Phenylethylamine(S)-Mandelic acidEthanol/Water7595[10]
(±)-TramadolD-(+)-Di-p-toluoyl-tartaric acidAcetone82.599.2 (for (+)-Tramadol)[6]
(±)-TramadolL-(-)-Di-p-toluoyl-tartaric acidAcetone81.799.1 (for (-)-Tramadol)[6]
2-Amino-1-butanolPEGylated-(R)-Mandelic AcidMethanol85-9080 (1st cycle), 91 (2nd cycle)[13]
Phenylalanine methyl esterPEGylated-(R)-Mandelic AcidMethanol85-9085 (1st cycle), 95 (2nd cycle)[13]

Note: The yield and e.e. are highly dependent on the specific experimental conditions, including solvent, temperature, and cooling rate.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is both reproducible and self-validating. The following sections provide detailed methodologies, explaining the causality behind each step. The ultimate validation of any resolution is the accurate determination of the enantiomeric excess of the final product.

Protocol 1: Chiral Resolution of a Racemic Amino Alcohol

This protocol provides a generalized procedure for resolving a racemic amino alcohol using an enantiopure chiral acid like DPTTA.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation A Dissolve Racemic Amino Alcohol and Resolving Agent in Solvent B Heat Gently to Ensure Complete Dissolution A->B C Slowly Cool Solution to Induce Crystallization B->C D Age at Low Temperature (e.g., 0-5°C) C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Diastereomeric Salt F->G H Dissolve Salt in Water/ Organic Solvent G->H I Add Base (e.g., NaOH) to Liberate Free Amine H->I J Extract Pure Enantiomer I->J

Caption: Experimental workflow for a typical chiral resolution process.

Materials:

  • Racemic amino alcohol

  • Chiral resolving agent (e.g., D-(+)-DPTTA)

  • Appropriate solvent (e.g., Methanol, Ethanol, Acetone)

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide)

  • Organic extraction solvent (e.g., Chloroform, Ethyl Acetate)

  • Apparatus for heating, cooling, and vacuum filtration

Procedure:

  • Salt Formation:

    • Dissolve the racemic amino alcohol (1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating. Causality: Using a minimal amount of solvent ensures the solution is saturated or near-saturated upon cooling, which is necessary for crystallization.

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalents) in the same solvent, also with gentle heating. Causality: Using a sub-stoichiometric amount (e.g., 0.5 eq) of resolving agent can sometimes improve the optical purity of the first crop of crystals.

    • Combine the two solutions and stir. If precipitation occurs immediately, gently heat the mixture until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical. Causality: Slow crystal growth favors the formation of the thermodynamically most stable crystal lattice, which corresponds to the less soluble diastereomer, thus maximizing selectivity.

    • Once crystal formation begins, further cool the mixture in an ice bath (0-5°C) for several hours to maximize the yield of the precipitate.[7]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent. Causality: Washing with cold solvent removes the mother liquor (which contains the more soluble diastereomer) without significantly dissolving the desired crystalline product.[7]

    • Dry the isolated diastereomeric salt crystals under vacuum.

  • Liberation of the Enantiomerically Pure Amino Alcohol:

    • Suspend the dried diastereomeric salt in a biphasic mixture of water and an appropriate organic solvent (e.g., ethyl acetate).

    • Add an aqueous base (e.g., 2 M NaOH) and stir until the solid dissolves completely. This neutralizes the acidic resolving agent and liberates the free amino alcohol. Causality: The free amino alcohol will partition into the organic layer, while the salt of the resolving agent (e.g., sodium DPTTA) will remain in the aqueous layer.

    • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This step is the final validation of the resolution's success. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that physically separates the two enantiomers, allowing for their quantification.[4][18]

Rationale for Derivatization: Many amino alcohols lack a strong UV chromophore, making them difficult to detect with standard HPLC UV detectors.[18] Derivatization with a chromophore-containing agent (e.g., 3,5-Dinitrobenzoyl chloride) is often necessary to enhance detection sensitivity.[19]

Materials:

  • Resolved amino alcohol sample

  • Chiral HPLC column (e.g., polysaccharide-based Chiral Stationary Phase - CSP)[18]

  • HPLC-grade mobile phase solvents (e.g., Hexane, Isopropanol)

  • Derivatizing agent (if required)

  • Racemic amino alcohol standard (for method development)

Procedure:

  • Method Development (using racemic standard):

    • Develop a suitable mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks of the racemic standard on the chosen chiral column.

  • Sample Preparation:

    • Accurately prepare a dilute solution of the resolved amino alcohol sample in the mobile phase.

    • If derivatization is needed: React a small amount of the sample with a derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride) in the presence of a non-chiral base (e.g., triethylamine). Quench the reaction and dilute the mixture for analysis.[18]

  • Analysis:

    • Inject the prepared sample onto the chiral HPLC system.

    • Integrate the peak areas for both the major and minor enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • The e.e. is calculated using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

The result provides a quantitative measure of the resolution's efficiency. An e.e. of >98% is typically desired for pharmaceutical applications.

Conclusion

The resolution of racemic amino alcohols by diastereomeric salt formation is a robust and scalable technique, critical to the pharmaceutical and fine chemical industries. The choice of resolving agent—whether a derivative of tartaric acid, mandelic acid, or camphorsulfonic acid—is dictated by the specific structure of the amino alcohol and must be optimized empirically. A successful resolution is not merely the result of following a protocol but of understanding the underlying principles of solubility, crystallization, and stereochemical interaction. By combining careful experimental design with rigorous analytical validation, researchers can efficiently access the enantiomerically pure building blocks essential for the development of next-generation therapeutics.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of dl-2-Amino-1-hexanol (CAS No. 5665-74-7). As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the entire lifecycle of the chemicals we handle, culminating in their proper disposal. This document provides essential, step-by-step guidance rooted in established safety protocols and regulatory standards to ensure the protection of personnel and the environment. The procedures outlined herein are designed to be a self-validating system, integrating safety with operational efficiency.

Section 1: Hazard Identification & Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements. The primary hazards are consistently identified across multiple safety data sheets.[1][2][3]

GHS Hazard Profile of this compound

Hazard ClassificationGHS CategoryHazard StatementRationale for Disposal Protocol
Skin IrritationCategory 2H315: Causes skin irritationDirect contact with the skin must be avoided. Contaminated personal protective equipment (PPE) and materials must be treated as hazardous waste.[1][2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritationThe potential for serious eye damage necessitates the use of chemical splash goggles and dictates immediate and specific first-aid responses in case of exposure.[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationHandling must occur in well-ventilated areas or with local exhaust ventilation to prevent inhalation of vapors, which can irritate the respiratory tract.[1][2][3]

The causality is clear: the irritating and potentially corrosive nature of this amino alcohol means it cannot be disposed of as common waste. Its chemical properties—a primary amine and a primary alcohol—also imply reactivity with certain chemical classes, which is a critical consideration for waste segregation.

Section 2: Pre-Disposal Handling & Waste Segregation

The cornerstone of safe chemical disposal is meticulous segregation. The amine functional group in this compound makes it basic. Mixing it with incompatible waste streams, particularly acids, can trigger a violent exothermic neutralization reaction.[4][5]

Protocol for Waste Collection and Segregation:

  • Designate a Specific Waste Container: Use a dedicated container clearly labeled "Waste: this compound" and include hazard pictograms. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Segregate from Incompatibles: This is a critical control point. Never mix this compound waste with the following:

    • Acids: Risk of violent reaction.[5]

    • Strong Oxidizing Agents: Risk of vigorous, potentially explosive reaction.

    • Halogenated Solvents: While general practice is to separate halogenated and non-halogenated solvents, it is especially important to keep amine waste streams separate to prevent unforeseen reactions.[6][7]

  • Collect Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning spills, must be considered contaminated and disposed of in the same designated solid waste container.[8] Do not place sharp objects like needles directly into a plastic container; use a designated sharps container first.

Section 3: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, the following PPE is mandatory when handling and disposing of this compound waste.

  • Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. The H319 classification ("Causes serious eye irritation") makes this non-negotiable.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[1][8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as transferring large volumes, a chemically resistant apron is recommended.[9]

  • Ventilation: Always handle the waste transfer process inside a certified chemical fume hood or in an area with robust local exhaust ventilation to mitigate the risk of respiratory tract irritation (H335).[1]

Section 4: Step-by-Step Disposal Procedure

The guiding principle for the final disposition of this compound is found in its Safety Data Sheet: P501 - Dispose of contents/container to an approved waste disposal plant. [1][9] Dilution is not a substitute for proper disposal.[8][10]

Operational Steps:

  • Waste Transfer: While wearing the appropriate PPE (Section 3), carefully transfer the this compound waste from your experimental apparatus into the designated, pre-labeled waste container (Section 2). Use a funnel to prevent spills.

  • Container Sealing: Once waste is added, securely close the container. Do not overfill; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[6]

  • Labeling: Ensure the hazardous waste label is completely filled out. This typically includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Irritant," "Corrosive")

    • The accumulation start date (the date the first drop of waste was added)

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be cool, well-ventilated, and away from incompatible materials.[5]

  • Arrange for Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5] This is the only acceptable method for disposing of this chemical. Do not pour it down the drain or place it in regular trash.[5]

Section 5: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1]

  • Small Spill: Ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it into the designated hazardous waste container for disposal.[11][12]

  • Large Spill: Evacuate the immediate area. Prevent the spill from entering drains. Contact your institution's EHS or emergency response team immediately.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for this compound Waste Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container (HDPE) ppe->container segregate Is waste segregated from incompatibles (acids, oxidizers)? container->segregate transfer Transfer Waste into Container (in Fume Hood) segregate->transfer  Yes remediate STOP! Segregate Waste Immediately segregate->remediate No   seal_label Securely Cap and Complete Waste Label transfer->seal_label store Store in Designated Satellite Accumulation Area seal_label->store pickup Arrange Pickup by EHS or Licensed Waste Contractor store->pickup end_node Compliant Disposal pickup->end_node remediate->container

Caption: Decision workflow for handling this compound waste.

Conclusion

The proper disposal of this compound is not merely a suggestion but a requirement for a safe and compliant laboratory. By adhering to the principles of hazard awareness, correct segregation, use of appropriate PPE, and engagement with professional disposal services, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet before handling.

References

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (1973). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Retrieved from [Link]

  • This compound | CAS#:5665-74-7 | Chemsrc . Chemsrc. Retrieved from [Link]

  • This compound | C6H15NO | CID 249006 - PubChem . National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Waste . University of Houston-Clear Lake Environmental Health & Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: 1-Hexanol - Carl ROTH . (2025). Carl ROTH. Retrieved from [Link]

  • Frequent Questions About Hazardous Waste Identification . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]

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Personal protective equipment for handling dl-2-Amino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling dl-2-Amino-1-hexanol

Hazard Identification: The Foundation of Safety

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary protective measures.

According to aggregated GHS information, this compound presents the following hazards:

  • H315: Causes skin irritation (Skin Irritation, Category 2) .[1][2][3][4] This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation (Eye Irritation, Category 2) .[1][2][3][4] Contact with the eyes can lead to significant, but reversible, damage.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3) .[1][2][3][4] Inhalation of vapors, mists, or dusts can irritate the respiratory tract, leading to coughing and discomfort.

These classifications are not merely administrative; they are the scientific basis for the specific personal protective equipment (PPE) and handling procedures outlined below. The signal word associated with this chemical is "Warning" .[1][2][4]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.

Data Presentation: PPE Requirements for this compound
Protection TypeMinimum RequirementRationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Protects against splashes. If there is a significant risk of splashing, chemical safety goggles and/or a full-face shield should be used for enhanced protection.[5]
Skin (Hands) Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin irritation (H315). Always inspect gloves for tears or holes before use. Remove gloves carefully to avoid skin contamination and wash hands thoroughly after handling.[2][5][6][7]
Skin (Body) Standard laboratory coat. Long-sleeved clothing.Protects forearms and body from accidental contact. Ensure the lab coat is fully buttoned. For larger quantities or splash risks, a chemically resistant apron is recommended.[6]
Respiratory Not required under normal use with adequate ventilation.The H335 hazard (respiratory irritation) is mitigated by working in a well-ventilated area, such as a chemical fume hood.[5][6] If ventilation is poor or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Experimental Protocols: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Assess Task B Will the chemical be handled? A->B C Is there a risk of eye splash? B->C Yes L No chemical handling. No specific PPE required. B->L No D Wear Safety Goggles (or Face Shield) C->D Yes E Wear Safety Glasses (with side shields) C->E No F Is there a risk of skin contact? D->F E->F G Wear Lab Coat & Chemically Resistant Gloves F->G Yes H Is ventilation inadequate OR are aerosols/mists possible? G->H I Use in Chemical Fume Hood. Consult EHS for respirator selection. H->I Yes J Proceed with Standard Ventilation H->J No K End: Safe to Proceed I->K J->K

Caption: PPE Selection Workflow for this compound.

Operational Plan: Safe Handling Protocol

A self-validating protocol anticipates risks and integrates safety checks at every stage.

Step-by-Step Handling Methodology
  • Pre-Operational Checks:

    • Verify that a chemical fume hood or other well-ventilated workspace is operational.

    • Locate the nearest safety shower and eyewash station.[5] Ensure the pathway is clear.

    • Assemble all necessary PPE as determined by your risk assessment. Inspect each item for integrity.

    • Have spill cleanup materials readily available.

  • Chemical Handling:

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of this compound within a chemical fume hood to prevent inhalation of vapors.[2][5][6]

    • Use compatible labware (e.g., glass, polyethylene) to avoid degradation.

    • Keep the container tightly closed when not in use to minimize vapor release.[2][5][6]

    • Avoid direct contact with eyes, skin, and clothing.[5][6][8]

  • Post-Handling & Decontamination:

    • Upon completion of work, decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove gloves, turning them inside out to trap any contamination, and dispose of them in the designated waste container.

    • Immediately wash hands and any potentially exposed skin with soap and water.[2][5][6]

    • Remove lab coat and other PPE before leaving the laboratory area.

Emergency Response Plan

Preparedness is paramount. All personnel must be familiar with these immediate actions.

First-Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention if you feel unwell.[2][5][6][9]

  • Skin Contact: Immediately remove contaminated clothing.[2][10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if skin irritation occurs or persists.[2][5][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do.[1][2][5][6] Continue rinsing and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[5][6]

Spill Management Protocol

For any spill, the priority is personal safety. Only trained personnel should manage chemical spills.

  • Alert & Evacuate: Notify personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Close doors to the affected area to contain vapors.[11]

  • Assess & Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if vapors are significant.

  • Contain & Absorb: Create a dike around the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[12][13]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable, and compatible waste container.[14]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for proper disposal.[12][13]

  • Dispose: Dispose of the sealed container and all contaminated materials as hazardous waste in accordance with institutional and local regulations.[2][5][6]

Mandatory Visualization: Spill Response Decision Tree

Spill_Response_Workflow Spill Response Decision Tree for this compound Spill Spill Occurs Assess Is the spill large? Is ventilation poor? Do you feel unsafe? Spill->Assess Evacuate EVACUATE AREA Alert others Call Emergency Response Assess->Evacuate Yes SmallSpill Incidental Spill Procedure Assess->SmallSpill No PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Ventilate Ensure adequate ventilation PPE->Ventilate Contain Contain spill with inert absorbent material Ventilate->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Clean Decontaminate area with soap and water Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose End End of Response Dispose->End

Caption: Spill Response Decision Tree for this compound.

Disposal Plan

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][6] Adherence to local, state, and federal regulations is mandatory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:5665-74-7. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • The City University of New York. (2023-05). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SpillFix. (2018-02-26). SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. Retrieved from [Link]

  • Carl ROTH. (2025-03-31). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.